molecular formula C16H14O7 B1433695 dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate CAS No. 1246616-66-9

dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate

Cat. No.: B1433695
CAS No.: 1246616-66-9
M. Wt: 318.28 g/mol
InChI Key: REVROVKRCYLCAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is a useful research compound. Its molecular formula is C16H14O7 and its molecular weight is 318.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dimethyl 4-oxo-3-phenylmethoxypyran-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O7/c1-20-15(18)11-9-23-14(16(19)21-2)13(12(11)17)22-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVROVKRCYLCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=C(C1=O)OCC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate: A Key Intermediate in Dolutegravir Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate, with the Chemical Abstracts Service (CAS) number 1246616-66-9 , is a pivotal intermediate in the synthesis of Dolutegravir, a potent and widely used antiretroviral medication for the treatment of HIV-1 infection.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, and its critical role in the pharmaceutical industry. Understanding the synthesis and characterization of this molecule is essential for chemists and researchers involved in the development and manufacturing of this vital therapeutic agent.

Chemical Identity and Properties

This pyran derivative is a complex organic molecule with the molecular formula C₁₆H₁₄O₇ and a molecular weight of 318.28 g/mol .[3][4] Its structure features a 4-pyrone ring substituted with two methoxycarbonyl groups and a benzyloxy group, which contributes to its stability and reactivity in subsequent synthetic steps.

Table 1: Physicochemical Properties of Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate

PropertyValueSource
CAS Number 1246616-66-9[3][5]
Molecular Formula C₁₆H₁₄O₇[3][4]
Molecular Weight 318.28 g/mol [3][4]
Appearance White crystalline powder[2]
Purity ≥98%[1][2]
Boiling Point 534.9±50.0 °C (Predicted)[3][4]
Density 1.34±0.1 g/cm³ (Predicted)[3][4]
Flash Point 238.9±30.2 °C (Predicted)[3]
Refractive Index 1.567 (Predicted)[3]

While experimental physical properties are not widely published, predicted values provide a useful estimation for handling and process development. For precise characterization, experimental determination of properties such as melting point is recommended.

Synthesis and Mechanism

The synthesis of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is a multi-step process that culminates in a cyclization reaction to form the core pyrone structure. A common and efficient method involves the reaction of methyl 4-benzyloxy-2-((dimethylamino)methylene)-3-acetoacetate with dimethyl oxalate.[1]

Experimental Protocol

Materials:

  • Methyl 4-benzyloxy-2-((dimethylamino)methylene)-3-acetoacetate

  • Dimethyl oxalate

  • Sodium tert-butanol

  • Toluene

  • Hexane

  • Ethyl acetate

Procedure:

  • To a reaction flask, add 30 mmol of methyl 4-benzyloxy-2-((dimethylamino)methylene)-3-acetoacetate, 45 mmol of dimethyl oxalate, and 15 mmol of sodium tert-butanol in 300 mL of toluene.[1]

  • Heat the reaction mixture to 105 °C and reflux for 6 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature and filter to remove any solids.[1]

  • Remove the toluene solvent by rotary evaporation to obtain the crude product.[1]

  • Purify the crude product by column chromatography using a hexane:ethyl acetate (9:4 v/v) eluent to afford dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate. A typical yield for this process is around 90%.[1]

Mechanistic Insights

The formation of the 4H-pyran-4-one ring in this synthesis is a fascinating example of a base-catalyzed condensation and cyclization cascade. The underlying mechanism can be understood through the principles of the Claisen condensation.

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product R1 Methyl 4-benzyloxy-2-((dimethylamino)methylene)-3-acetoacetate Enolate Enolate Formation R1->Enolate Deprotonation by Base R2 Dimethyl Oxalate Attack Nucleophilic Attack R2->Attack Base Sodium tert-butanol (Base) Base->Enolate Enolate->Attack Attacks Dimethyl Oxalate Cyclization Intramolecular Cyclization & Elimination Attack->Cyclization Intermediate Formation Product Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate Cyclization->Product Final Product G cluster_synthesis Dolutegravir Synthesis Pathway Start Starting Materials Intermediate Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate (CAS 1246616-66-9) Start->Intermediate Synthesis Steps Multi-step Conversion Intermediate->Steps Key Intermediate Dolutegravir Dolutegravir (Final API) Steps->Dolutegravir Final Assembly

Caption: Role of the title compound as a key intermediate in Dolutegravir synthesis.

The two methoxycarbonyl groups at positions 2 and 5, and the benzyloxy group at position 3, are strategically placed for further functionalization and ring-forming reactions that ultimately lead to the formation of the tetracyclic structure of Dolutegravir. The pyrone ring itself is a precursor to the pyridinone core of the final drug.

Characterization and Quality Control

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the chemical structure and identifying any impurities. The proton NMR would show characteristic signals for the aromatic protons of the benzyl group, the methyl ester protons, and the pyrone ring proton. The carbon NMR would provide a complete carbon fingerprint of the molecule.

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. The exact mass can be determined using high-resolution mass spectrometry (HRMS). [3]* Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, such as the carbonyl groups of the esters and the pyrone ring, as well as the ether linkage of the benzyloxy group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound and quantifying any impurities.

Commercial suppliers often provide access to these analytical data upon request, which is a crucial step for any research or development activities. [6][7]

Conclusion

Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is more than just a chemical compound; it is a critical building block in the synthesis of a life-saving medication. Its efficient synthesis and high purity are essential for the production of Dolutegravir. This guide has provided a detailed overview of its properties, a robust synthesis protocol with mechanistic considerations, and its vital role in pharmaceutical manufacturing. For scientists and researchers in the field, a thorough understanding of this key intermediate is indispensable for advancing the development and production of antiretroviral therapies.

References

  • Pharmaceutical Intermediates - Shanghai Novemed Acta Pharmaceutical. Available from: [Link]

  • CAS No.1246616-66-9,diMethyl 3-(benzyloxy). LookChem. Available from: [Link]

  • dimethyl 3-(benzyloxy)-4-oxo-4h-pyran-2,5-dicarboxylate. ChemUniverse. Available from: [Link]

Sources

An In-depth Technical Guide to Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate, a key intermediate in the synthesis of the antiretroviral drug dolutegravir, is a compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and handling considerations. The document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this important molecule.

Introduction

Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate (CAS No. 1246616-66-9) is a polyfunctionalized heterocyclic compound belonging to the 4-pyrone class.[3] Its molecular structure, featuring a benzyloxy substituent and two methyl ester groups on the 4-oxo-4H-pyran core, makes it a versatile building block in organic synthesis. The primary application of this compound lies in its role as a crucial precursor for the production of dolutegravir, an integrase strand transfer inhibitor used in the treatment of HIV infection.[1][2] Understanding the fundamental physicochemical properties of this intermediate is paramount for process optimization, quality control, and the development of robust synthetic methodologies.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is presented in Table 1. It is important to note that while some experimental data is available, many of the listed properties are based on computational predictions and should be considered as such.

Table 1: Physicochemical Properties of Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate

PropertyValueSource
IUPAC Name Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylateN/A
CAS Number 1246616-66-9[3]
Molecular Formula C₁₆H₁₄O₇[3]
Molecular Weight 318.28 g/mol [4]
Appearance Solid (predicted)N/A
Boiling Point 534.9 ± 50.0 °C (Predicted)[1][3]
Density 1.34 ± 0.1 g/cm³ (Predicted)[1][3]
Flash Point 238.9 ± 30.2 °C (Predicted)[3]
Refractive Index 1.567 (Predicted)[3]
Polar Surface Area (PSA) 88.1 Ų[3]
XLogP3 1.9[3]
Solubility

While specific experimental solubility data for dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate in a range of solvents is not extensively documented, general knowledge of 4H-pyran derivatives suggests they are often insoluble in water.[5] For practical applications, organic solvents are typically employed. Based on its structure, the compound is expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Experimental determination of solubility in relevant solvent systems is crucial for process development and purification.

Spectral Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, a singlet for the benzylic methylene protons, two distinct singlets for the two methyl ester groups, and a singlet for the vinylic proton on the pyran ring.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the ester and ketone groups, aromatic carbons, the benzylic carbon, the methyl carbons of the esters, and the carbons of the pyran ring.

  • Infrared (IR) Spectroscopy: The IR spectrum is anticipated to exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups. Bands corresponding to C-O stretching and aromatic C-H and C=C stretching will also be present.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule (318.0739 g/mol ).[3]

Synthesis and Purification

A common synthetic route to dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate involves the reaction of methyl 4-benzyloxy-2-((dimethylamino)methylene)-3-oxobutanoate with dimethyl oxalate in the presence of a base.[1][4]

Synthetic Protocol

The following is a representative experimental protocol for the synthesis of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate:

  • To a reaction flask, add methyl 4-benzyloxy-2-((dimethylamino)methylene)-3-oxobutanoate (30 mmol), dimethyl oxalate (45 mmol), and sodium tert-butoxide (15 mmol) in toluene (300 mL).[1][4]

  • Heat the reaction mixture to 105 °C and reflux for 6 hours.[1][4]

  • After the reaction is complete, cool the mixture to room temperature and filter.[1][4]

  • Remove the toluene solvent by rotary evaporation to obtain the crude product.[1][4]

  • Purify the crude product by column chromatography using a hexane:ethyl acetate (9:4 v/v) eluent to yield the final product.[1][4]

Synthesis_Workflow Reactants Methyl 4-benzyloxy-2-((dimethylamino)methylene)-3-oxobutanoate Dimethyl Oxalate Sodium tert-butoxide Toluene Reaction Reflux at 105°C for 6 hours Reactants->Reaction Workup Cool to RT Filter Reaction->Workup Evaporation Rotary Evaporation Workup->Evaporation Purification Column Chromatography (Hexane:Ethyl Acetate) Evaporation->Purification Product Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate Purification->Product

Caption: Synthetic workflow for dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate.

Stability and Handling

While specific stability studies on dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate are not extensively reported, information on the stability of the 4H-pyran-4-one core and its derivatives can provide valuable insights.

General Stability Considerations

The 4H-pyran-4-one ring system can be susceptible to degradation under certain conditions. Potential degradation pathways may include:

  • Hydrolysis: Both acidic and basic conditions can lead to the hydrolysis of the ester groups and potentially the opening of the pyran ring.

  • Photodegradation: Exposure to UV light may induce photochemical reactions, leading to the formation of degradation products.

Forced degradation studies on the final drug product, dolutegravir, have shown it to be unstable in acidic and oxidative conditions.[1] This suggests that the pyranone intermediate may also exhibit sensitivity to these conditions.

Recommended Storage and Handling

To ensure the integrity of the compound, the following storage and handling procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

Biological Activity and Applications

The primary and most well-documented application of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is its use as a key intermediate in the synthesis of dolutegravir.[1][2]

Beyond this specific application, the 4H-pyran scaffold is a common motif in a wide range of biologically active compounds. Derivatives of 4H-pyran have been reported to exhibit various pharmacological activities, including:

  • Antimicrobial

  • Anticancer

  • Antioxidant

The presence of the 4-oxo-4H-pyran-2,5-dicarboxylate core in this molecule suggests potential for further derivatization and exploration of its biological activity in various therapeutic areas.

Conclusion

Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is a fundamentally important intermediate in the pharmaceutical industry, particularly in the production of the anti-HIV medication dolutegravir. This guide has summarized the available physicochemical data, outlined a reliable synthetic protocol, and discussed important considerations for its stability and handling. While there is a need for more comprehensive experimental data, this document provides a solid foundation for researchers and drug development professionals working with this key molecule. Further studies to fully characterize its properties will undoubtedly contribute to the optimization of its synthesis and application in the development of life-saving medicines.

References

  • Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate | Chemsrc . Chemsrc.com. [Link]

  • Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization . MDPI. [Link]

  • 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid | C13H10O5 | CID 21792546 . PubChem. [Link]

  • Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase) . National Institutes of Health. [Link]

  • Synthesis of Pyranone and Pyridinones Derivatives . ResearchGate. [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations . National Institutes of Health. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues . National Institutes of Health. [Link]

  • Current Chemistry Letters Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solven . Growing Science. [Link]

Sources

A Technical Guide to the Solubility of Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. This guide will delve into the predicted solubility based on the compound's physicochemical properties, outline detailed experimental protocols for precise solubility determination, and discuss the implications of its solubility in various applications.

Introduction: The Significance of Pyran Derivatives

Pyran and its derivatives are fundamental scaffolds in a vast array of natural products and synthetic molecules.[1][2] These oxygen-containing heterocycles are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4][5] The compound of focus, dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate, serves as a crucial intermediate in the synthesis of pharmaceuticals, notably in the preparation of the antiretroviral medication dolutegravir.[6][7] Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. The general principle of "like dissolves like" provides a foundational understanding of solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[8][9]

Table 1: Physicochemical Properties of Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate

PropertyValueSource
Molecular Formula C₁₆H₁₄O₇[10]
Molecular Weight 318.28 g/mol [6][10]
Predicted Density 1.34 ± 0.1 g/cm³[6][10]
Predicted Boiling Point 534.9 ± 50.0 °C[6][10]
Predicted Flash Point 238.9 ± 30.2 °C[10]
Predicted Refractive Index 1.567[10]
Polar Surface Area (PSA) 88.1 Ų[10]
Predicted LogP (XLogP3) 1.9[10]

The structure of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate incorporates both polar and non-polar features. The pyranone ring with its ketone and ether functionalities, along with the two methyl ester groups, contributes to its polarity (PSA of 88.1 Ų). The presence of the benzyl group introduces a significant non-polar character. The predicted LogP value of 1.9 suggests a degree of lipophilicity.

Based on these properties, it is anticipated that the compound will exhibit moderate to good solubility in a range of common organic solvents. Its solubility is likely to be highest in solvents that can engage in dipole-dipole interactions and hydrogen bonding.

Predicted Solubility:

  • High Solubility: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate. These solvents have moderate polarity and can effectively solvate the molecule.

  • Moderate Solubility: Acetone, Acetonitrile, Methanol, Ethanol. While polar, the larger non-polar benzyl group may limit very high solubility.

  • Low Solubility/Insolubility: Hexane, Toluene, Water. Hexane is non-polar and will not effectively solvate the polar functional groups. Toluene, while aromatic, is largely non-polar. The compound's overall low polarity and lack of readily ionizable groups suggest low solubility in water.

A synthesis procedure for the compound mentions purification by column chromatography using a mixture of hexane and ethyl acetate (9:4 v/v).[6][7] This indicates that the compound is soluble in this solvent mixture, further supporting the prediction of good solubility in moderately polar organic solvents like ethyl acetate and limited solubility in non-polar solvents like hexane.

Experimental Determination of Solubility

While predictions provide a useful starting point, precise quantitative solubility data must be determined experimentally. The following section details a robust protocol for determining the solubility of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate.

Materials and Equipment
  • Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol
  • Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate in a suitable solvent (e.g., acetonitrile).

  • HPLC Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

  • Sample Preparation: Accurately weigh an excess amount of the compound into several vials.[11]

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.[11]

  • Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure that equilibrium is reached.[12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle. For finer separation, centrifuge the vials.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC system and determine the concentration of the compound from the calibration curve.

  • Solubility Calculation: Calculate the solubility of the compound in the specific solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Data Presentation

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table for easy comparison.

Table 2: Experimentally Determined Solubility of Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate at 25 °C (Hypothetical Data)

SolventDielectric ConstantSolubility (mg/mL)
Dichloromethane9.08> 100
Chloroform4.81> 100
Tetrahydrofuran7.5285.2
Ethyl Acetate6.0275.6
Acetone20.752.3
Acetonitrile37.541.8
Methanol32.725.1
Ethanol24.518.9
Toluene2.385.4
Hexane1.88< 1
Water80.1< 0.1

Discussion and Implications

The solubility profile of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate has significant implications for its practical application.

  • Synthesis and Purification: The high solubility in chlorinated solvents and ethyl acetate makes them excellent choices for reaction media and for purification by column chromatography. The low solubility in hexane makes it a suitable anti-solvent for precipitation or crystallization.

  • Drug Development: In the context of its use as a pharmaceutical intermediate, understanding its solubility is crucial for developing efficient and scalable synthetic processes. For instance, knowledge of its solubility in various solvents allows for the selection of appropriate systems for reaction, work-up, and crystallization to ensure high purity and yield.

  • Analytical Method Development: The choice of solvent for analytical techniques such as HPLC and NMR is guided by the compound's solubility. A solvent that provides good solubility ensures accurate and reproducible results.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate. By combining theoretical predictions based on its physicochemical properties with a detailed experimental protocol for quantitative determination, researchers and professionals can gain a thorough understanding of its behavior in various organic solvents. This knowledge is critical for the effective utilization of this important pyran derivative in research, development, and manufacturing.

References

  • ResearchGate. (n.d.). Pyrans and Benzo Derivatives: Applications. Retrieved from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • Nazari, Z., et al. (2022). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Frontiers in Chemistry, 10, 999587. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Retrieved from [Link]

  • PubMed. (2021). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(15), 1956-1974. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances, 7(56), 35465-35480. Retrieved from [Link]

Sources

Spectroscopic Characterization of Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate, a key intermediate in the synthesis of the antiretroviral drug Dolutegravir.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this compound through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Given the limited availability of public domain experimental spectra for this specific molecule, this guide will focus on the predicted spectroscopic data, the rationale behind these predictions, and the established methodologies for their acquisition and interpretation.

Introduction to Spectroscopic Analysis

The structural confirmation of a synthetic compound like dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is paramount in pharmaceutical development to ensure purity, identity, and consistency. The synergistic application of NMR, IR, and MS provides a comprehensive molecular profile. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation patterns, offering crucial clues about the molecule's assembly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within the molecule.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate. Predictions are based on established chemical shift theory and data from structurally similar compounds.[4]

Table 1: Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.30-7.45Multiplet5HPhenyl-HAromatic protons of the benzyl group.
~8.10Singlet1HPyran-H (C6-H)Olefinic proton on the pyran ring, deshielded by the adjacent oxygen and carbonyl group.
~5.25Singlet2HBenzyl-CH₂Methylene protons of the benzyl group, adjacent to an oxygen atom.
~3.90Singlet3HEster-OCH₃ (C2)Methyl protons of the ester group at position 2.
~3.85Singlet3HEster-OCH₃ (C5)Methyl protons of the ester group at position 5.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~175.0C4 (C=O)Ketone carbonyl carbon.
~165.0C2-Ester (C=O)Ester carbonyl carbon at position 2.
~163.0C5-Ester (C=O)Ester carbonyl carbon at position 5.
~158.0C6Olefinic carbon of the pyran ring adjacent to the ring oxygen.
~145.0C3Carbon bearing the benzyloxy group.
~136.0Phenyl-C (quaternary)Quaternary carbon of the phenyl ring attached to the methylene group.
~128.0-129.0Phenyl-CHAromatic carbons of the benzyl group.
~115.0C2Carbon bearing the ester group at position 2.
~110.0C5Carbon bearing the ester group at position 5.
~75.0Benzyl-CH₂Methylene carbon of the benzyl group.
~53.0Ester-OCH₃ (C2)Methyl carbon of the ester group at position 2.
~52.5Ester-OCH₃ (C5)Methyl carbon of the ester group at position 5.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize shim gradients to ensure high resolution.

    • Set a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Employ a sufficient relaxation delay to ensure accurate integration of quaternary carbons.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Structural Elucidation Workflow

NMR_Workflow cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_interpretation Data Interpretation cluster_elucidation Structural Confirmation Structure Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate H_NMR ¹H NMR Structure->H_NMR C_NMR ¹³C NMR Structure->C_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H_NMR->TwoD_NMR Integration Integration (Proton Count) H_NMR->Integration Multiplicity Multiplicity (Neighboring Protons) H_NMR->Multiplicity Chem_Shift Chemical Shift (Chemical Environment) H_NMR->Chem_Shift C_NMR->TwoD_NMR C_NMR->Chem_Shift Connectivity Connectivity (COSY, HMBC) TwoD_NMR->Connectivity CH_Correlation C-H Correlation (HSQC) TwoD_NMR->CH_Correlation Final_Structure Verified Structure Integration->Final_Structure Multiplicity->Final_Structure Chem_Shift->Final_Structure Connectivity->Final_Structure CH_Correlation->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3100-3000MediumC-H stretchAromatic and Olefinic C-H
~2950MediumC-H stretchAliphatic C-H (methyl)
~1750StrongC=O stretchEster Carbonyl
~1650StrongC=O stretchKetone Carbonyl (pyrone)
~1600, ~1495Medium-WeakC=C stretchAromatic Ring
~1250StrongC-O stretchEster and Ether
~1100StrongC-O-C stretchPyran Ring Ether
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

    • Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.

Interpretation of Key IR Bands

The IR spectrum will be dominated by strong carbonyl absorptions. The ester C=O stretch is expected at a higher wavenumber (~1750 cm⁻¹) than the conjugated ketone of the pyrone ring (~1650 cm⁻¹). The presence of both aromatic and aliphatic C-H stretches, along with a complex fingerprint region containing various C-O stretches, will further confirm the molecule's structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its structure through the analysis of its fragmentation patterns upon ionization.

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragments (Electron Ionization - EI)

m/zIonRationale
318[M]⁺Molecular ion
287[M - OCH₃]⁺Loss of a methoxy radical from an ester group.
259[M - COOCH₃]⁺Loss of a carbomethoxy radical.
227[M - C₇H₇]⁺Loss of a benzyl radical.
91[C₇H₇]⁺Benzyl cation (tropylium ion), often a base peak.
Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a liquid chromatography system (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is suitable for generating the protonated molecule [M+H]⁺, while electron ionization (EI) will produce the molecular ion [M]⁺ and induce fragmentation.

  • Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements.

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight. For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Key Fragmentation Pathways

MS_Fragmentation M [M]⁺ m/z = 318 M_minus_OCH3 [M - OCH₃]⁺ m/z = 287 M->M_minus_OCH3 - OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z = 259 M->M_minus_COOCH3 - COOCH₃ M_minus_Bn [M - C₇H₇]⁺ m/z = 227 M->M_minus_Bn - C₇H₇ Bn [C₇H₇]⁺ m/z = 91 M->Bn Benzyl cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

The most characteristic fragmentation is expected to be the cleavage of the benzylic ether bond, leading to the highly stable benzyl cation (or tropylium ion) at m/z 91.[5][6] This peak is often the base peak in the spectrum of benzyl ethers. Loss of the methoxy and carbomethoxy groups from the ester functionalities are also anticipated fragmentation pathways.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, combining predicted NMR, IR, and MS data, provides a robust framework for the structural verification of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate. While experimental data is the gold standard, this in-depth predictive approach, grounded in fundamental spectroscopic principles, offers a reliable and scientifically sound methodology for researchers and drug development professionals. The detailed experimental protocols provide a clear path for acquiring high-quality data for this important pharmaceutical intermediate.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Prediction. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

  • NMRium. (n.d.). Predict. Retrieved from [Link]

  • PubMed. (2021). Intramolecular benzyl cation transfer in the gas-phase fragmentation of protonated benzyl phenyl sulfones. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Stout. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • DB Infotech. (2023, September 11). How to Predict NMR in ChemDraw [Video]. YouTube. Retrieved from [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Doron Scientific. (2023, February 26). Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate. Retrieved from [Link]

  • NMRium. (n.d.). Predict. Retrieved from [Link]

  • MDPI. (n.d.). Ethyl 4H-Pyran-4-one-2-carboxylate. Retrieved from [Link]

  • Chemical Papers. (n.d.). Preparation and Study of Reactions of the 5-Substituted 4-Oxo-4H-pyran-2-carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid. Retrieved from [Link]

Sources

The Biological Potential of 4-oxo-4H-pyran Scaffolds: From Privileged Structure to Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The 4-oxo-4H-pyran core, particularly its benzo-fused analog known as the chromone scaffold, represents a "privileged structure" in medicinal chemistry.[1][2][3] This designation is reserved for molecular frameworks that are capable of binding to a wide range of biological targets, thereby exhibiting a diverse array of pharmacological activities.[2] Naturally occurring in plants and fungi, compounds bearing this scaffold have demonstrated significant therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties.[1][4] This guide provides a comprehensive technical overview of the 4-oxo-4H-pyran scaffold, synthesizing field-proven insights into its synthesis, mechanisms of action, structure-activity relationships, and the experimental protocols required for its evaluation.

The 4-oxo-4H-pyran Core: A Foundation for Diversity

The 4-oxo-4H-pyran, or γ-pyrone, ring is a six-membered oxygen-containing heterocycle that serves as a versatile template for drug design.[5] Its chemical stability and the potential for substitution at multiple positions allow for the fine-tuning of its physicochemical properties and biological activities.[2] The benzo-γ-pyrone skeleton, known as chromone, is particularly prevalent in natural products and synthetic compounds with pharmacological importance.[2][3]

Synthetic Strategies: Building the Core

The construction of the 4-oxo-4H-pyran ring system is a cornerstone of medicinal chemistry. Modern synthetic efforts prioritize efficiency, yield, and environmental sustainability ("green chemistry"). One-pot, multi-component reactions (MCRs) have emerged as a powerful strategy for synthesizing libraries of 4H-pyran derivatives.[6][7] These reactions, which combine three or more reactants in a single step, offer significant advantages in terms of atom economy, reduced reaction times, and simplified work-up procedures.[6][8] Catalysts for these reactions range from recyclable bionanocatalysts to simple bases, often allowing for synthesis under mild, solvent-free conditions.[6][9]

A general workflow for the synthesis and initial screening of novel pyran derivatives is outlined below. This process is iterative; initial biological data often informs the design of a second generation of compounds with improved potency or selectivity.

G cluster_synthesis Phase 1: Synthesis & Characterization cluster_screening Phase 2: In Vitro Biological Screening cluster_mechanistic Phase 3: Mechanistic Investigation synthesis Multi-Component Reaction (MCR) (e.g., Aldehyde, Malononitrile, Active Methylene Cmpd) purification Purification (Filtration, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, HRMS, FT-IR) purification->characterization cytotoxicity General Cytotoxicity Assay (e.g., MTT on normal cell lines) characterization->cytotoxicity Test Novel Compound primary_assays Primary Activity Assays (Anticancer, Antimicrobial, Anti-inflammatory, etc.) cytotoxicity->primary_assays dose_response Dose-Response & Potency (IC50 / MIC Determination) primary_assays->dose_response target_id Target Identification (e.g., Enzyme Inhibition Assay, Docking) dose_response->target_id Identify Lead Compound pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) target_id->pathway_analysis sar Structure-Activity Relationship (SAR) Analysis pathway_analysis->sar sar->synthesis Iterative Redesign & Optimization

Caption: General workflow for synthesis and evaluation of 4-oxo-4H-pyran derivatives.

A Spectrum of Pharmacological Activities

The true potential of the 4-oxo-4H-pyran scaffold lies in its broad spectrum of biological activities. The substitution pattern around the core ring system plays a critical role in determining the specific pharmacological profile of a given derivative.[2]

Anticancer Activity

Derivatives of this scaffold have demonstrated significant cytotoxic effects against a wide range of cancer cell lines.[3][10] Their mechanisms of action are diverse and often multi-targeted, making them attractive candidates for cancer chemotherapy.

Mechanisms of Action:

  • Apoptosis Induction: Many 4-oxo-4H-pyran derivatives induce programmed cell death. For example, some retinoid analogs with this scaffold trigger apoptosis through a cascade involving the generation of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and activation of Jun N-terminal Kinase (JNK).[11]

  • Cell Cycle Arrest: Certain compounds can halt the cell cycle, preventing cancer cell proliferation. This is often achieved by inhibiting cyclin-dependent kinases (CDKs), such as CDK2, which are crucial for cell cycle progression.[12]

  • Enzyme Inhibition: These scaffolds can serve as ligands for the ATP-binding sites of various kinases that are critical for cancer progression, such as Src tyrosine kinase.[13]

  • Microtubule Disruption: Some derivatives can inhibit tubulin polymerization, leading to the formation of defective mitotic spindles and subsequent mitotic arrest, a mechanism distinct from many traditional chemotherapeutics.[11]

G cluster_cell Cancer Cell Pyran 4-oxo-4H-pyran Derivative ROS ↑ Reactive Oxygen Species (ROS) Pyran->ROS induces Tubulin Tubulin Polymerization Pyran->Tubulin inhibits CDK2 CDK2 Activity Pyran->CDK2 inhibits ER Endoplasmic Reticulum Stress ROS->ER JNK JNK Activation ER->JNK Caspase Caspase-3 Activation JNK->Caspase Apoptosis Apoptosis Caspase->Apoptosis Spindle Mitotic Spindle Formation Tubulin->Spindle Mitosis Mitotic Arrest Spindle->Mitosis Cycle Cell Cycle Progression CDK2->Cycle Arrest G1/S Phase Arrest

Caption: Key anticancer mechanisms of 4-oxo-4H-pyran derivatives.

Quantitative Data Summary: Anticancer Activity

Compound Class Cell Line IC₅₀ (µM) Reference
Furo[3,2-g]chrome-5-one Derivative MCF-7 (Breast) 0.056 [2]
4H-Pyran Derivative (4d) HCT-116 (Colon) 75.1 [10][12]
4H-Pyran Derivative (4k) HCT-116 (Colon) 85.88 [10][12]

| Selenium-containing Chromone | MCF-7 (Breast) | 1.7 - 9.9 |[14] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Chromone derivatives have shown potent anti-inflammatory effects, often evaluated by their ability to inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS), a component of bacterial cell walls that mimics infection.[1][3]

Mechanism of Action: The anti-inflammatory effects are frequently mediated by the inhibition of key signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK).[15] By suppressing these pathways, the compounds downregulate the expression of pro-inflammatory enzymes (like inducible nitric oxide synthase, iNOS) and cytokines (like TNF-α and IL-1β).[15]

Quantitative Data Summary: Anti-inflammatory Activity

Compound Class Assay IC₅₀ (µM) Reference
2-(2-phenylethyl)chromone dimers NO Inhibition (RAW264.7 cells) 7.0 - 12.0 [1]

| Benzofuran/Benzopyran derivatives | PGE₂ Synthesis Inhibition | Comparable to Diclofenac |[16] |

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, the need for novel antimicrobial agents is critical. The 4-oxo-4H-pyran scaffold has yielded compounds with significant activity against a range of bacteria and fungi.[17][18][19]

Structure-Activity Relationship (SAR) Insights:

  • Gram-Positive Bacteria: SAR analysis has revealed that for the related 4-chromanone scaffold, hydroxyl groups at the 5- and 7-positions of the ring system significantly enhance antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[18]

  • Hydrophobicity: A hydrophobic substituent at the 2-position of the chromanone scaffold was also found to be a key element for potent antibacterial activity.[18]

  • Mechanism: Some of these compounds are believed to exert their effect by dissipating the bacterial membrane potential, which disrupts essential cellular processes and leads to cell death.[18]

Quantitative Data Summary: Antimicrobial Activity

Compound Class Microorganism MIC (µg/mL) Reference
4-Chromanone Derivative MRSA as low as 0.39 [18]
Chromone Analog (from P. sclerotiorum) P. aeruginosa (carbapenem-resistant) 3.13 [20]
Chromone-tetrazole hybrid P. aeruginosa 20 [21]

| Homoisoflavonoid Derivative | S. epidermidis | 128 |[22] |

Neuroprotective Activity

Neurodegenerative disorders like Alzheimer's and Parkinson's disease present a formidable challenge to modern medicine.[23] Chromone derivatives have emerged as promising multi-target-directed ligands (MTDLs) capable of addressing the complex pathology of these diseases.[24][25]

Mechanisms of Action:

  • Enzyme Inhibition: They can inhibit key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[24][25]

  • Anti-Aggregation: Several derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.[24][26]

  • Antioxidant & Metal Chelation: The scaffold can be functionalized to scavenge free radicals and chelate metal ions like copper, both of which contribute to oxidative stress and neuronal damage in the brain.[26]

Quantitative Data Summary: Neuroprotective Activity

Compound Class Target / Activity IC₅₀ / Result Reference
2-styrylchromone derivative (B22) AChE Inhibition 2.52 µM [25]
Xanthone derivative AChE Inhibition 2.40 µM [27]
Chromone-lipoic acid hybrid (19) BuChE Inhibition 7.55 µM [26]

| Diaportheone derivatives | Aβ Aggregation Inhibition | 74-80% |[24] |

Antiviral Activity

The 4-oxo-4H-pyran scaffold has also been explored for its antiviral properties.[17] Acylhydrazone derivatives of the related 4-oxo-4H-quinoline structure have shown potent activity against the Tobacco Mosaic Virus (TMV), with some compounds exceeding the efficacy of the commercial drug ribavirin.[28][29] The mechanism often involves binding to the viral coat protein, which can hinder the assembly and growth of the virus.[29]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the protocols used to evaluate these compounds must be robust and reproducible. The choice of a specific assay is dictated by the biological activity being investigated.

Protocol: In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the concentration of a 4-oxo-4H-pyran derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀). This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Causality: Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. The duration is critical to allow the compound to exert its cytotoxic or cytostatic effect.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

Objective: To measure the ability of a compound to inhibit the production of nitric oxide (NO) in LPS-stimulated murine macrophage cells (e.g., RAW 264.7).

Causality: LPS stimulation induces the expression of iNOS in macrophages, leading to the production of large amounts of NO, a key pro-inflammatory mediator. The Griess reagent reacts with nitrite (a stable breakdown product of NO) to form a colored azo compound, allowing for spectrophotometric quantification.

Methodology:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours before inflammatory stimulation. This step assesses the compound's prophylactic potential.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).

  • Absorbance Reading: After a 10-minute incubation at room temperature in the dark, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample and determine the percentage of NO inhibition relative to the LPS-only control. A parallel cytotoxicity assay (e.g., MTT) must be performed to ensure that the observed NO reduction is not due to cell death.[1]

Protocol: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Causality: The broth microdilution method exposes a standardized inoculum of bacteria to serial dilutions of the test compound. Lack of turbidity after incubation indicates inhibition of growth.

Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus, P. aeruginosa) and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to all wells containing the test compound. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring the optical density at 600 nm.

Future Perspectives

The 4-oxo-4H-pyran scaffold is a testament to the power of privileged structures in drug discovery.[1][3] Its synthetic tractability and wide-ranging biological activities ensure its continued relevance. Future research will likely focus on:

  • Multi-Target-Directed Ligands: Designing single molecules that can modulate multiple targets, particularly for complex diseases like cancer and neurodegenerative disorders.[23]

  • Improving Pharmacokinetics: Addressing challenges such as poor oral bioavailability, which can limit the clinical translation of some derivatives.[19]

  • Novel Therapeutic Areas: Exploring the scaffold's potential against emerging infectious diseases and in metabolic disorders.[30]

By combining rational design, efficient synthesis, and robust biological evaluation, researchers can continue to unlock the immense therapeutic potential held within the 4-oxo-4H-pyran framework.

References

  • Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC - NIH. (n.d.).
  • Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - NIH. (2020, June 15).
  • Unveiling the Potent Biological Activities of Chromone Derivatives: A Meta-analysis - Benchchem. (n.d.).
  • Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PubMed Central. (n.d.).
  • Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review - IJRAR.org. (n.d.).
  • Biological and Medicinal Properties of Natural Chromones and Chromanones | ACS Omega. (n.d.).
  • Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives | Journal of Medicinal Chemistry - ACS Publications. (2014, September 19).
  • Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities - PubMed Central. (n.d.).
  • Chromone derivatives in the pharmaceutical industry. - ResearchGate. (n.d.).
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - MDPI. (n.d.).
  • Antibacterial activity of chromone-tetrazoles and fluorine-containing... - ResearchGate. (n.d.).
  • Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst - Royal Society Publishing. (2020, July 1).
  • Chromone Scaffolds in the Treatment of Alzheimer's and Parkinson's Disease: An Overview. (n.d.).
  • New chromone analog and pyrrole alkaloid produced by Penicillium sclerotiorum and their antibacterial activity - Taylor & Francis Online. (2022, June 21).
  • Current Chemistry Letters Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solven - Growing Science. (2019, April 6).
  • Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PubMed. (2022, January 31).
  • One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. (2025, May 9).
  • Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System - SciELO. (n.d.).
  • 4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells - PubMed. (2010, October 14).
  • Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC - NIH. (n.d.).
  • Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC - NIH. (n.d.).
  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, … - OUCI. (n.d.).
  • Discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) as a functional antagonist of the apelin (APJ) receptor - PubMed. (2012, November 1).
  • Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4 H-quinolin-1-yl Acylhydrazone Derivatives - PubMed. (2024, August 14).
  • Design, synthesis and evaluation of new 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as potential Src inhibitors - ResearchGate. (2025, August 6).
  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC. (2022, July 19).
  • A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor - Oriental Journal of Chemistry. (n.d.).
  • Efficient Synthesis and Anticancer Activities of Some Novel Functionalized (4-Oxo-4H-chromen-3-yl)-2-selenoxo-1,2-dihydropyrimidines | Request PDF - ResearchGate. (2025, August 5).
  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PMC - NIH. (n.d.).
  • 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview - PubMed. (n.d.).
  • Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives | Request PDF - ResearchGate. (2025, August 7).
  • Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-Dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - MDPI. (n.d.).

Sources

The Discovery and Synthetic Utility of Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate, a polysubstituted 4-pyrone derivative, stands as a pivotal intermediate in the synthesis of contemporary antiviral therapeutics. Its discovery and development are intrinsically linked to the quest for more effective treatments for viral diseases, most notably in the production of the integrase inhibitor dolutegravir, a cornerstone of modern HIV therapy. This guide provides an in-depth exploration of this compound, from its synthesis and characterization to its critical role in pharmaceutical manufacturing.

Physicochemical Properties

A summary of the key physicochemical properties of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is presented below.

PropertyValue
CAS Number 1246616-66-9[1][2]
Molecular Formula C₁₆H₁₄O₇[3]
Molecular Weight 318.28 g/mol [3][4]
Appearance White crystalline powder
Boiling Point 534.9±50.0 °C (Predicted)[3]
Density 1.34±0.1 g/cm³ (Predicted)[3]
Flash Point 238.9±30.2 °C[3]
Refractive Index 1.567[3]

The Genesis of a Key Intermediate: Discovery and Synthesis

The first documented synthesis of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is detailed in patent literature, specifically in documents such as US2012/22251 and EP2602260. This discovery was driven by the need for an efficient and scalable route to the core structure of dolutegravir.

The most common and efficient laboratory-scale synthesis involves a condensation reaction between methyl 4-benzyloxy-2-((dimethylamino)methylene)-3-acetoacetate and dimethyl oxalate.[2] This method provides a high yield of the desired pyranone derivative.

Synthetic Workflow

Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product R1 Methyl 4-benzyloxy-2-((dimethylamino)methylene)-3-acetoacetate Cond Condensation R1->Cond R2 Dimethyl oxalate R2->Cond Base Sodium tert-butoxide Base->Cond Solvent Toluene Solvent->Cond Temp Reflux (105 °C) Cond->Temp Time 6 hours Temp->Time Filt Cooling & Filtration Time->Filt Evap Rotary Evaporation Filt->Evap Pur Column Chromatography (Hexane:Ethyl Acetate 9:4) Evap->Pur P Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate Pur->P PyranoneToPyridinone Pyranone Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate Attack Nucleophilic Attack at C-6 Pyranone->Attack Amine Primary Amine (R-NH₂) Amine->Attack RingOpening Pyrone Ring Opening Attack->RingOpening Mechanism Step 1 Cyclization Intramolecular Cyclization RingOpening->Cyclization Mechanism Step 2 Pyridinone Pyridinone Derivative Cyclization->Pyridinone Mechanism Step 3

Sources

The Benzyl Ether as a "Permanent" Protecting Group: A Qualified Statement

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Stability of Benzyloxy-Protected Pyran Compounds

For researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates and glycoconjugates, benzyloxy-protected pyran compounds are indispensable intermediates. The benzyl (Bn) ether is a cornerstone protecting group, prized for its general robustness.[1][2] However, a nuanced understanding of its stability and lability under a spectrum of chemical environments is paramount for the strategic design and successful execution of multi-step synthetic routes. This guide provides a comprehensive exploration of the chemical stability of benzyloxy-protected pyrans, offering field-proven insights into the causality behind experimental choices and self-validating protocols.

In the lexicon of carbohydrate chemistry, benzyl ethers are often categorized as "permanent" protecting groups, implying they can withstand a wide array of reaction conditions encountered during synthetic transformations.[3][4] This stability is attributed to the robust C-O bond of the ether linkage. Unlike silyl ethers or acetals, benzyl ethers are generally stable to a broad range of acidic and basic conditions, making them ideal for lengthy synthetic campaigns.[1][3]

However, the term "permanent" should be interpreted with caution. The stability of a benzyl ether is not absolute and is influenced by several factors, including the specific reaction conditions, the steric and electronic environment of the pyran ring, and the presence of other functional groups. A deep understanding of these nuances allows for the strategic deployment of benzyl ethers in complex orthogonal protecting group strategies.[4][5]

Stability Profile of Benzyloxy-Protected Pyrans

A systematic evaluation of the stability of benzyloxy-protected pyrans across different chemical environments reveals the versatility and limitations of this protecting group.

Stability Under Basic Conditions

Benzyl ethers exhibit excellent stability under a wide range of basic conditions. They are resistant to cleavage by common bases used in organic synthesis, such as:

  • Alkali metal hydroxides (e.g., NaOH, KOH)

  • Alkali metal carbonates (e.g., K₂CO₃)

  • Sodium hydride (NaH)[2]

  • Tertiary amines (e.g., triethylamine, pyridine)

  • Organometallic bases (e.g., LDA, t-BuOK)[6]

This robustness allows for a variety of synthetic manipulations on other parts of the pyran structure, such as the saponification of ester protecting groups, without affecting the benzyl ethers.[1]

Stability Under Acidic Conditions

The stability of benzyl ethers under acidic conditions is more nuanced. While generally stable to mild acidic conditions (e.g., acetic acid), they can be cleaved by strong Brønsted or Lewis acids.[2][6] This lability is a function of the acid strength, temperature, and reaction time.

  • Mild Acids: Benzyl ethers are typically stable to conditions used for the removal of acid-labile protecting groups like trityl ethers or silyl ethers when carefully controlled.[2]

  • Strong Brønsted Acids: Reagents such as HBr, BCl₃, and BBr₃ can effectively cleave benzyl ethers.[2]

  • Lewis Acids: The outcome with Lewis acids like BF₃·OEt₂ and SnCl₄ can vary depending on the substrate and reaction conditions, ranging from cleavage to no reaction.[2]

It is crucial to note that the anomeric O-benzyl group can exhibit different reactivity compared to other positions on the pyran ring, often being more labile under acidic conditions.

Stability Towards Oxidative and Reductive Reagents

Benzyl ethers are generally stable to a variety of common oxidizing and reducing agents, which is a key feature of their utility. However, specific reagents are employed for their deliberate cleavage.

  • Oxidative Stability: They are stable to many common oxidants like KMnO₄, OsO₄, and CrO₃/pyridine.[6] However, specific oxidative reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can cleave benzyl ethers, especially with photochemical activation.[6][7] Ozone can also be used for their oxidative removal.[8]

  • Reductive Stability: Benzyl ethers are stable to hydride reducing agents such as LiAlH₄ and NaBH₄.[6] Their primary mode of cleavage is, in fact, reductive.

Key Deprotection Strategies: Understanding the "Why"

The selective removal of benzyl ethers is a critical step in the synthesis of the target molecule. The choice of deprotection method is dictated by the presence of other functional groups and the desired outcome.

Catalytic Hydrogenolysis: The Workhorse Method

Catalytic hydrogenation is the most common and mildest method for the deprotection of benzyl ethers.[2][9][10] This method involves the cleavage of the C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[9][11]

Causality Behind the Choice: This method is favored for its neutral reaction conditions, which preserve most other functional groups, including esters, amides, and many other protecting groups.[1] The byproducts, toluene and the deprotected alcohol, are easily separated.

Experimental Protocol: Global Debenzylation of a Perbenzylated Pyran

  • Dissolution: Dissolve the benzyloxy-protected pyran (1.0 mmol) in a suitable solvent such as methanol, ethanol, or ethyl acetate (10-20 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).[2]

  • Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon or a dedicated hydrogenation apparatus).[2]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[2] The filtrate is then concentrated under reduced pressure to yield the deprotected pyran.

Workflow for Catalytic Hydrogenolysis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Dissolve Substrate in Solvent add_catalyst Add Pd/C Catalyst start->add_catalyst hydrogenate Introduce H₂ Atmosphere add_catalyst->hydrogenate stir Vigorous Stirring (Room Temp) hydrogenate->stir monitor Monitor by TLC stir->monitor filter Filter through Celite® monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate product Deprotected Pyran concentrate->product

Caption: Workflow for benzyl ether deprotection via catalytic hydrogenolysis.

Catalytic Transfer Hydrogenation: An Alternative to H₂ Gas

For laboratories not equipped for handling hydrogen gas, catalytic transfer hydrogenation offers a convenient alternative.[12] In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst.

Common Hydrogen Donors:

  • Ammonium formate (HCO₂NH₄)[9][11]

  • Formic acid (HCOOH)[6][12]

  • 1,4-Cyclohexadiene[6]

Causality Behind the Choice: This method avoids the need for specialized hydrogenation equipment and can sometimes offer different selectivity profiles. For instance, using formic acid as the hydrogen donor can require a larger amount of palladium catalyst.[6][12]

Acid-Catalyzed Cleavage: For Robust Substrates

As mentioned, strong acids can cleave benzyl ethers. This method is generally less favored due to the harsh conditions, which can affect other acid-sensitive functional groups like glycosidic bonds or other protecting groups.[6]

Experimental Protocol: Acid-Catalyzed Debenzylation with BCl₃

  • Inert Atmosphere: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the benzyloxy-protected pyran (1.0 mmol) in anhydrous dichloromethane (10 mL).[9]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[9]

  • Reagent Addition: Slowly add a 1M solution of BCl₃ in CH₂Cl₂ (5.0 mmol, 5 equivalents) dropwise to the stirred solution.[9]

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours, monitoring by TLC.[9]

  • Quenching: Upon completion, quench the reaction by the slow addition of methanol (5 mL) at -78 °C.[9]

  • Work-up: Allow the reaction mixture to warm to room temperature and concentrate under reduced pressure. Co-evaporate the residue with methanol to remove boron salts. The crude product can be purified by silica gel chromatography.[9]

Oxidative Cleavage: A Niche Application

Oxidative cleavage of benzyl ethers is less common for global deprotection but can be useful in specific contexts, particularly for substituted benzyl ethers like the p-methoxybenzyl (PMB) ether, which is significantly more labile to oxidation.[6][7] However, even unsubstituted benzyl ethers can be cleaved oxidatively.

Reagents for Oxidative Cleavage:

  • DDQ: 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, often with photoirradiation.[6][7]

  • Ozone: O₃, followed by a reductive workup or treatment with a base.[8]

Causality Behind the Choice: This method can be advantageous when the molecule contains functional groups that are sensitive to reduction, such as alkenes or alkynes.[7]

Mechanism of DDQ-Mediated Oxidative Debenzylation

cluster_mech Simplified Mechanism start R-O-CH₂-Ph ddq DDQ (hν) intermediate1 [R-O-CH⁺-Ph] start->intermediate1 SET intermediate2 R-O-CH(OH)-Ph intermediate1->intermediate2 + H₂O product R-OH + Ph-CHO intermediate2->product Decomposition

Caption: Simplified mechanism of oxidative debenzylation using DDQ.

Factors Influencing Stability and Reactivity

The ease of benzyl ether cleavage is not uniform and is influenced by several structural and electronic factors.

Steric Hindrance

Steric hindrance around the benzyloxy group can significantly impact the rate of deprotection, particularly in catalytic hydrogenolysis.[13][14] A sterically congested benzyl ether may require longer reaction times, higher catalyst loading, or elevated pressure to achieve complete removal. In some cases, sterically hindered benzyl ethers that are resistant to hydrogenolysis can be removed using alternative methods like photochemical bromination.[13]

Electronic Effects

The electronic nature of the pyran ring and any substituents can influence the stability of the benzyl ether. Electron-withdrawing groups can affect the reactivity of adjacent functionalities. For example, the anomeric effect and the orientation of substituents can influence the stability of the pyranose ring and, consequently, the accessibility and reactivity of the benzyl ethers.[15]

Orthogonal Protection Strategies

The true power of the benzyl ether as a protecting group is realized in orthogonal protection strategies.[4][5] An orthogonal set of protecting groups allows for the selective deprotection of one type of group in the presence of others. The stability of benzyl ethers to a wide range of conditions allows for the removal of other protecting groups without affecting the benzyl ethers.

Table 1: Comparative Stability of Benzyl Ethers and Other Common Alcohol Protecting Groups

Protecting GroupStable ToLabile To
Benzyl (Bn) Ether Mild Acid, Strong Base, Hydrides, Most OxidantsCatalytic Hydrogenolysis, Strong Acids, Dissolving Metals, DDQ/hν
Silyl Ethers (TBS, TIPS) Catalytic Hydrogenolysis, Basic ConditionsFluoride Ions, Acidic Conditions
Acetals (MOM, THP) Basic Conditions, Nucleophiles, Reductive ConditionsAcidic Conditions
Esters (Acetate, Benzoate) Catalytic Hydrogenolysis, Acidic ConditionsBasic Conditions (Saponification), Nucleophiles

This orthogonality is fundamental to the synthesis of complex oligosaccharides.[1]

Potential Side Reactions and Considerations

While benzyl ether manipulations are generally reliable, potential side reactions should be considered.

  • Benzyl Group Migration: Although less common than acyl group migration, under certain conditions, benzyl group migration between adjacent hydroxyl groups can occur.[16][17][18][19]

  • Incomplete Deprotection: As mentioned, steric hindrance can lead to incomplete removal of benzyl groups. Careful reaction monitoring is essential.

  • Over-reduction: In substrates containing other reducible functional groups (e.g., alkenes, alkynes), careful selection of the catalyst and conditions is necessary to achieve selective debenzylation.[20]

Conclusion

The benzyloxy-protected pyran is a cornerstone of modern carbohydrate chemistry and drug development. Its chemical stability is not an absolute but rather a nuanced property that, when fully understood, provides the synthetic chemist with a powerful tool. By appreciating the factors that govern its stability and the specific conditions required for its selective cleavage, researchers can design and execute complex synthetic strategies with a high degree of confidence and control. The choice of when and how to deprotect a benzyl ether is a strategic decision rooted in a deep understanding of its chemical behavior, a decision that can ultimately determine the success of a synthetic endeavor.

References

  • Wiley-VCH. (n.d.). Protecting Group Strategies in Carbohydrate Chemistry.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers.
  • BenchChem. (2025). Application Notes and Protocols for the Deprotection of Benzyl Ethers in 2,3,4,6-Tetra-O -.
  • ResearchGate. (2025). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols.
  • (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • ResearchGate. (2025). Orthogonal protecting group strategies in carbohydrate chemistry | Request PDF.
  • PMC. (n.d.). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations.
  • ResearchGate. (2014). How can one remove a benzyl group from benzylated sugar?.
  • PMC. (n.d.). Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods.
  • PMC. (2012). Influence of Protecting Groups on the Anomeric Equilibrium; Case of the 4,6-O-Benzylidene Acetal in the Mannopyranose Series.
  • PMC PubMed Central. (n.d.). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
  • Scholarly Publications Leiden University. (2025). Protective group strategies in carbohydrate and peptide chemistry.
  • RSC Publishing. (n.d.). The allyl ether as a protecting group in carbohydrate chemistry. Part V. Preparation of benzyl ethers of carbohydrates for use in oligosaccharide synthesis.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). TsOH-catalyzed acyl migration reaction of the Bz-group: innovative assembly of various building blocks for the synthesis of saccharides.
  • Journal of Chemical Education. (n.d.). Protecting Groups in Carbohydrate Chemistry.
  • (n.d.). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation.
  • MPIKG. (n.d.). Vlsg-4-Protecting Groups I.
  • Doria. (n.d.). Acyl Group Migration in Carbohydrates.
  • PMC. (n.d.). CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST.
  • Organic Chemistry Portal. (n.d.). Mild Deprotection of Benzyl Ether Protective Groups with Ozone.
  • BenchChem. (2025). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.
  • BenchChem. (2025). A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions.
  • Common Organic Chemistry. (n.d.). Benzyl Protection.
  • Åbo Akademi University Research Portal. (2023). Mechanism of Acyl Group Migration in Carbohydrates.
  • ResearchGate. (2006). De-O-benzylation of Sterically Hindered Benzyl Ethers.
  • ResearchGate. (n.d.). Through Stronger Hindrance to Higher Reactivity: Influence of the Alkyl Chains on the Activation Energy of Ether Cleavage on Silicon | Request PDF.

Sources

A Senior Application Scientist's Guide to Theoretical Calculations on 4H-Pyran-2,5-Dicarboxylate Systems: From First Principles to Drug Discovery Insights

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Section 1: Strategic Overview - The "Why" and "What" of Computational Scrutiny

The 4H-pyran scaffold is a privileged structure in medicinal chemistry and materials science, found in numerous natural products and synthetic compounds with significant biological activities, including antibacterial, antifungal, and herbicidal properties.[1][2] Specifically, the 4H-pyran-2,5-dicarboxylate framework presents a unique electronic and structural landscape. Its dienolic ether structure, influenced by the electron-withdrawing carboxylate groups, creates a system where stability and reactivity are finely balanced.[3] Understanding these properties at a quantum-mechanical level is not merely an academic exercise; it is a predictive tool that can accelerate discovery, optimize molecular design, and reduce the costly trial-and-error cycles of traditional laboratory synthesis.[4][5]

This guide provides a comprehensive framework for applying theoretical calculations, primarily Density Functional Theory (DFT), to elucidate the structural, electronic, and reactive properties of 4H-pyran-2,5-dicarboxylate systems. We move beyond a simple list of instructions, focusing on the causality behind methodological choices to ensure a robust, reproducible, and insightful computational workflow.

Section 2: The Theoretical Bedrock - Choosing the Right Tools

The accurate description of molecular systems, especially those with heteroatoms and π-electron delocalization like pyrans, requires methods that can adequately model electron correlation. While Molecular Mechanics (MM) force fields are fast, they often lack the necessary parameterization for novel or complex heterocyclic systems. Quantum Mechanics (QM) methods, which solve approximations of the Schrödinger equation, offer a "first-principles" approach that is fundamentally more accurate.[5][6]

Among QM methods, Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy for systems of this size.[7] DFT approximates the complex many-electron wavefunction by calculating the electron density, a more manageable property. The choice of functional and basis set is critical for success.

  • Functional: The functional defines how the electron exchange and correlation energies are approximated. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a well-established hybrid functional that has demonstrated high accuracy for a wide range of organic molecules, including various pyran compounds.[8][9][10]

  • Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a robust choice.

    • 6-311G: A triple-zeta basis set providing a flexible description of valence electrons.

    • ++: Adds diffuse functions for both heavy atoms and hydrogens, crucial for accurately describing lone pairs and anions, which is relevant for the carboxylate groups.

    • (d,p): Adds polarization functions to allow for non-spherical distortion of electron clouds, essential for describing bonding in cyclic systems.

This combination, B3LYP/6-311++G(d,p), serves as an authoritative and widely validated starting point for investigating heterocyclic systems.[8][9]

Section 3: The Computational Workflow: A Self-Validating Protocol

A rigorous computational study is a self-validating system. Each step confirms the integrity of the previous one, ensuring that the final calculated properties are physically meaningful. The following protocol is designed to achieve this.

Step 1: Molecular Structure Construction

The initial step is to build an accurate 3D representation of the target molecule (e.g., a diethyl 4-aryl-2,6-dimethyl-4H-pyran-3,5-dicarboxylate). This can be done using any standard molecular modeling software (e.g., GaussView, Avogadro, ChemDraw 3D). It is crucial to ensure correct atom connectivity and initial stereochemistry.

Step 2: Geometry Optimization

The initial structure is a mere guess. Geometry optimization is the process of finding the molecular conformation with the minimum potential energy.

  • Protocol:

    • Load the initial structure into the chosen computational chemistry software package (e.g., Gaussian, ORCA).

    • Specify the DFT method: B3LYP/6-311++G(d,p).

    • Initiate a geometry optimization calculation. The algorithm will iteratively adjust bond lengths, angles, and dihedrals to minimize the forces on each atom.

  • Causality: This step is fundamental. All subsequent electronic property calculations are only valid if performed on a stable, low-energy structure. An unoptimized structure will yield meaningless energy and orbital data.

Step 3: Vibrational Frequency Analysis (Protocol Validation)

How do we know the optimized structure is a true minimum and not a transition state? A frequency calculation provides the answer.

  • Protocol:

    • Use the optimized geometry from Step 2 as the input.

    • Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

  • Trustworthiness:

    • A true energy minimum will have zero imaginary frequencies.

    • The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state), meaning the structure is not stable and will spontaneously distort. If this occurs, the geometry must be perturbed along the imaginary frequency's vibrational mode and re-optimized. This step is a non-negotiable quality control checkpoint.

Step 4: Calculation of Key Electronic and Spectroscopic Properties

With a validated minimum-energy structure, we can now calculate the properties relevant to drug design and reactivity.

  • Protocol:

    • Using the validated geometry, perform a single-point energy calculation.

    • Request the software to output population analysis (e.g., Mulliken charges, Natural Bond Orbitals), molecular orbitals (including HOMO and LUMO), and the molecular electrostatic potential (MEP).

    • If experimental comparison is desired, perform a GIAO (Gauge-Independent Atomic Orbital) calculation to predict NMR chemical shifts.[8]

The logical flow of this multi-step protocol ensures a robust and validated computational model.

G cluster_prep Phase 1: Structure Preparation & Validation cluster_validation Phase 2: Quality Control cluster_analysis Phase 3: Property Calculation & Analysis A 1. Build 3D Molecular Structure B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D Imaginary Frequencies? C->D E No (0) D->E Proceed F Yes (>0) D->F Error G 4. Calculate Electronic Properties (HOMO/LUMO, MEP, Charges) E->G F->B Perturb & Re-optimize H 5. Analyze Reactivity & Interaction Sites G->H I 6. Relate to Drug Design (Stability, Binding, QSAR) H->I

Caption: Computational workflow for analyzing 4H-pyran systems.

Section 4: Data Interpretation - Translating Numbers into Insights

The output of these calculations is a wealth of quantitative data. The key is to synthesize this data into actionable chemical intelligence.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[9]

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic charge distribution, revealing the most electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.

  • Red/Yellow Regions: Indicate negative potential (electron-rich), typically around oxygen atoms of the carboxylates. These are sites for electrophilic attack or hydrogen bond donation.

  • Blue Regions: Indicate positive potential (electron-poor), often found near hydrogen atoms. These are sites for nucleophilic attack.

The MEP map is invaluable for predicting non-covalent interactions, which are the cornerstone of protein-ligand binding in drug design.

Quantitative Data Summary

For a hypothetical diethyl 4-phenyl-2,6-dimethyl-4H-pyran-3,5-dicarboxylate, the calculated data could be summarized as follows:

PropertyCalculated ValueImplication for Drug Design
Total Dipole Moment3.45 DebyeIndicates significant polarity, affecting solubility and binding.
HOMO Energy-6.8 eVRelates to ionization potential and electron-donating ability.
LUMO Energy-1.2 eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.6 eVSuggests high kinetic stability.
Max Positive MEP+35 kcal/molLikely site for interaction with nucleophilic residues (e.g., Asp, Glu).
Min Negative MEP-50 kcal/molLikely site for H-bonding or interaction with electrophiles (e.g., Lys, Arg).

Section 5: Application in Drug Development

Theoretical calculations provide descriptors that can be directly applied in the drug development pipeline.[4][6]

  • Pharmacophore Modeling: The MEP map and locations of HOMO/LUMO orbitals help identify key features (H-bond donors/acceptors, charged centers) necessary for biological activity.

  • QSAR (Quantitative Structure-Activity Relationships): Calculated properties like the HOMO-LUMO gap, dipole moment, and atomic charges can be used as descriptors in QSAR models to predict the biological activity of new, unsynthesized analogs.[5]

  • Metabolic Stability Prediction: Regions of high HOMO density or electron-rich sites identified by the MEP can indicate potential sites of metabolic attack by cytochrome P450 enzymes.

G cluster_calc Calculated Quantum Properties cluster_interp Chemical Interpretation cluster_app Drug Design Application HOMO HOMO/LUMO Energy & Gap REACT Reactivity & Stability HOMO->REACT MEP Molecular Electrostatic Potential (MEP) INTER Intermolecular Interaction Sites MEP->INTER CHARGES Atomic Charges & Dipole Moment SOLUB Solubility & Polarity CHARGES->SOLUB QSAR QSAR Descriptors REACT->QSAR METAB Metabolic Liability Prediction REACT->METAB PHARMA Pharmacophore Development INTER->PHARMA SOLUB->QSAR

Caption: From quantum properties to drug design applications.

Section 6: Conclusion

The theoretical investigation of 4H-pyran-2,5-dicarboxylate systems using DFT is a powerful strategy for gaining deep molecular insight. By following a rigorous, self-validating computational protocol, researchers can reliably predict structural, electronic, and reactive properties. These predictions are not merely theoretical; they provide actionable data that can guide synthesis, explain experimental observations, and accelerate the design of novel therapeutics and materials. This integration of computational chemistry into the research workflow represents a critical step towards more efficient and intelligent molecular design.[6][11]

References

  • Thong, L. M. P., Khoa, T. P., & Thang, V. H. (2021). DFT insights into the bonding mechanism of five-membered aromatic heterocycles containing N, O, or S on Fe(110) surface. ChemRxiv. Cambridge: Cambridge Open Engage. Available at: [Link]

  • ResearchGate. (n.d.). Theoretical Investigations of 2H‐Iminopyran Derivatives: A Computational Chemistry Approach. Available at: [Link]

  • Raja, K. (2021). A Detailed Computational Investigation on the Structural and Spectroscopic Properties of Some Pyran Compounds. Challenges and Advances in Chemical Science Vol. 4, 93–101. Available at: [Link]

  • Modrzejewski, M., Leśniewska, B., & Kwit, M. (2023). DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Available at: [Link]

  • MDPI. (2025). Computational Insights into the Open–Closed Equilibrium of Substituted Spiropyrans: Stability and Optical Properties. Available at: [Link]

  • Research Trends. (n.d.). DFT study of the molecular orbitals of aromatic and heteroaromatic compounds. Available at: [Link]

  • YouTube. (2022). A Detailed Computational Investigation on the Structural and Spectroscopic Properties of Some Pyran. Available at: [Link]

  • PubMed. (n.d.). [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters]. Available at: [Link]

  • PubMed. (n.d.). The application of quantum mechanics in structure-based drug design. Available at: [Link]

  • ACS Publications. (n.d.). Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. Available at: [Link]

  • MDPI. (n.d.). On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. Available at: [Link]

  • IJSDR. (n.d.). APPLICATIONS OF QUANTUM MECHANICS IN DRUG DESIGN. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Available at: [Link]

  • YMER. (2025). Applications of Quantum Computing in Drug Design and Molecular Simulation. Available at: [Link]

  • Wagen, C. (2023). Quantum Chemistry in Drug Discovery. Rowan Newsletter. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4H-pyrans. Available at: [Link]

  • Growing Science. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent-free condition. Available at: [Link]

  • PubMed Central. (2022). Mechanistic Insights into the Selective Synthesis of 4H-Pyran Derivatives On-Water Using Naturally Occurring Alginate from Sargassum muticum: Experimental and DFT Study. Available at: [Link]

  • MDPI. (n.d.). Ethyl 4H-Pyran-4-one-2-carboxylate. Available at: [Link]

  • Semantic Scholar. (n.d.). SYNTHETIC APPROACHES TO THE 4H-PYRAN RING. Available at: [Link]

  • MJBAS. (2025). One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. Available at: [Link]

  • ResearchGate. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Available at: [Link]

Sources

Methodological & Application

Application Note: A Robust, Two-Step Synthesis of Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the synthesis of Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate, a pivotal intermediate in the development of advanced pharmaceuticals, notably the antiretroviral agent Dolutegravir.[1][2] The 4-oxo-4H-pyran scaffold is a recurring motif in numerous biologically active natural and synthetic compounds, making its synthesis a subject of significant interest.[3][4] We present a detailed, two-step protocol that is both logical and scalable. The synthesis commences with a base-catalyzed condensation of dimethyl acetonedicarboxylate and dimethyl oxalate to form the core hydroxy-pyranone ring, followed by a selective Williamson ether synthesis to install the benzyloxy group. This guide emphasizes the mechanistic rationale behind procedural choices, providing field-proven insights to ensure reproducibility and high yields.

Part 1: Synthetic Strategy and Mechanistic Rationale

The synthesis is logically divided into two primary stages: the construction of the heterocyclic core and its subsequent functionalization. This approach allows for clear checkpoints and purification of the key intermediate, ensuring the final product's high purity.

Stage 1: Base-Catalyzed Cyclocondensation to form Dimethyl 3-hydroxy-4-oxo-4H-pyran-2,5-dicarboxylate

The foundational step is the formation of the pyranone ring. This is achieved through a base-catalyzed reaction between dimethyl acetonedicarboxylate and dimethyl oxalate.

  • Causality of Reagent Choice:

    • Dimethyl Acetonedicarboxylate: This symmetric C5 building block provides the backbone of the pyranone ring. Its central methylene protons are sufficiently acidic to be deprotonated by a moderately strong base.

    • Dimethyl Oxalate: This reagent serves as a C2 electrophile, ultimately forming carbons 2 and 5 and their associated carboxylate groups in the final heterocyclic ring.

    • Sodium Methoxide (Base): A strong base like sodium methoxide is essential to generate the nucleophilic enolate from dimethyl acetonedicarboxylate. Its use in methanol solvent ensures compatibility and high solubility. The reaction is effectively a double Claisen condensation followed by an intramolecular cyclization and dehydration to yield the stable enolic pyranone ring.

Stage 2: Williamson Ether Synthesis for Benzyl Protection

With the hydroxy-pyranone intermediate in hand[5], the next step is to introduce the benzyl group at the C3-hydroxyl position. This is a classic Williamson ether synthesis.

  • Causality of Reagent Choice:

    • Benzyl Bromide: This is an excellent electrophile for the reaction. The bromide is a good leaving group, and the benzyl group is a common protecting group in multi-step syntheses, known for its stability and subsequent ease of removal via hydrogenolysis if required.

    • Potassium Carbonate (Base): The hydroxyl group on the pyranone ring is enolic and thus significantly more acidic than a typical alcohol. A mild, inexpensive base like potassium carbonate is sufficient to deprotonate it, forming the nucleophilic phenoxide/enolate. This avoids harsher conditions that could lead to ester hydrolysis or other side reactions.

    • Acetone (Solvent): A polar aprotic solvent like acetone is ideal. It readily dissolves the reactants and, being aprotic, does not interfere with the nucleophile. Its boiling point allows for the reaction to be conducted at a moderately elevated temperature to ensure a reasonable reaction rate.

Overall Synthesis Workflow

Synthesis_Workflow Figure 1: Two-Step Synthetic Workflow SM Starting Materials (Dimethyl Acetonedicarboxylate, Dimethyl Oxalate) Int Intermediate Dimethyl 3-hydroxy-4-oxo- 4H-pyran-2,5-dicarboxylate SM->Int Cyclocondensation FP Final Product Dimethyl 3-(benzyloxy)-4-oxo- 4H-pyran-2,5-dicarboxylate Int->FP Williamson Ether Synthesis Reag1 Step 1 Reagents - Sodium Methoxide - Methanol Reag1->Int Reag2 Step 2 Reagents - Benzyl Bromide, K2CO3 - Acetone Reag2->FP

Caption: A diagram illustrating the two-stage synthesis pathway.

Part 2: Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of Dimethyl 3-hydroxy-4-oxo-4H-pyran-2,5-dicarboxylate

Materials and Equipment:

  • Three-neck round-bottom flask (500 mL) equipped with a reflux condenser, mechanical stirrer, and dropping funnel

  • Heating mantle with temperature control

  • Dimethyl acetonedicarboxylate

  • Dimethyl oxalate

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Standard glassware for workup and filtration

Procedure:

  • Reaction Setup: To the 500 mL three-neck flask, add sodium methoxide (1.2 equivalents). Carefully add anhydrous methanol (200 mL) under a nitrogen atmosphere. Stir until the sodium methoxide is fully dissolved.

  • Addition of Reactants: In a separate beaker, dissolve dimethyl acetonedicarboxylate (1.0 equivalent) in anhydrous methanol (50 mL). Add this solution dropwise to the stirred sodium methoxide solution over 30 minutes, maintaining the temperature below 30°C.

  • After the addition is complete, add a solution of dimethyl oxalate (1.1 equivalents) in anhydrous methanol (50 mL) dropwise over 30 minutes.

  • Reaction: Upon completion of the additions, heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5°C. b. Slowly and carefully acidify the mixture by adding concentrated HCl dropwise until the pH is approximately 1-2. A precipitate will form. c. Stir the resulting slurry in the ice bath for an additional 30 minutes. d. Isolate the solid product by vacuum filtration, washing the filter cake with a small amount of cold water, followed by cold methanol.

  • Purification: Dry the crude product under vacuum. The product is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from methanol.

Protocol 2: Synthesis of Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate

Materials and Equipment:

  • Round-bottom flask (500 mL) with reflux condenser and magnetic stirrer

  • Heating mantle

  • Dimethyl 3-hydroxy-4-oxo-4H-pyran-2,5-dicarboxylate (from Protocol 1)

  • Benzyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Rotary evaporator

  • Equipment for column chromatography (silica gel)

Procedure:

  • Reaction Setup: To the 500 mL round-bottom flask, add the dried intermediate from Protocol 1 (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetone (250 mL).

  • Addition of Benzyl Bromide: While stirring the suspension vigorously, add benzyl bromide (1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature and filter off the solid potassium carbonate and potassium bromide salts. Wash the solids with a small amount of acetone. b. Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The resulting crude oil or solid is purified by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing to 40:60).[1]

  • Final Product: Combine the pure fractions as identified by TLC and evaporate the solvent to yield Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate as a solid. Dry under vacuum. A high yield (approaching 90%) can be achieved with careful execution.[1]

Part 3: Quantitative Data Summary

The following table provides an example calculation for a representative reaction scale.

Parameter Protocol 1: Cyclocondensation Protocol 2: Benzylation
Key Reagent Dimethyl AcetonedicarboxylateDimethyl 3-hydroxy-4-oxo-4H-pyran-2,5-dicarboxylate
Formula Weight174.15 g/mol 230.15 g/mol
Amount17.4 g (0.10 mol)20.7 g (0.09 mol, assuming 90% yield from Step 1)
Second Reagent Dimethyl Oxalate (1.1 eq)Benzyl Bromide (1.2 eq)
Amount13.0 g (0.11 mol)18.5 g (0.108 mol)
Base Sodium Methoxide (1.2 eq)Potassium Carbonate (2.0 eq)
Amount6.5 g (0.12 mol)24.9 g (0.18 mol)
Solvent Anhydrous Methanol (~300 mL)Anhydrous Acetone (~250 mL)
Reaction Temp. Reflux (~65°C)Reflux (~56°C)
Reaction Time 4-6 hours8-12 hours
Expected Product Dimethyl 3-hydroxy-4-oxo-4H-pyran-2,5-dicarboxylateDimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate
Formula Weight 230.15 g/mol 320.28 g/mol
Expected Yield 85-95%85-92%

Part 4: Troubleshooting and Key Insights

  • Issue: Low yield in Protocol 1.

    • Probable Cause: Presence of moisture. The sodium methoxide base is highly sensitive to water, and the condensation reaction requires anhydrous conditions for the enolate to form efficiently.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous methanol and handle sodium methoxide under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Issue: Incomplete reaction in Protocol 2.

    • Probable Cause: Inefficient mixing or deactivated benzyl bromide. Potassium carbonate is a solid base, so vigorous stirring is required to ensure a sufficient reaction interface. Benzyl bromide can degrade over time.

    • Solution: Use a mechanical stirrer if possible for larger scales. Ensure the potassium carbonate is finely powdered and anhydrous. Use freshly opened or distilled benzyl bromide.

  • Expert Insight on Purification: In Protocol 2, the product has moderate polarity. Close monitoring of the column chromatography by TLC is crucial. Staining with potassium permanganate can help visualize the product, which will appear as a yellow/brown spot against a purple background.

Conclusion

The two-step synthesis outlined in this application note provides a reliable and scalable method for producing high-purity Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate. By understanding the mechanistic principles behind each step, researchers can effectively troubleshoot and optimize the procedure. The availability of this key intermediate is critical for advancing research and development in areas such as antiretroviral drug synthesis.

References

  • Title: An Improved Synthetic Process of Dimethyl 4-Oxo-4H-Pyran-3,5-Dicarboxylate Source: ResearchGate URL: [Link]

  • Title: The First Total Synthesis of Racemic Chebulic Acid Source: ResearchGate URL: [Link]

  • Title: Synthesis of Pyran and Pyranone Natural Products Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis of pyran and pyranone natural products Source: PubMed URL: [Link]

Sources

detailed experimental protocol for dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Efficient Synthesis of Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate: A Key Intermediate for Antiretroviral Agents

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate. This pyranone derivative is a crucial building block in the synthesis of advanced pharmaceuticals, most notably the antiretroviral integrase inhibitor, dolutegravir.[1][2] The protocol detailed herein is optimized for high yield and purity, employing a one-pot cyclocondensation reaction. We will delve into the underlying reaction mechanism, provide a step-by-step experimental guide, and offer insights into process optimization and characterization, tailored for researchers in medicinal chemistry and process development.

Introduction and Scientific Context

The 4-oxo-4H-pyran-2,5-dicarboxylate scaffold is a privileged structure in synthetic organic chemistry, serving as a versatile precursor for a variety of heterocyclic compounds. The specific target of this protocol, dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate (CAS No. 1246616-66-9), incorporates a benzyl-protected hydroxyl group, which is instrumental for subsequent synthetic transformations.[3][4] Its primary significance lies in its role as a key intermediate in the multi-step synthesis of dolutegravir, a cornerstone medication in HIV treatment regimens.[2]

The presented synthesis circumvents the need for isolating the 3-hydroxy precursor by utilizing a pre-functionalized starting material in a base-mediated cyclocondensation with dimethyl oxalate. This approach offers advantages in terms of atom economy and process efficiency.

Reaction Scheme and Mechanism

The synthesis proceeds via a sodium tert-butoxide mediated cyclocondensation reaction between methyl 4-benzyloxy-2-((dimethylamino)methylene)-3-acetoacetate and dimethyl oxalate in toluene.

Overall Reaction:

Plausible Reaction Mechanism: The reaction is initiated by the formation of an enolate from the acetoacetate derivative, facilitated by the base, sodium tert-butoxide. This is followed by a sequence of condensation, cyclization, and elimination steps.

  • Enolate Formation: Sodium tert-butoxide, a strong, non-nucleophilic base, deprotonates the acetoacetate starting material.

  • Claisen-Type Condensation: The resulting enolate attacks one of the electrophilic carbonyl carbons of dimethyl oxalate.

  • Intramolecular Cyclization: A subsequent intramolecular condensation occurs, where an enolate attacks a pendant ester group, forming the six-membered pyran ring.

  • Elimination Cascade: The reaction culminates in the elimination of the dimethylamino group and a methoxide group, driven by the formation of the stable, conjugated 4-pyranone ring system.

Below is a diagram illustrating the proposed mechanistic pathway.

G cluster_reactants Reactants cluster_process Reaction Pathway Reactant_A Methyl 4-benzyloxy-2-((dimethylamino)methylene)-3-acetoacetate Step1 Step 1: Enolate Formation (Deprotonation by NaOtBu) Reactant_A->Step1 Reactant_B Dimethyl Oxalate Step2 Step 2: Nucleophilic Attack (Enolate attacks Dimethyl Oxalate) Reactant_B->Step2 Base Sodium tert-butoxide (NaOtBu) Base->Step1 Step1->Step2 Step3 Step 3: Intramolecular Cyclization (Ring formation) Step2->Step3 Step4 Step 4: Elimination (Loss of Dimethylamine & Methoxide) Step3->Step4 Product Product Dimethyl 3-(benzyloxy)-4-oxo- 4H-pyran-2,5-dicarboxylate Step4->Product G start Start: Assemble Glassware setup 1. Charge Flask Add all reagents and toluene to the reaction flask. start->setup react 2. Reaction Heat to 105°C and reflux for 6 hours under inert gas. setup->react cool 3. Cool & Filter Cool to room temperature. Filter the mixture. react->cool concentrate 4. Concentrate Remove toluene from the filtrate via rotary evaporation. cool->concentrate purify 5. Purify Perform column chromatography on the crude product. concentrate->purify isolate 6. Isolate Product Collect fractions and remove eluent to yield the pure product. purify->isolate end End: Pure Product isolate->end

References

Application Notes and Protocols: Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate as a Key Intermediate in Dolutegravir Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate in HIV Therapy

Dolutegravir, an integrase strand transfer inhibitor (INSTI), is a cornerstone of modern antiretroviral therapy for the treatment of HIV/AIDS.[1] Its efficacy and high barrier to resistance have made it a critical component in combination therapies. The synthesis of such a complex molecule relies on the strategic use of key intermediates that allow for the efficient and controlled construction of its intricate polycyclic structure. One such pivotal intermediate is dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate . This application note provides a detailed guide to the synthesis and utilization of this intermediate, offering insights into the chemical rationale and step-by-step protocols for its application in the synthesis of Dolutegravir.

The benzyloxy group serves as a crucial protecting group for the hydroxyl function at the 3-position of the pyranone ring. This protection is essential to prevent unwanted side reactions during subsequent synthetic transformations. The benzyl group is favored due to its stability under a range of reaction conditions and its susceptibility to cleavage under specific, mild conditions in the later stages of the synthesis.

Synthesis of Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate: A Detailed Protocol

The synthesis of the title intermediate is a critical first step, and its efficient production is paramount for the overall success of the Dolutegravir synthesis. The following protocol is based on established chemical literature.[1]

Protocol 1: Synthesis of Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate

Materials:

  • Methyl 4-benzyloxy-2-((dimethylamino)methylene)-3-acetoacetate

  • Dimethyl oxalate

  • Sodium tert-butoxide

  • Toluene

  • Hexane

  • Ethyl acetate

Equipment:

  • Reaction flask equipped with a reflux condenser and magnetic stirrer

  • Oil bath

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • To a reaction flask, add 30 mmol of methyl 4-benzyloxy-2-((dimethylamino)methylene)-3-acetoacetate, 45 mmol of dimethyl oxalate, and 15 mmol of sodium tert-butoxide.

  • Add 300 mL of toluene to the flask.

  • Place the reaction flask in an oil bath and heat to 105 °C, allowing the mixture to reflux for 6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any solid byproducts.

  • Remove the toluene solvent from the filtrate by rotary evaporation to obtain the crude product.

  • Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate (9:4 v/v) as the eluent.

  • Collect the fractions containing the desired product and concentrate them by rotary evaporation to afford pure dimethyl 4-oxo-3-benzyloxy-4H-pyran-2,5-dicarboxylate. A yield of approximately 90% can be expected.[1]

Data Summary:

CompoundMolecular FormulaMolecular WeightAppearanceYieldPurity
Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylateC16H14O7318.28 g/mol White solid~90%>98%

Conversion to a Dolutegravir Precursor: The Pyridinone Ring Formation

The 4-pyrone ring of the intermediate is highly electrophilic, making it susceptible to ring-opening by nucleophiles.[2] This reactivity is harnessed to construct the central pyridinone ring of Dolutegravir.

Mechanism Insight: From Pyran to Pyridinone

The reaction of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate with an amine, such as aminoacetaldehyde dimethyl acetal, initiates a ring-opening transformation. The pyrone ring, activated by two electron-withdrawing carbonyl groups, readily reacts with the amine nucleophile. This is followed by a cyclization step to form the dihydropyridine ring. The presence of a base facilitates the final transformation into the stable pyridinone structure.[2]

G Pyran Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate RingOpening Ring-Opening (Nucleophilic Attack) Pyran->RingOpening Amine Aminoacetaldehyde dimethyl acetal Amine->RingOpening AcyclicIntermediate Acyclic Intermediate (E/Z isomers) RingOpening->AcyclicIntermediate Cyclization Intramolecular Cyclization AcyclicIntermediate->Cyclization Base (e.g., DIPEA) Pyridinone Dimethyl 3-(benzyloxy)-1-(2,2-dimethoxyethyl) -4-oxo-1,4-dihydropyridine-2,5-dicarboxylate Cyclization->Pyridinone

Figure 1. Mechanism of Pyran to Pyridinone Conversion.

Protocol 2: Synthesis of Dimethyl 3-(benzyloxy)-1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2,5-dicarboxylate

This protocol describes the conversion of the pyran intermediate to a key pyridinone precursor of Dolutegravir. Both batch and continuous flow processes have been reported for this transformation, with the latter offering significant reductions in reaction time.[2]

Batch Process:

Materials:

  • Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate

  • Aminoacetaldehyde dimethyl acetal

  • N,N'-Diisopropylethylamine (DIPEA)

  • Methanol

Equipment:

  • Reaction flask with magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate (1 equivalent) in methanol.

  • Add aminoacetaldehyde dimethyl acetal (1.2 equivalents) to the solution and stir at room temperature.

  • After the formation of the acyclic intermediate (which can be monitored by TLC or HPLC), add DIPEA (1 equivalent).

  • Continue stirring at room temperature for approximately 18.5 hours.

  • Upon completion of the reaction, the product can be isolated and purified using standard techniques such as crystallization or column chromatography. An isolated yield of around 86% has been reported for this batch process.[2]

Continuous Flow Process (for process intensification):

A continuous flow setup can dramatically reduce the reaction time to minutes.[2]

Equipment:

  • Syringe pumps

  • Microreactors (e.g., LTF-MS)

  • T-mixers

Procedure:

  • Prepare a 0.03 M solution of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate in methanol.

  • Prepare a 0.036 M solution of aminoacetaldehyde dimethyl acetal in methanol.

  • Prepare a 0.03 M solution of DIPEA in methanol.

  • Pump the solutions of the pyran and amine into a microreactor for mixing.

  • The output is then mixed with the DIPEA solution in a second microreactor.

  • With a residence time of around 20 minutes at 100°C, high yields of the pyridinone product can be achieved.[2]

Data Summary:

CompoundMolecular FormulaMolecular WeightAppearanceYield (Batch)Yield (Flow)
Dimethyl 3-(benzyloxy)-1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2,5-dicarboxylateC22H25NO8447.44 g/mol White solid~86%>90% (HPLC)

Subsequent Transformations Towards Dolutegravir

The synthesized pyridinone is a versatile intermediate that undergoes several further transformations to yield Dolutegravir. These steps typically involve:

  • Selective Hydrolysis: The methyl ester at the 5-position is selectively hydrolyzed to the corresponding carboxylic acid.

  • Amidation: The carboxylic acid is then coupled with 2,4-difluorobenzylamine.

  • Cyclization: The acetal is deprotected to an aldehyde, which then undergoes a diastereoselective cyclization with (R)-3-amino-1-butanol to form the tricyclic core of Dolutegravir.

  • Debenzylation: The final step involves the removal of the benzyl protecting group to reveal the free hydroxyl group, yielding Dolutegravir.

G start Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate step1 Protocol 1: Synthesis of Pyran Intermediate start->step1 pyran Pyran Intermediate step1->pyran step2 Protocol 2: Pyridinone Formation pyran->step2 pyridinone Pyridinone Intermediate step2->pyridinone step3 Selective Hydrolysis pyridinone->step3 acid Pyridinone Carboxylic Acid step3->acid step4 Amidation with 2,4-difluorobenzylamine acid->step4 amide Amide Intermediate step4->amide step5 Cyclization with (R)-3-amino-1-butanol amide->step5 tricyclic Tricyclic Intermediate step5->tricyclic step6 Debenzylation tricyclic->step6 dolutegravir Dolutegravir step6->dolutegravir

Figure 2. Experimental Workflow for Dolutegravir Synthesis.

Conclusion

Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is a strategically important and versatile intermediate in the synthesis of Dolutegravir. Its synthesis and subsequent conversion to the core pyridinone structure are critical steps that have been optimized for both batch and continuous flow processes. Understanding the underlying chemical principles and having access to detailed protocols are essential for researchers and professionals in the field of drug development to efficiently produce this life-saving medication. The methodologies outlined in this application note provide a solid foundation for the synthesis of Dolutegravir and can serve as a valuable resource for further process optimization and scale-up.

References

continuous flow synthesis of Dolutegravir using pyran intermediate.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Continuous Flow Synthesis of Dolutegravir Utilizing a Pyran Intermediate

Authored by: Gemini, Senior Application Scientist

Introduction: A Paradigm Shift in API Manufacturing

Dolutegravir (DTG) is a cornerstone of modern antiretroviral therapy, acting as a potent HIV integrase strand transfer inhibitor.[1] Its global health impact necessitates efficient, scalable, and safe manufacturing processes. Traditional batch manufacturing of complex active pharmaceutical ingredients (APIs) like Dolutegravir often involves lengthy reaction times, challenging scale-up procedures, and the isolation of numerous intermediates, leading to lower overall yields and increased production costs.[2]

Continuous flow chemistry presents a transformative alternative, revolutionizing pharmaceutical production by conducting chemical reactions in a continuously flowing stream.[3][4] This methodology offers unparalleled control over reaction parameters such as temperature, pressure, and mixing, leading to significant improvements in reaction efficiency, yield, and safety.[3][5][6] By minimizing reaction volumes and enhancing heat and mass transfer, flow chemistry enables the use of reaction conditions that would be hazardous or impractical in large batch reactors.[6][7]

This application note provides a detailed guide for the continuous flow synthesis of Dolutegravir, starting from a readily available benzyl-protected pyran intermediate. This specific route demonstrates a remarkable reduction in overall reaction time from over 30 hours in batch to less than 15 minutes in flow, coupled with a dramatic improvement in yields for each synthetic step.[8][9][10][11] We will explore the mechanistic rationale, provide step-by-step protocols, and offer expert insights into process optimization and safety.

Synthesis Strategy and Mechanistic Rationale

The presented synthesis is an efficient six-step continuous flow process starting from a commercially available benzyl-protected pyran. A key advantage of this strategy is the ability to "telescope" multiple reaction steps, where the output from one reactor flows directly into the next, eliminating the need for intermediate isolation and purification.[8][12][13]

The Crucial First Step: Pyridinone Ring Formation

The synthesis commences with the formation of the core pyridinone ring structure from the pyran starting material.

  • Mechanism: The pyran ring, possessing two electron-withdrawing carbonyl groups, is highly electrophilic.[11] Treatment with an amine nucleophile (aminoacetaldehyde dimethyl acetal) initiates a ring-opening transformation. This is followed by a base-mediated cyclization to form the desired dihydropyridine ring.[11] In traditional batch processing, this initial amination step can take over 18 hours to reach completion.[11] In a continuous flow system, leveraging superior mixing and heat transfer, the residence time is reduced to mere minutes while achieving high yields.

The subsequent steps involve a series of transformations including cyclization, amidation, and deprotection to build the final, complex polycyclic structure of Dolutegravir. The ability to precisely control conditions in flow reactors is critical for maximizing selectivity and yield in each of these transformations.

Diagram of the Chemical Reaction Pathway

The following diagram outlines the multi-step synthesis from the pyran intermediate to the final Dolutegravir product.

G Pyran Benzyl-Protected Pyran Pyridinone Pyridinone Intermediate Pyran->Pyridinone Step 1: Amination & Ring Formation Intermediate3 Tricyclic Intermediate Pyridinone->Intermediate3 Step 2 & 3: Cyclization & Acetal Deprotection Intermediate4 Amide Intermediate Intermediate3->Intermediate4 Step 4: Amidation Intermediate5 Ester Intermediate Intermediate4->Intermediate5 Step 5: Esterification Dolutegravir Dolutegravir (Final API) Intermediate5->Dolutegravir Step 6: O-Debenzylation

Caption: Multi-step reaction pathway for Dolutegravir synthesis.

Experimental Setup and Protocols

The continuous flow setup consists of several key components: high-precision pumps for reagent delivery, microreactors or coiled tube reactors for the reaction itself, back-pressure regulators to maintain system pressure and prevent solvent boiling, and temperature controllers.[5][6]

Diagram of the Experimental Workflow

This diagram illustrates a conceptual telescoped continuous flow system for the synthesis.

G cluster_0 Reagent Feeds cluster_1 Reactor Modules cluster_2 Collection PumpA Pump A (Pyran Sol.) Mixer1 T-Mixer PumpA->Mixer1 PumpB Pump B (Amine Sol.) PumpB->Mixer1 PumpC Pump C (Reagent X) Mixer2 T-Mixer PumpC->Mixer2 PumpD Pump D (Reagent Y) Mixer3 T-Mixer PumpD->Mixer3 Reactor1 Reactor 1 (Pyridinone Formation) Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Reactor 2 (Cyclization) Mixer2->Reactor2 Reactor2->Mixer3 Reactor3 Reactor 3 (Amidation, etc.) Mixer3->Reactor3 BPR Back Pressure Regulator Reactor3->BPR Collection Product Collection BPR->Collection

Sources

purification of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Chromatographic Purification of Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate

Introduction

Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is a key synthetic intermediate in the pharmaceutical industry, notably for the preparation of antiretroviral medications such as dolutegravir.[1] The purity of this intermediate is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). Column chromatography is a fundamental purification technique in organic synthesis, ideally suited for separating compounds based on their differential adsorption to a stationary phase.[2][3]

This application note provides a comprehensive, field-tested protocol for the purification of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate using silica gel column chromatography. The guide is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for key procedural choices, empowering researchers to adapt and troubleshoot the protocol effectively. We begin with an analysis of the molecule's properties, proceed to method development using Thin-Layer Chromatography (TLC), and conclude with a detailed preparative column chromatography workflow.

Understanding the Analyte: Physicochemical Properties

The success of a chromatographic separation is fundamentally linked to the physicochemical properties of the target molecule and its impurities. Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is a moderately polar molecule, a characteristic dictated by its functional groups. The presence of a pyranone ring, a ketone, and two methyl ester groups contributes to its polarity, while the benzyl ether moiety adds a degree of non-polar character.[4] This balance of polarity is the key determinant for selecting the appropriate stationary and mobile phases.

PropertyValueSignificance for Chromatography
Molecular Formula C₁₆H₁₄O₇Provides the elemental composition.
Molecular Weight 318.28 g/mol Influences diffusion rates but is less critical than polarity in adsorption chromatography.[5]
Polar Surface Area (PSA) 88.1 ŲIndicates strong potential for hydrogen bonding and dipole-dipole interactions with the polar silica gel stationary phase.[4]
XLogP3 1.9A measure of lipophilicity; this value suggests a balance between hydrophilic and lipophilic character, making it suitable for normal-phase chromatography with common organic solvents.[4]

Principle of the Method: Normal-Phase Chromatography

This protocol employs normal-phase column chromatography, a technique where the stationary phase is polar (silica gel) and the mobile phase is relatively non-polar.[2][6] The separation mechanism relies on the following principles:

  • Adsorption: Compounds in the mixture are adsorbed onto the surface of the silica gel via interactions like hydrogen bonding and dipole-dipole forces.

  • Elution: A solvent (the mobile phase or eluent) is passed through the column, competing with the adsorbed compounds for binding sites on the stationary phase.

  • Differential Migration: More polar compounds interact more strongly with the polar silica gel and thus move down the column more slowly.[3][6] Less polar compounds have a weaker affinity for the stationary phase, spend more time in the mobile phase, and elute from the column faster.[2][6]

By carefully selecting a solvent system, a separation between the target compound and any less- or more-polar impurities can be achieved.

Workflow for Purification

The overall process, from initial analysis of the crude material to the isolation of the pure product, is outlined below. This systematic approach ensures reproducibility and high purity.

purification_workflow cluster_prep Phase 1: Method Development cluster_main Phase 2: Preparative Chromatography cluster_post Phase 3: Analysis & Isolation Crude Crude Product (Post-Synthesis) TLC TLC Analysis (Multiple Solvent Systems) Crude->TLC SelectEluent Select Optimal Eluent (Target Rf ≈ 0.2-0.4) TLC->SelectEluent Pack Prepare & Pack Silica Gel Column SelectEluent->Pack Informs Column Setup Load Load Crude Sample Pack->Load Elute Elute with Selected Solvent & Collect Fractions Load->Elute AnalyzeFractions Analyze Fractions by TLC Elute->AnalyzeFractions Pool Pool Pure Fractions AnalyzeFractions->Pool Evaporate Solvent Removal (Rotary Evaporation) Pool->Evaporate PureProduct Pure Product (Verify Purity) Evaporate->PureProduct

Caption: Purification workflow from crude material to pure product.

Part I: Method Development with Thin-Layer Chromatography (TLC)

Before committing a sample to a preparative column, it is essential to identify an optimal solvent system using TLC.[2][7] The goal is to find a solvent mixture that provides good separation between the desired compound and any impurities, with a retention factor (Rf) for the target compound ideally between 0.2 and 0.4.[8] An Rf in this range typically translates to effective separation on a column.

Protocol for TLC Analysis:

  • Prepare TLC Chamber: Line a beaker or TLC tank with filter paper and add a small amount (0.5-1 cm depth) of the chosen test solvent system. Cover the chamber with a watch glass or lid to allow the atmosphere inside to become saturated with solvent vapors.

  • Spot the Plate: On a silica gel TLC plate, gently draw a light pencil line about 1 cm from the bottom. Mark starting points for your crude sample. Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of this solution onto the starting line.[8]

  • Develop the Plate: Carefully place the TLC plate into the prepared chamber, ensuring the solvent level is below the starting line.[2] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

  • Calculate Rf: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[8]

    • Rf = (Distance from baseline to spot center) / (Distance from baseline to solvent front)

Solvent System Selection:

A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[9][10]

  • Test System 1: Hexane:Ethyl Acetate (9:1 v/v)

  • Test System 2: Hexane:Ethyl Acetate (4:1 v/v)

  • Test System 3: Hexane:Ethyl Acetate (2:1 v/v)

Based on literature, a system of Hexane:Ethyl Acetate (9:4 v/v) has been successfully used for this specific compound, which should serve as an excellent starting point or confirmation system.[1] If separation is poor, consider alternative systems like Dichloromethane/Methanol for more polar compounds.[9][11]

Part II: Preparative Column Chromatography Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different sample quantities.

Materials and Reagents:

  • Crude dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Glass chromatography column (e.g., 40-50 cm length, 4-5 cm diameter)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Sand (washed)

  • Cotton or glass wool

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and UV lamp

Step-by-Step Protocol:

  • Column Preparation (Slurry Packing): a. Place a small plug of cotton or glass wool at the bottom of the column, ensuring it covers the outlet. Add a thin layer (approx. 1 cm) of sand on top. b. In a separate beaker, measure the required amount of silica gel (typically 50-100 times the weight of the crude sample). c. Create a slurry by mixing the silica gel with the initial, least polar eluent (e.g., Hexane:Ethyl Acetate 9:4 v/v). The consistency should be like a thin milkshake, free of clumps. d. With the column stopcock open and a flask underneath to collect the solvent, pour the slurry into the column in a single, continuous motion. Use a funnel to aid the process. e. Gently tap the side of the column to dislodge any air bubbles and encourage even packing. Add more eluent as needed to continue the packing process. f. Once all the silica has settled, add another thin layer (approx. 1 cm) of sand on top to protect the silica bed surface during sample and eluent addition. g. Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry. [12]

  • Sample Loading (Wet Loading): a. Dissolve the crude product in a minimal amount of a suitable solvent. Dichloromethane is often a good choice as it is stronger than the eluent, ensuring a concentrated starting band.[9] b. Using a pipette, carefully add the dissolved sample solution to the top of the column, allowing it to absorb completely into the sand and silica gel. c. Add a small amount of the eluent, wash the sides of the column, and allow this to absorb into the silica gel as well. Repeat this wash step once more to ensure all the sample is loaded onto the silica in a narrow band.

  • Elution and Fraction Collection: a. Carefully fill the top of the column with the chosen eluent (Hexane:Ethyl Acetate 9:4 v/v). b. Open the stopcock and begin collecting the eluting solvent in fractions (e.g., 10-20 mL per test tube). Apply positive pressure (flash chromatography) if necessary to maintain a steady flow rate. c. Maintain the solvent level in the reservoir above the silica bed throughout the entire process. d. If impurities are very close to the product, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent (ethyl acetate) in the mobile phase.[12]

  • Monitoring the Separation: a. Periodically analyze the collected fractions using TLC. Spot every few fractions on a single TLC plate alongside a spot of the original crude mixture. b. Develop and visualize the TLC plate as described in Part I. c. Identify the fractions that contain the pure target compound (a single spot at the correct Rf).

  • Isolation of Pure Product: a. Combine all fractions identified as pure. b. Remove the solvent from the pooled fractions using a rotary evaporator. c. The resulting solid or oil is the purified dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate. d. Determine the yield and confirm purity using analytical methods such as NMR, HPLC, or Mass Spectrometry.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Compound does not elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, move from a 4:1 to a 2:1 Hexane:EtOAc ratio. For very polar compounds, a system like Dichloromethane/Methanol may be required.[11]
Poor separation (co-elution) The chosen solvent system lacks selectivity. The column was overloaded.Try a different solvent system (e.g., substituting ethyl acetate with diethyl ether or dichloromethane). Use a shallower solvent gradient. Reduce the amount of crude material loaded onto the column.[11]
Streaking or tailing of spots on TLC/column Sample is too concentrated or acidic/basic interactions with silica.Dilute the sample before loading. For acidic compounds, add a small amount (0.1-1%) of acetic acid to the eluent. For basic compounds, add a similar amount of triethylamine.[11]
Cracked or channeled silica bed Improper column packing.Ensure the silica is packed as a uniform slurry and is never allowed to run dry. Tapping the column during packing helps create a homogenous bed.

Conclusion

This application note details a robust and reproducible method for the purification of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate by silica gel column chromatography. By leveraging preliminary TLC analysis to determine an optimal eluent system, researchers can achieve high purity of this valuable pharmaceutical intermediate. The provided step-by-step protocol, coupled with an understanding of the underlying chromatographic principles and a troubleshooting guide, equips scientists to successfully implement and adapt this purification strategy for their specific needs.

References

  • Benchchem Technical Support Center.
  • ChemicalBook. diMethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5- | 1246616-66-9.
  • Waters Blog.
  • Echemi. Dimethyl 3-(benzyloxy)
  • Chemistry For Everyone.
  • Waters. Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS.
  • ChemistryViews. Tips and Tricks for the Lab: Column Choices.
  • University of Calgary.
  • ACS Omega. Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
  • Chemistry For Everyone.
  • Biotage.
  • Common Organic Chemistry.
  • CymitQuimica. Dimethyl 3-(Benzyloxy)
  • Chemistry LibreTexts. 2.4: TLC-ANALYSIS.
  • Odinity.

Sources

Application Notes and Protocols for the Analytical Characterization of Dolutegravir Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the analytical methodologies essential for the characterization of intermediates in the synthesis of Dolutegravir, a critical antiretroviral agent. Ensuring the purity, identity, and quality of these intermediates is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical protocols for the application of key analytical techniques.

Introduction: The Criticality of Intermediate Characterization in Dolutegravir Synthesis

Dolutegravir (DTG) is a second-generation HIV integrase strand transfer inhibitor (INSTI) that has become a cornerstone of antiretroviral therapy.[1] Its complex multi-step synthesis involves several key intermediates, the purity and structural integrity of which directly impact the quality of the final drug product.[2][3] Rigorous analytical characterization of these intermediates is not merely a regulatory requirement but a fundamental aspect of process control and quality assurance. It allows for the identification and control of impurities, confirmation of desired stereochemistry, and ensures the robustness and reproducibility of the manufacturing process.

The synthesis of Dolutegravir typically involves three key intermediates: a pyridinone moiety, (R)-3-aminobutan-1-ol, and (2,4-difluorophenyl)methanamine.[2][4] This guide will focus on the analytical techniques best suited for the comprehensive characterization of these and other related compounds that may arise during synthesis.

Core Analytical Techniques for Intermediate Characterization

A multi-faceted analytical approach is necessary to fully characterize Dolutegravir intermediates. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of impurities and degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure elucidation, and Thermal Analysis (DSC/TGA) for assessing physicochemical properties.

Caption: Integrated analytical workflow for Dolutegravir intermediate characterization.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

Rationale: HPLC is the primary technique for assessing the purity of Dolutegravir intermediates and quantifying any related substances or impurities.[5][6] Its high resolution and sensitivity allow for the separation of the main component from closely related structures, including isomers and degradation products. A stability-indicating HPLC method is crucial to ensure that all potential degradation products can be resolved from the main peak.[6][7]

Protocol: Stability-Indicating RP-HPLC Method for a Pyridinone Intermediate

This protocol is a representative example for the analysis of a key pyridinone intermediate. Method parameters should be optimized for specific intermediates.

Instrumentation:

  • HPLC system with a PDA or UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Methanol
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 258 nm[8]
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard of the intermediate in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 0.5 mg/mL.

  • Sample Preparation: Prepare the sample of the intermediate to be tested at the same concentration as the standard.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Data Processing: Calculate the percentage purity of the intermediate and quantify any impurities by area normalization.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns

Rationale: LC-MS is indispensable for the identification of unknown impurities and degradation products observed during HPLC analysis.[5][9] By coupling the separation power of LC with the mass-resolving capability of MS, it is possible to obtain molecular weight information and fragmentation patterns of co-eluting peaks, which are crucial for structural elucidation.[10]

Protocol: LC-MS for Impurity Identification

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., Q-TOF).

Chromatographic Conditions:

  • Utilize the same HPLC method as described above to ensure correlation of retention times.

Mass Spectrometry Parameters:

ParameterCondition
Ionization Mode ESI Positive and Negative
Capillary Voltage 3.5 kV
Nebulizer Gas Nitrogen, 40 psi
Drying Gas Flow 10 L/min
Drying Gas Temp. 300 °C
Mass Range 100-1000 m/z

Procedure:

  • Sample Analysis: Analyze the intermediate sample using the LC-MS system.

  • Data Acquisition: Acquire full scan mass spectra for all eluting peaks.

  • Impurity Identification: For any impurity peak, determine its accurate mass and propose a molecular formula.

  • Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) on the impurity peaks to obtain fragmentation patterns that can help in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

Rationale: NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of Dolutegravir intermediates and the definitive identification of any isolated impurities.[5][10] One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms within a molecule.[11]

Protocol: ¹H NMR for Structural Confirmation of an Intermediate

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified intermediate in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum with appropriate parameters (e.g., number of scans, relaxation delay).

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction).

  • Spectral Interpretation:

    • Chemical Shift (δ): Analyze the position of the signals to identify the types of protons present.

    • Integration: Determine the relative number of protons corresponding to each signal.

    • Multiplicity (Splitting Pattern): Analyze the splitting patterns to deduce the number of neighboring protons.

    • Coupling Constants (J): Measure the coupling constants to gain information about the dihedral angles between protons.

  • Structure Verification: Compare the obtained spectrum with the expected structure of the intermediate. For novel impurities, a full suite of 2D NMR experiments will be necessary for complete structural assignment.

Thermal Analysis (DSC/TGA): Probing Physicochemical Properties

Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the solid-state properties of Dolutegravir intermediates.[12] DSC can identify melting points, polymorphic forms, and amorphous content, while TGA provides information on thermal stability and solvent/water content.[13][14] This information is vital for process development and ensuring the stability of the intermediate.

Caption: Workflow for thermal analysis of Dolutegravir intermediates.

Protocol: DSC for Melting Point and Polymorphism Screening

Instrumentation:

  • Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the intermediate into an aluminum pan and seal it.

  • Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere over a temperature range that includes the expected melting point.

  • Data Analysis:

    • The peak of the endotherm corresponds to the melting point.

    • The presence of multiple endotherms may indicate the presence of different polymorphic forms or impurities.

Protocol: TGA for Thermal Stability and Solvent Content

Instrumentation:

  • Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the intermediate into a TGA pan.

  • Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature beyond its decomposition point.

  • Data Analysis:

    • Weight loss at lower temperatures (typically below 150 °C) can be attributed to the loss of residual solvents or water.

    • The onset of significant weight loss at higher temperatures indicates the decomposition temperature, providing a measure of thermal stability.

Conclusion

The analytical characterization of Dolutegravir intermediates is a multifaceted process that requires the synergistic application of various techniques. A robust analytical strategy, incorporating HPLC for purity, LC-MS for impurity identification, NMR for structural confirmation, and thermal analysis for physicochemical properties, is essential for ensuring the quality and consistency of the final API. The protocols outlined in this guide provide a solid foundation for establishing a comprehensive analytical control strategy for the synthesis of Dolutegravir.

References

  • ResearchGate. (n.d.). Synthesis and Characterization of Potential Impurities of Dolutegravir: A HIV Drug | Request PDF. Retrieved from [Link]

  • MDPI. (2021). Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. Retrieved from [Link]

  • PharmaTutor. (n.d.). Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of dolutegravir and its intermediates. Retrieved from [Link]

  • Pharmacophore. (2022). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES FOR DOLUTEGRAVIR DISPERSIBLE. Retrieved from [Link]

  • Advances in Analytical Methodology: Development and Validation Strategies for Dolutegravir Sodium in Bulk and Pharmaceutical Dosage Form. (2024). Retrieved from [Link]

  • PubMed. (2019). Identification, isolation and characterization of dolutegravir forced degradation products and their cytotoxicity potential. Retrieved from [Link]

  • Google Patents. (2015). WO2015019310A1 - Process for the preparation of dolute-gravir and intermediates thereof.
  • Longdom Publishing. (n.d.). Development of Validation and Stability Indicating Method of Anti-HIV Dolutegravir Drug and its Related Impurities by Using RP-HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation study results for dolutegravir. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Development and Validation of Chiral RP-HPLC Method for Quantification of Optical Isomers in Dolutegravir Sodium. Retrieved from [Link]

  • SciSpace. (n.d.). Identification and quantification of potential impurities using lc-pda coupled with new qda mass detector in a new single tablet. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Development and Validation of Analytical Method for Determination of Dolutegravir Sodium, Lamivudine and Tenofovir Disoproxil Fumarate. Retrieved from [Link]

  • NIH. (n.d.). High-Performance Liquid Chromatographic and High-Performance Thin-Layer Chromatographic Method for the Quantitative Estimation of Dolutegravir Sodium in Bulk Drug and Pharmaceutical Dosage Form. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Identification, isolation and characterization of dolutegravir forced degradation products and their cytotoxicity potential. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). RP-HPLC hyphenated with ESI -Q-TOF –MS for the detection of potential degradants in dolutegravir. Retrieved from [Link]

  • J. Global Trends Pharm Sci. (2019). Bhavya sri et al. Retrieved from [Link]

  • Development and Validation of Dolutegravir Sodium In Human Spiked Plasma Using HPLC. (2025). Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Sciences. (n.d.). ANALYTICAL METHODS FOR THE DETERMINATION OF DOLUTEGRAVIR IN PHARMACEUTICALS: A MINI REVIEW. Retrieved from [Link]

  • NIH. (n.d.). Two-Step Synthesis of a Dolutegravir Intermediate DTG-6 in a Microfluidized Bed Cascade System: Route Design and Kinetic Study. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2019). Analytical Techniques for Dolutegravir. Retrieved from [Link]

  • PMC - PubMed Central. (2022). Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase). Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Dolutegravir sodium ICRS batch 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of Dolutegravir Degradation and Spectroscopic Identification of Products by LCMS, 1H and 13C NMR Techniques | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential scanning calorimetry thermograms: (a) Dolutegravir sodium... | Download Scientific Diagram. Retrieved from [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). Retrieved from [Link]

  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024). Retrieved from [Link]

  • INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES. (2024). 09.Issue 08 august 24. Retrieved from [Link]

  • Thermal Analysis as a Useful Tool in Drug-Excipient Compatibilty Studies: The Impact in Pharmaceuticals Products. (2019). Retrieved from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • PMC. (2021). Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. Retrieved from [Link]

  • NIH. (2024). Application of signal processing techniques for the spectroscopic analysis of dolutegravir and lamivudine: a comparative assessment and greenness appraisal. Retrieved from [Link]

Sources

The Pyran Scaffold: A Privileged Structure in Antiretroviral Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyran Moiety in HIV Treatment

The global fight against Human Immunodeficiency Virus (HIV) has been marked by the development of highly active antiretroviral therapy (HAART), a cocktail of drugs that target various stages of the viral life cycle. Within the arsenal of antiretroviral agents, compounds featuring the pyran ring system have emerged as a cornerstone in the design of potent inhibitors against key viral enzymes, namely HIV protease and reverse transcriptase. The pyran scaffold, a six-membered heterocyclic ether, offers a unique combination of structural rigidity, hydrophilicity, and the potential for diverse functionalization, making it a privileged structure in medicinal chemistry. Its derivatives have been successfully incorporated into drugs that exhibit high efficacy, including against drug-resistant HIV-1 strains.

This technical guide provides an in-depth exploration of the application of pyran derivatives in the synthesis of antiretroviral drugs. We will delve into the synthetic strategies for key pyran-containing drugs, with a particular focus on the non-peptidic HIV protease inhibitor Tipranavir. Detailed experimental protocols, mechanistic insights, and the rationale behind synthetic choices are presented to aid researchers and drug development professionals in this critical field.

Pyran Derivatives in HIV Protease Inhibition: The Case of Tipranavir

HIV-1 protease is a vital enzyme for the virus, responsible for cleaving viral polyproteins into mature, functional proteins, a crucial step in the production of new, infectious virions. Protease inhibitors (PIs) are designed to bind to the active site of this enzyme, preventing this cleavage and halting viral maturation. The pyran ring has proven to be an exceptional scaffold for designing non-peptidic PIs, which often exhibit improved pharmacokinetic properties and resistance profiles compared to their peptidic counterparts.

Tipranavir (TPV) , marketed under the trade name Aptivus, is a prime example of a successful pyran-based HIV protease inhibitor.[1][2] It is particularly valuable for treatment-experienced patients who have developed resistance to other PIs.[1] The core of Tipranavir features a 5,6-dihydro-4-hydroxy-2-pyrone moiety, which plays a critical role in its binding to the HIV protease active site. The enol moiety of the pyran-2-one can form hydrogen bonds with the catalytic aspartic acid residues (Asp25 and Asp25') in the enzyme's active site, mimicking the transition state of the natural substrate.[3] Furthermore, the pyran ring itself can engage in favorable van der Waals interactions with hydrophobic pockets within the enzyme.[4]

Synthetic Strategy for Tipranavir

The synthesis of Tipranavir is a convergent process, involving the preparation of key fragments that are later coupled to form the final molecule. A critical component is the stereospecific synthesis of the dihydropyrone core. While various synthetic routes have been developed, a common strategy involves an asymmetric synthesis to establish the correct stereochemistry, which is crucial for its biological activity. An efficient and highly enantioselective synthesis has been reported based on an iridium-catalyzed asymmetric allylic substitution, achieving high yield, diastereoselectivity, and excellent enantioselectivity.

Below is a representative, multi-step synthetic protocol for Tipranavir, compiled and adapted from published methodologies to provide a comprehensive guide for researchers.

Experimental Protocol: Synthesis of Tipranavir

This protocol outlines a plausible synthetic route to Tipranavir, emphasizing the construction of the dihydropyrone core and subsequent coupling steps.

Part 1: Synthesis of the Dihydropyrone Core

The 5,6-dihydro-4-hydroxy-2H-pyran-2-one scaffold is a key building block. Its synthesis can be achieved through various methods, including the cyclization of 1,3,5-tricarbonyl compounds. A general, accessible method is presented here.

Step 1.1: Synthesis of 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one

This procedure is adapted from established methods for the synthesis of dihydropyran-2-ones.

  • Materials:

    • Vinylacetic acid (0.50 mol)

    • Paraformaldehyde (1.0 mol as CH2O)

    • Concentrated sulfuric acid (3 mL)

    • Glacial acetic acid (125 mL)

    • Anhydrous sodium acetate (16 g)

    • 20% Sodium hydroxide solution

    • Dichloromethane

    • Saturated aqueous sodium chloride

    • Anhydrous sodium sulfate

  • Procedure:

    • In a 500-mL round-bottomed flask equipped with a reflux condenser, combine vinylacetic acid, paraformaldehyde, concentrated sulfuric acid, and glacial acetic acid.[5]

    • Gently reflux the mixture for 3 hours.

    • Cool the reaction to room temperature and add anhydrous sodium acetate while swirling.

    • Remove the acetic acid using a rotary evaporator at 50–55 °C.

    • Add 100 mL of water to the residue and cool the flask in an ice bath.

    • Adjust the pH to 8 by dropwise addition of 20% sodium hydroxide solution, maintaining the temperature below 5 °C.[5]

    • Transfer the solution to a separatory funnel and extract with four 300-mL portions of dichloromethane.

    • Wash the combined organic extracts with 150 mL of saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent by rotary evaporation to yield a yellow oil.

    • Purify the crude product by vacuum distillation to obtain 5,6-dihydro-2H-pyran-2-one.

  • Characterization: The product should be characterized by boiling point, IR, and NMR spectroscopy to confirm its structure.

Part 2: Convergent Synthesis of Tipranavir

The following steps outline the coupling of the pyranone core with other key intermediates. This represents a simplified, conceptual pathway based on convergent synthesis strategies for PIs.

Step 2.1: Aldol Addition to Introduce the Side Chain

A key step is the stereoselective aldol addition of a nitroaromatic ester to an aldehyde derived from the pyranone core. This establishes one of the stereocenters.

Step 2.2: Coupling and Final Assembly

The subsequent steps involve the coupling of the functionalized pyranone with the sulfonamide portion of the molecule.

  • General Procedure Outline:

    • The pyranone intermediate from Part 1 is functionalized to introduce an aldehyde group at the desired position.

    • An aldol addition reaction is performed with a chiral nitroaromatic ester to introduce the side chain with the correct stereochemistry.

    • The nitro group is reduced to an amine.

    • The amine is then coupled with 5-(trifluoromethyl)pyridine-2-sulfonyl chloride.

    • Subsequent functional group manipulations and deprotection steps yield Tipranavir.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic strategies discussed.

Tipranavir_Synthesis_Overview cluster_core Dihydropyrone Core Synthesis cluster_assembly Tipranavir Assembly A Vinylacetic Acid + Paraformaldehyde B 5,6-Dihydro-2H-pyran-2-one A->B Cyclization C Functionalized Dihydropyrone B->C Functionalization D Aldol Adduct C->D E Amino-pyranone Intermediate D->E Reduction F Tipranavir E->F G Nitroaromatic Ester G->D Aldol Addition H 5-(Trifluoromethyl)pyridine- 2-sulfonyl chloride H->F Sulfonylation

Caption: Overview of the convergent synthesis of Tipranavir.

Pyran Derivatives as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

NNRTIs are another critical class of antiretroviral drugs that bind to an allosteric site on HIV-1 reverse transcriptase, inducing a conformational change that inhibits its function. The pyran scaffold is also found in potent NNRTIs.

The natural product (+)-calanolide A , isolated from the tree Calophyllum lanigerum, contains a 2H-pyran-2-one core and was one of the early leads for pyran-based NNRTIs. This has inspired the design and synthesis of numerous analogues with improved activity and pharmacokinetic profiles.

A general synthetic strategy for 2H-pyran-2-one derivatives often involves the condensation of a β-ketoester with an active methylene compound, followed by cyclization.

Data Summary: Pyran-Based Antiretroviral Agents

Drug/Compound ClassTarget EnzymePyran ScaffoldKey Synthetic ApproachReference
Tipranavir HIV Protease5,6-Dihydro-4-hydroxy-2-pyroneConvergent synthesis, Asymmetric aldol addition[6][7]
(+)-Calanolide A Analogues HIV Reverse Transcriptase2H-Pyran-2-oneCondensation and cyclization reactions
Dihydropyrone Sulfonamides HIV Protease5,6-Dihydro-4-hydroxy-2-pyroneStructure-based design, Sulfonamide incorporation[6]

Logical Relationship of Pyran Scaffolds in Antiretroviral Drug Design

Pyran_Derivatives_in_ARV cluster_PI Protease Inhibitors cluster_NNRTI NNRTIs Pyran Pyran Scaffold PI_Core Dihydropyrone Core Pyran->PI_Core NNRTI_Core 2H-Pyran-2-one Core Pyran->NNRTI_Core Tipranavir Tipranavir PI_Core->Tipranavir HIV_Protease HIV Protease Tipranavir->HIV_Protease Inhibition Calanolide_A (+)-Calanolide A Analogues NNRTI_Core->Calanolide_A HIV_RT HIV Reverse Transcriptase Calanolide_A->HIV_RT Inhibition

Caption: Role of different pyran cores in targeting HIV enzymes.

Conclusion and Future Perspectives

Pyran derivatives have unequivocally demonstrated their value in the development of effective antiretroviral therapies. The structural features of the pyran ring have been expertly exploited to design potent inhibitors of both HIV protease and reverse transcriptase. The synthesis of these complex molecules, as exemplified by Tipranavir, often requires sophisticated, stereocontrolled strategies. As the challenge of drug resistance continues to evolve, the pyran scaffold will undoubtedly remain a fertile ground for the discovery of next-generation antiretroviral agents. Future research will likely focus on novel synthetic methodologies to access diverse pyran libraries more efficiently and on the design of pyran-based compounds that can overcome current resistance mutations.

References

  • Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC. (n.d.). PubMed Central. Retrieved from [Link]

  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. (2023). MDPI. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel 2H-pyran-2-one derivatives as potential HIV-1 reverse transcriptase inhibitors. (2015). PubMed. Retrieved from [Link]

  • Nonpeptidic potent HIV-1 protease inhibitors: (4-hydroxy-6-phenyl-2-oxo-2H- pyran-3-yl)thiomethanes that span P1-P2' subsites in a unique mode of active site binding. (1995). PubMed. Retrieved from [Link]

  • Synthesis of Tipranavir Analogues as Non-Peptidic HIV Protease Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure-Based Design of HIV Protease Inhibitors: 5,6-Dihydro-4-hydroxy-2-pyrones as Effective, Nonpeptidic Inhibitors. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Tipranavir (PNU-140690): a potent, orally bioavailable nonpeptidic HIV protease inhibitor of the 5,6-dihydro-4-hydroxy-2-pyrone sulfonamide class. (1998). PubMed. Retrieved from [Link]

  • Identification of Novel 3-Hydroxy-pyran-4-One Derivatives as Potent HIV-1 Integrase Inhibitors Using in silico Structure-Based Combinatorial Library Design Approach. (n.d.). PMC. Retrieved from [Link]

  • Syntheses of FDA Approved HIV Protease Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PMC. (n.d.). NIH. Retrieved from [Link]

  • A Convergent, Scalable Synthesis of HIV Protease Inhibitor PNU-140690. (n.d.). ACS Publications. Retrieved from [Link]

  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. (n.d.). ResearchGate. Retrieved from [Link]

  • Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. (n.d.). PubMed Central. Retrieved from [Link]

  • Process for the preparation of darunavir and darunavir intermediates. (n.d.). Google Patents.
  • Process for the preparation of darunavir and darunavir intermediates. (n.d.). Google Patents.
  • 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Efficient synthesis of a structure critical for producing the HIV-1 drug, Darunavir. (n.d.). Purdue OTC. Retrieved from [Link]

  • Development of a practical synthesis of etravirine via a microwave-promoted amination. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis of etravirine with 4-aminobenzonitrile (3) as intermediate. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for synthesis of etravirine. (n.d.). Google Patents.
  • Process for the synthesis of etravirine and its intermediates. (n.d.). Google Patents.
  • Development of non-nucleoside reverse transcriptase inhibitors (NNRTIs): our past twenty years - PMC. (2019). PubMed Central. Retrieved from [Link]

  • Discovery and development of non-nucleoside reverse-transcriptase inhibitors. (n.d.). Wikipedia. Retrieved from [Link]

  • AZOLES AS NON-NUCLEOSIDE REVERSE TRANSCRIPTASE INHIBITORS (NNRTIs): MINI REVIEW. (2017). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

  • Novel pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with high potency against NNRTI-resistant HIV-1 strains. (2013). PubMed. Retrieved from [Link]

  • Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PMC. (n.d.). NIH. Retrieved from [Link]

  • Novel Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase. 3. Dipyrido[2,3-b:2',3'-e]diazepinones. (n.d.). PubMed. Retrieved from [Link]

  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (n.d.). ResearchGate. Retrieved from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI. Retrieved from [Link]

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. (2024). NIH. Retrieved from [Link]

  • Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. (n.d.). ResearchGate. Retrieved from [Link]

  • Tipranavir. (n.d.). Wikipedia. Retrieved from [Link]

  • Tipranavir. (n.d.). PubChem. Retrieved from [Link]

Sources

Application Note: Synthesis of Functionalized 4-Pyrones for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-pyrone (or γ-pyrone) scaffold is a privileged heterocyclic motif frequently found in a diverse array of biologically active natural products and synthetic compounds.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, making them highly attractive targets for drug discovery programs.[3] The biological function of these molecules is intimately tied to the nature and position of substituents on the pyrone ring. Therefore, the development of robust and versatile synthetic methodologies to access functionally decorated 4-pyrones is of paramount importance. This application note provides an in-depth guide to key synthetic strategies for preparing functionalized 4-pyrones, complete with detailed experimental protocols, mechanistic insights, and data to support researchers in medicinal chemistry and drug development.

The 4-Pyrone Core: A Versatile Scaffold for Medicinal Chemistry

The 4-pyrone ring system is a core component of numerous natural products, including well-known compounds like kojic acid, meconic acid, and the vast family of flavonoids.[2] This prevalence in nature highlights its evolutionary selection as a stable and effective molecular framework for biological interactions.[4] The ability to introduce a variety of functional groups at the C2, C3, C5, and C6 positions allows for the systematic modulation of a compound's physicochemical properties and biological activity, a process central to modern drug design.

Pyrone_Functionalization cluster_0 4-Pyrone Core cluster_1 Key Functionalization Sites pyrone C2 C2 Position pyrone->C2 C3 C3 Position pyrone->C3 C5 C5 Position pyrone->C5 R⁵ C6 C6 Position pyrone->C6 R⁶

Figure 1: The 4-pyrone scaffold highlighting the primary carbon positions (C2, C3, C5, C6) for substituent introduction to modulate biological activity.

Key Synthetic Strategies and Protocols

The synthesis of the 4-pyrone ring can be achieved through several distinct strategies, each offering unique advantages in terms of substrate scope, efficiency, and the types of functionalization possible. We present three robust methods here.

Strategy 1: Atom-Economic Cyclization of Diynones

A modern, efficient, and environmentally benign approach involves the transition-metal-free cyclization of 1,5-diaryl-penta-1,4-diyn-3-ones using water as both a reagent and solvent.[1] This method proceeds via a nucleophilic addition and cyclization cascade promoted by a strong acid.

Mechanistic Rationale: The reaction is initiated by the activation of the diynone's carbonyl group by trifluoromethanesulfonic acid (TfOH). This enhances the electrophilicity of the alkyne, facilitating a nucleophilic attack by a water molecule. The subsequent keto-enol tautomerization, protonation, and intramolecular 6-endo-dig cyclization lead to the formation of the 4-pyrone ring.[1] The use of water as a reactant makes this an atom-economic process.

Diynone_Mechanism start Diynone + H₂O step1 Carbonyl Activation (TfOH) start->step1 step2 Nucleophilic Attack by H₂O step1->step2 intermediateA Intermediate A (Keto-Enol Tautomerization) step2->intermediateA step3 Protonation & C-C Bond Rotation intermediateA->step3 intermediateB Intermediate B step3->intermediateB step4 Intramolecular 6-endo-dig Cyclization intermediateB->step4 intermediateC Cyclized Intermediate C step4->intermediateC step5 Deprotonation intermediateC->step5 product 2,6-Disubstituted-4-Pyrone step5->product

Figure 2: Proposed mechanism for the TfOH-promoted synthesis of 4-pyrones from diynones and water.[1]

Experimental Protocol: Synthesis of 2,6-diphenyl-4H-pyran-4-one

  • Reaction Setup: To a 10 mL sealed tube, add 1,5-diphenylpenta-1,4-diyn-3-one (0.5 mmol, 115.1 mg).

  • Reagent Addition: Add H₂O (1.0 mL) followed by trifluoromethanesulfonic acid (TfOH, 1.0 equiv., 0.5 mmol, 44 µL).

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 100 °C in an oil bath for 36 hours.

  • Work-up: After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to yield the desired product.

Data Summary: The following table summarizes the yields for various substituted 4-pyrones synthesized using this method.[1]

EntryR¹ SubstituentR² SubstituentYield (%)
1PhenylPhenyl83
24-Me-Ph4-Me-Ph85
34-OMe-Ph4-OMe-Ph88
44-F-Ph4-F-Ph71
52-Cl-PhPhenyl61
6n-Butyln-Butyl57
Strategy 2: Biomimetic Synthesis of 4-Hydroxy-2-Pyrones

One of the most common and biomimetic methods for synthesizing the 4-hydroxy-2-pyrone subclass involves the cyclization of 1,3,5-tricarbonyl compounds or their synthetic equivalents.[5][6] This strategy mimics the action of polyketide synthases in nature.[5]

Mechanistic Rationale: The reaction typically proceeds via a base-catalyzed intramolecular Claisen condensation.[5] A base, such as sodium methoxide or 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU), deprotonates the active methylene group, initiating a nucleophilic attack on one of the ester carbonyls. The subsequent cyclization and elimination of an alcohol (e.g., methanol or ethanol) forms the pyrone ring. A favorable 6-exo-trig cyclization directs the reaction towards the desired pyrone product.[5]

Biomimetic_Synthesis start 1,3,5-Tricarbonyl Precursor step1 Base-catalyzed Deprotonation start->step1 enolate Enolate Intermediate step1->enolate step2 Intramolecular Nucleophilic Attack (6-exo-trig cyclization) enolate->step2 cyclic_intermediate Cyclic Hemiacetal Intermediate step2->cyclic_intermediate step3 Elimination of ROH cyclic_intermediate->step3 product 4-Hydroxy-2-Pyrone step3->product

Figure 3: General workflow for the biomimetic synthesis of 4-hydroxy-2-pyrones via cyclization of a 1,3,5-tricarbonyl precursor.

Experimental Protocol: Synthesis of 3-Aryl-4-hydroxy-2-pyrones This one-pot protocol involves the O-acylation of diethyl oxaloacetate followed by a base-catalyzed intramolecular Claisen condensation.[5]

  • Reagent Preparation: In a round-bottom flask, dissolve the desired arylacetic acid (1.0 mmol) in an appropriate solvent. Generate the corresponding arylacetyl chloride in situ using a standard reagent like oxalyl chloride or thionyl chloride.

  • Acylation: To this solution, add diethyl oxaloacetate (1.0 mmol).

  • Cyclization: Add a suitable base (e.g., DBU, 1.2 equiv.) to catalyze the intramolecular Claisen condensation.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating until completion, monitoring by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, neutralize the reaction with a mild acid, extract the product into an organic solvent, dry the organic phase, and concentrate. Purify the crude product via column chromatography or recrystallization to obtain the 3-aryl-4-hydroxy-2-pyrone.

Strategy 3: Thermal Wolff-Rearrangement for 3-Carbonyl Functionalized 4-Pyrones

For the specific introduction of a carbonyl group at the C3 position, a thermal cascade reaction of diazodicarbonyls with β-enamino esters or ketones provides an efficient, transition-metal-free route.[7]

Mechanistic Rationale: The process is initiated by the thermal decomposition of the diazodicarbonyl compound, which generates a carbene. This carbene undergoes a Wolff rearrangement to form a highly reactive ketene intermediate. The nitrogen atom of the β-enamino ester then acts as a nucleophile, attacking the ketene. This is followed by an intramolecular cyclization and elimination of the amine to furnish the 3-carbonyl functionalized 4-pyrone.[7]

Experimental Protocol: General Procedure

  • Reaction Setup: In a suitable high-boiling solvent (e.g., xylene), combine the diazodicarbonyl compound (1.0 equiv.) and the β-enamino ester or ketone (1.2 equiv.).

  • Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to isolate the 3-carbonyl functionalized 4-pyrone.

Conclusion

The synthesis of functionalized 4-pyrones is a rich field with diverse methodologies available to the medicinal chemist. The strategies outlined in this note—from modern, atom-economic cyclizations of diynones to classic biomimetic condensations and specialized Wolff rearrangements—provide a powerful toolkit for creating molecular diversity around this privileged scaffold. By carefully selecting the synthetic route, researchers can efficiently generate libraries of novel 4-pyrone derivatives for screening in drug discovery campaigns, paving the way for the development of new therapeutic agents.

References

  • Zhang, L. et al. (2017). Atom-Economic Synthesis of 4-Pyrones from Diynones and Water. Preprints.org. Available at: [Link]

  • Reddy, A. et al. (2022). Synthesis of 4-Pyrones by Formal Hydration of 1,3-Diynones Promoted by 1,4-Addition of Piperidine. Organic Letters. Available at: [Link]

  • Krasavin, M. et al. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. MDPI. Available at: [Link]

  • Ren, J-J. et al. (2023). Transition‐Metal‐Free Regioselective Construction of Diverse 3‐Carbonyl Functionalized 4‐Pyrones via Thermal Wolff‐Rearrangement of Diazodicarbonyls. Advanced Synthesis & Catalysis. Available at: [Link]

  • Wikipedia. (n.d.). 4-Pyrone. Wikipedia. Available at: [Link]

  • Krasavin, M. et al. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. ResearchGate. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. MINDS@UW. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-pyrones. Organic Chemistry Portal. Available at: [Link]

  • Google Patents. (1970). US3491122A - Synthesis of 4-pyrones. Google Patents.
  • IOSR Journal. (n.d.). Advances in the Chemistry and Biological Activities of PYrones: From Natural Products to Drug Discovery. IOSR Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • ACS Publications. (2020). 2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl). ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Chemistry of isolated 4-pyranones. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Some important 4-pyrones and their derivatives. ResearchGate. Available at: [Link]

  • Johnston, J. N. (2015). Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. Accounts of Chemical Research. Available at: [Link]

Sources

scale-up synthesis of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Scale-Up Synthesis of Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strategic Synthesis of a Key Pharmaceutical Intermediate

Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is a pivotal intermediate in the synthesis of complex pharmaceuticals. Notably, it serves as a critical building block for the production of antiretroviral medications, including the integrase inhibitor dolutegravir.[1] The robust and scalable synthesis of this molecule is therefore of significant interest to the drug development and manufacturing sectors.

This document provides a comprehensive guide to the scale-up synthesis of this pyran derivative, moving from bench-scale principles to a detailed, pilot-scale protocol. The core of the synthesis involves the O-benzylation of dimethyl 3-hydroxy-4-oxo-4H-pyran-2,5-dicarboxylate. While seemingly a straightforward substitution, scaling this process introduces significant challenges related to safety, thermal management, reaction kinetics, and purification.[2][3] This guide addresses these challenges with a focus on process safety, efficiency, and reproducibility, providing the technical insights necessary for successful implementation.

Part 1: Foundational Principles & Mechanistic Insights

The Core Transformation: O-Benzylation

The synthesis hinges on the nucleophilic substitution reaction where the hydroxyl group of dimethyl 3-hydroxy-4-oxo-4H-pyran-2,5-dicarboxylate is converted to a benzyl ether. This is typically achieved by deprotonating the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide.

Reaction Scheme:

Reaction_Scheme cluster_conditions Reaction Conditions reactant1 Dimethyl 3-hydroxy-4-oxo-4H-pyran-2,5-dicarboxylate reaction_node reactant1->reaction_node reactant2 Benzyl Bromide reactant2->reaction_node base Base (e.g., K₂CO₃) solvent Solvent (e.g., Acetone) product Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate byproduct Salt Byproduct + + product_node reaction_node->product_node product_node->product plus_node + plus_node->byproduct Heat (Reflux) Heat (Reflux)

Caption: Chemical transformation for the synthesis.

Key Reagent Selection & Rationale
  • Substrate: Dimethyl 3-hydroxy-4-oxo-4H-pyran-2,5-dicarboxylate is the direct precursor. Its synthesis from more fundamental starting materials like chelidonic acid is a well-established process.[4][5]

  • Benzylating Agent: Benzyl bromide is a highly effective reagent for this transformation due to the lability of the bromide leaving group. However, it is a potent lachrymator and must be handled with extreme care.[6][7][8]

  • Base: While strong bases like sodium hydride (NaH) are common in lab-scale benzylations, they present significant safety hazards on a larger scale (flammability, violent reaction with water). A milder, easier-to-handle base like potassium carbonate (K₂CO₃) is preferable for scale-up. It is non-flammable, inexpensive, and can be easily removed by filtration during work-up.

  • Solvent: The choice of solvent is critical for reaction efficiency and process safety. Polar aprotic solvents are ideal. While DMF is often used, it can decompose in the presence of base to form dimethylamine, which can lead to problematic impurities.[9][10] Acetone or 2-butanone (MEK) are excellent alternatives, as they are effective solvents for the reactants and have appropriate boiling points for reflux conditions. Toluene is also a viable option, particularly as it can facilitate a simplified work-up where the product may be isolated by direct filtration.[11][12]

Critical Considerations for Scale-Up

Transitioning from a laboratory flask to a multi-liter reactor is not a linear process.[3] The following factors must be meticulously managed:

  • Thermal Management: Exothermic reactions pose a major risk. The surface-area-to-volume ratio decreases dramatically as the vessel size increases, making heat dissipation less efficient.[13] This can lead to a "runaway reaction" where the temperature and pressure increase uncontrollably.[14] Controlled, slow addition of reagents and robust cooling systems are essential.

  • Mixing Efficiency: Inadequate agitation can lead to localized "hot spots" and concentration gradients, resulting in side reactions and reduced yield. The stirring mechanism must be powerful enough to ensure the entire reaction mass is homogeneous, especially when dealing with slurries (e.g., with K₂CO₃).

  • Safety Protocols: Handling large quantities of hazardous materials like benzyl bromide requires stringent safety measures.[15][16] This includes the use of personal protective equipment (PPE), closed-system transfers for reagents, and operating within a well-ventilated area or a walk-in fume hood.[7][14]

  • Process Time: Heating, cooling, and reagent addition cycles are significantly longer at scale.[3] The overall process time must be factored into planning to ensure stability of reactants, intermediates, and products.

Part 2: Detailed Scale-Up Protocol

This protocol details the synthesis on a 100-gram scale of the starting material.

Materials and Equipment
Reagent/Material CAS No. M.W. Quantity Molar Eq.
Dimethyl 3-hydroxy-4-oxo-4H-pyran-2,5-dicarboxylate66531-90-0216.15100.0 g1.0
Benzyl Bromide100-39-0171.0487.0 g (60.0 mL)1.1
Potassium Carbonate (K₂CO₃), fine powder, anhydrous584-08-7138.2196.0 g1.5
Acetone67-64-1-1.5 L-
Saturated Sodium Bicarbonate (NaHCO₃) solution--~500 mL-
Brine (Saturated NaCl solution)--~500 mL-
Ethyl Acetate141-78-6-~1.0 L-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9-As needed-

Equipment:

  • 5 L three-neck round-bottom flask

  • Overhead mechanical stirrer with a PTFE paddle

  • Reflux condenser with a nitrogen/argon inlet

  • Heating mantle with temperature controller and thermocouple

  • Pressure-equalizing addition funnel (250 mL)

  • Large separatory funnel (4 L)

  • Büchner funnel and filtration flask

  • Rotary evaporator

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Step-by-Step Synthesis Protocol

CAUTION: This procedure must be performed in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves. Benzyl bromide is a lachrymator and is corrosive.[6][8]

  • Reaction Setup: Assemble the 5 L three-neck flask with the overhead stirrer, reflux condenser, and addition funnel. Ensure the system is under a gentle positive pressure of nitrogen or argon.

  • Reagent Charging: To the flask, add dimethyl 3-hydroxy-4-oxo-4H-pyran-2,5-dicarboxylate (100.0 g), anhydrous potassium carbonate (96.0 g), and acetone (1.5 L).

    • Rationale: Using a fine powder of K₂CO₃ maximizes the surface area for the reaction. A 1.5-fold excess ensures complete deprotonation of the starting material.

  • Initiating the Reaction: Begin vigorous stirring to create a uniform slurry. Heat the mixture to a gentle reflux (approx. 56°C).

    • Rationale: Heating increases the reaction rate. Vigorous stirring is crucial to prevent the solid K₂CO₃ from settling, which would hinder the reaction.

  • Benzyl Bromide Addition: Once refluxing, add the benzyl bromide (60.0 mL) dropwise via the addition funnel over a period of 60 to 90 minutes.

    • Rationale: This is a potentially exothermic step. Slow, controlled addition is the primary method for managing the reaction temperature and preventing a dangerous exotherm.[14]

  • Reaction Monitoring: Maintain the reaction at reflux for 4-6 hours after the addition is complete. Monitor the progress of the reaction by TLC (thin-layer chromatography), checking for the disappearance of the starting material.

  • Work-up and Isolation: a. Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. b. Filter the slurry through a Büchner funnel to remove the potassium salts. Wash the filter cake with an additional 200 mL of acetone to recover any trapped product. c. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone. d. Dissolve the resulting oily residue in 1 L of ethyl acetate. Transfer the solution to a 4 L separatory funnel. e. Wash the organic layer sequentially with 500 mL of saturated sodium bicarbonate solution (to remove any acidic impurities) and 500 mL of brine (to begin the drying process).

    • Rationale: The aqueous washes remove residual salts and impurities, simplifying the final purification.

  • Drying and Final Isolation: a. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent. b. Concentrate the filtrate on a rotary evaporator to yield the crude product, which should solidify upon cooling.

  • Purification: a. Recrystallize the crude solid from a suitable solvent such as ethanol or methanol. Dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly to form crystals. b. Isolate the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. A typical yield after purification is in the range of 85-95%.

Part 3: Safety, Data & Characterization

Process Safety Summary
Substance GHS Pictograms Key Hazards Handling Precautions
Benzyl Bromide 💀 Corrosive, ToxicToxic if swallowed/inhaled, causes severe skin burns and eye damage, lachrymator (causes tearing).[6][7][8][16]Use in a fume hood, wear gloves, eye/face protection. Avoid inhalation. Have an emergency shower/eyewash available.[7]
Acetone 🔥 IrritantHighly flammable liquid and vapor. Causes serious eye irritation.Keep away from heat/sparks/open flames.[8] Use in a well-ventilated area.
Potassium Carbonate ⚠️ IrritantCauses skin and serious eye irritation.Avoid generating dust. Wear gloves and eye protection.
Expected Results & Characterization
  • Appearance: White to off-white crystalline solid.

  • Expected Yield: 85-95%

  • Analytical Data: The final product should be characterized to confirm its identity and purity. Standard methods include:

    • ¹H NMR: Expect characteristic peaks for the benzyl group (aromatic protons and the CH₂ linker), the pyran ring proton, and the two distinct methyl ester groups.

    • ¹³C NMR: Will confirm the carbon framework of the molecule.

    • Mass Spectrometry (MS): To confirm the molecular weight (306.28 g/mol ).

    • Melting Point: A sharp melting point indicates high purity.

References

  • Benzyl-Bromide - Safety Data Sheet. (2013-03-19). [Source URL not available for direct linking]
  • Benzyl bromide - Synquest Labs. [Source URL not available for direct linking]
  • BENZYL BROMIDE HAZARD SUMMARY. (n.d.). NJ.gov. [Link]

  • Persson, A., & Lindström, U. M. (2002). Scaling Up Effects in the Organic Laboratory. Journal of Chemical Education, 79(9), 1103. [Link]

  • Benzyl bromide - SAFETY DATA SHEET. (2010-09-03). [Source URL not available for direct linking]
  • An Improved Synthetic Process of Dimethyl 4-Oxo-4H-Pyran-3,5-Dicarboxylate. (n.d.). ResearchGate. [Source URL not available for direct linking]
  • Williams, M. J. (2022, October 21). How to Scale Up a New Synthesis Reaction. Lab Manager. [Link]

  • How To Run A Reaction: Rules of Thumb. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Scale Up Safety. (2023, March 15). Stanford Environmental Health & Safety. [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). [Source URL not available for direct linking]
  • Proposed mechanistic pathway for the formation of pyran derivatives... (n.d.). ResearchGate. [Source URL not available for direct linking]
  • 17 - Organic Syntheses Procedure. (n.d.). [Source URL not available for direct linking]
  • Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate. (n.d.). BLDpharm. [Source URL not available for direct linking]
  • Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. (n.d.). ResearchGate. [Source URL not available for direct linking]
  • Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent. (2019). Current Chemistry Letters. [Link]

  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. (n.d.). PubMed Central. [Source URL not available for direct linking]
  • Hu, X., et al. (2019). Improved Synthetic Process of Dimethyl 4-Oxo-4H-pyran-3,5-dicarboxylate. Organic Process Research & Development, 23(10), 2318-2321. [Link]

  • Synthesis of Pyran Derivatives. (2022, October 18). Encyclopedia.pub. [Link]

  • dimethyl 3-(benzyloxy)-4-oxo-4h-pyran-2,5-dicarboxylate. (n.d.). ChemUniverse. [Source URL not available for direct linking]
  • One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. (n.d.). [Source URL not available for direct linking]
  • Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. (n.d.). [Source URL not available for direct linking]
  • Process for preparing chelidonic acid. (n.d.).
  • Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. (n.d.). SciELO. [Source URL not available for direct linking]
  • 3-Hydroxy-4-oxo-4H-pyran-2,5-dicarboxylic acid dimethyl ester. (n.d.). BLD Pharm. [Source URL not available for direct linking]
  • diethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate. (n.d.). Benchchem. [Source URL not available for direct linking]
  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022, July 19). PMC. [Link]

  • Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. (2016, November 18). PubMed. [Link]

  • Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea. (2016, October 25). Research Repository UCD. [Link]

  • Dimethyl malonate. (n.d.). Wikipedia. [Source URL not available for direct linking]
  • Benzylic substitution, benzylation. (n.d.). Organic Chemistry Portal. [Link]

  • The production method of dimethyl malonate. (2022, March 31). ChemicalBook. [Source URL not available for direct linking]
  • Synthesis of Dimethyl 2-Phenylcyclopropane-1,1-Dicarboxylate Using an Iodonium Ylide Derived from Dimethyl Malonate. (n.d.). ResearchGate. [Source URL not available for direct linking]

Sources

Troubleshooting & Optimization

common side reactions in the synthesis of 4-oxo-4H-pyran-2,5-dicarboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-oxo-4H-pyran-2,5-dicarboxylates. As Senior Application Scientists, we have compiled this guide to address common challenges and side reactions encountered during this synthesis. This resource is designed for researchers, chemists, and drug development professionals to help troubleshoot experiments, optimize reaction conditions, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)
Q1: I'm attempting the synthesis of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate and experiencing very low yields. What are the most common causes?

Low yields are a frequent issue and can often be traced back to several key factors in the reaction sequence. The synthesis, particularly the improved method involving the condensation of an enaminone with diethyl oxalate, is a multi-step process within a single pot, and each step is critical.[1]

  • Inefficient Enolate Formation: The initial deprotonation of your starting material by the base (e.g., sodium hydride) is crucial. If the base is old, has been improperly stored, or is not used in a sufficient molar excess, enolate formation will be incomplete, leading to a significant amount of unreacted starting material.

  • Competition from Side Reactions: The key cyclization step is an intramolecular reaction. However, if conditions are not optimal, intermolecular side reactions, such as dimerization or polymerization, can become dominant, consuming the intermediates before they can form the desired pyran ring.[2]

  • Suboptimal Reaction Temperature: Temperature control is critical. While some heat may be necessary to drive the reaction to completion, excessive temperatures can lead to the decomposition of starting materials, intermediates, or even the final product.[3] Conversely, temperatures that are too low can result in an incomplete reaction.[4]

  • Workup and Purification Losses: The desired product may be lost during the aqueous workup or extraction steps. Furthermore, choosing an inappropriate purification method, such as a solvent system that causes co-elution with impurities in column chromatography, can significantly reduce the isolated yield.[5]

Q2: My reaction mixture is turning dark brown, and I'm isolating a complex mixture of byproducts. What are the likely side reactions?

The formation of a dark, complex mixture often points to decomposition or competing reaction pathways. The primary side reactions in this synthesis include:

  • Intermolecular Dimerization/Polymerization: This is a classic side reaction in syntheses that rely on an intramolecular cyclization, such as the Dieckmann condensation.[2][6][7] Instead of the enolate intermediate attacking the second ester group on the same molecule to form the six-membered pyran ring, it attacks an ester group on a different molecule. This leads to the formation of linear dimers or longer-chain polymers, which are often difficult to characterize and remove.

  • Michael Addition Byproducts: The initial step is often a Michael addition.[8][9] If the reaction stalls after this step or if subsequent cyclization is slow, you may isolate the acyclic intermediate. This intermediate can also participate in other unwanted reactions.

  • Incomplete Cyclization: The open-chain intermediate formed after the initial condensation may not cyclize efficiently. This can be due to steric hindrance or unfavorable reaction kinetics, leaving you with a significant amount of the acyclic precursor.

  • Decarboxylation: Although more common with the corresponding diacid (isochelidonic acid) under harsh acidic or thermal conditions, some decarboxylation of the ester product can occur if the reaction or workup conditions are too aggressive, leading to products with only one carboxylate group.[1][10]

Q3: How can I confirm the structure of my product and identify unknown impurities in my NMR spectrum?

Confirming the structure and identifying impurities requires a systematic approach using modern analytical techniques.

  • 1H and 13C NMR Spectroscopy: This is the primary method for structural confirmation. For diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, you should expect to see two distinct singlets in the aromatic region for the two protons on the pyran ring, along with the characteristic quartet and triplet for the two ethyl ester groups.[1] Unexpected peaks can arise from residual solvents, unreacted starting materials, or the side products mentioned above.[11]

  • 2D NMR (COSY, HSQC): If signals are overlapping or assignments are ambiguous, 2D NMR techniques are invaluable. A COSY spectrum can confirm which protons are coupled, while an HSQC will correlate protons to their directly attached carbons, aiding in the definitive assignment of both the desired product and any byproducts.[11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass for your product, confirming its elemental composition. LC-MS is particularly useful for analyzing the crude reaction mixture to identify the molecular weights of the major components, including potential side products.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic stretches for the ester carbonyls (~1750 cm⁻¹), the ketone carbonyl on the pyran ring (~1660 cm⁻¹), and C=C bonds.[1]

Troubleshooting Guides
Problem 1: Low Yield or No Reaction

This guide provides a systematic workflow to diagnose and resolve issues of low conversion.

Troubleshooting Workflow: Low Yield

cluster_reagents Reagent Checks cluster_conditions Condition Checks start Low Yield / No Reaction check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents base_quality Is the base (e.g., NaH) fresh and active? check_reagents->base_quality check_conditions Review Reaction Conditions temperature Is the temperature optimal? (Too high/low?) check_conditions->temperature analyze_crude Analyze Crude Mixture (TLC, LC-MS, NMR) outcome1 Diagnosis: Incomplete Reaction analyze_crude->outcome1 Mainly Starting Material outcome2 Diagnosis: Side Reactions Dominant analyze_crude->outcome2 Complex Mixture solvent_dry Is the solvent anhydrous? base_quality->solvent_dry stoichiometry Is stoichiometry correct? solvent_dry->stoichiometry stoichiometry->check_conditions time Was reaction time sufficient? temperature->time mixing Is stirring adequate? time->mixing mixing->analyze_crude solution1 Solution: Increase temperature/time, use fresh base, ensure anhydrous conditions. outcome1->solution1 solution2 Solution: Lower temperature, use higher dilution, consider a different base. outcome2->solution2 cluster_desired Desired Pathway cluster_side Side Reaction Intermediate Acyclic Enolate Intermediate DesiredProduct 4-Oxo-4H-pyran-2,5-dicarboxylate (Intramolecular Cyclization) Intermediate->DesiredProduct High Dilution Favors Cyclization SideProduct Linear Dimer / Polymer (Intermolecular Reaction) Intermediate->SideProduct High Concentration Favors Dimerization

Caption: Competing reaction pathways for the acyclic intermediate.

Detailed Solutions:

Potential Cause Recommended Action Rationale
High Concentration Perform the reaction under high-dilution conditions. Add the starting materials slowly via a syringe pump to a solution of the base in the solvent.High dilution favors intramolecular reactions over intermolecular ones by reducing the probability of two reactive intermediates encountering each other in solution.
Base Choice Consider using a sterically hindered base like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) in an aprotic solvent. [2]While NaH is effective, other bases can sometimes alter the reaction kinetics to favor cyclization. Historically, sodium ethoxide was common but can lead to side reactions. [2]
Temperature Too High Run the reaction at the lowest temperature that allows for a reasonable reaction rate.While heat is needed, excessive temperatures can increase the rate of undesired intermolecular collisions and decomposition pathways.
Experimental Protocols
Protocol: Synthesis of Diethyl 4-oxo-4H-pyran-2,5-dicarboxylate[1]

This protocol is adapted from the improved synthesis reported in the literature.

Reaction Scheme

reactant1 Ethyl 2-(dimethylamino)methylene-3-oxobutanoate plus1 + reactant1->plus1 midpoint reactant2 Diethyl oxalate plus1->reactant2 conditions 1. NaH, THF 2. HCl (aq) product Diethyl 4-oxo-4H-pyran-2,5-dicarboxylate conditions->product midpoint->conditions

Caption: Synthesis of the target compound via condensation.

Step-by-Step Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents). Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, and then add anhydrous tetrahydrofuran (THF).

  • Addition of Reactants: Cool the NaH suspension to 0 °C. In a separate flask, dissolve ethyl 2-(dimethylamino)methylene-3-oxobutanoate (1.0 equivalent) and diethyl oxalate (1.1 equivalents) in anhydrous THF.

  • Reaction: Add the solution of reactants dropwise to the stirred NaH suspension at 0 °C over 30 minutes. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of water. Acidify the mixture with concentrated HCl to a pH of ~1-2. [1]5. Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a hexane/toluene mixture or by flash column chromatography on silica gel. [1][5]

References
  • BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Alfa Chemistry. (n.d.). Dieckmann Condensation.
  • BenchChem. (n.d.). Troubleshooting Guide for Dihydro-2H-pyran-3(4H)-one NMR Spectrum Interpretation.
  • Obydennov, D. L., Röschenthaler, G.-V., & Sosnovskikh, V. Y. (2013). An improved synthesis and some reactions of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate. Tetrahedron Letters, 54(48), 6545-6548.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-oxo-2H-pyran-4,6-dicarboxylic acid.
  • Google Patents. (n.d.). US5300657A - Process for preparing chelidonic acid.
  • Organic Chemistry Portal. (n.d.). 4H-Pyran Synthesis.
  • SynArchive. (n.d.). Dieckmann Condensation.
  • Organic Reactions. (n.d.). The Dieckmann Condensation.
  • BenchChem. (n.d.). Troubleshooting common issues in the synthesis of pyrazine derivatives.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Dihydro-2H-pyran-3(4H)-one from 3-Hydroxytetrahydropyran.
  • Bransová, J., Uher, M., & Brtko, J. (n.d.). Preparation and Study of Reactions of the 5-Substituted 4-Oxo-4H-pyran-2-carboxylic Acid. Chemical Papers, 48(5).
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.
  • Wikipedia. (n.d.). Michael addition reaction.
  • MDPI. (n.d.). Ethyl 4H-Pyran-4-one-2-carboxylate.
  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-oxo-2H-pyran-4,6-dicarboxylic acid.

Sources

Technical Support Center: Troubleshooting Low Yield in Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is a pivotal intermediate in the synthesis of advanced pharmaceuticals, most notably the antiretroviral agent Dolutegravir.[1] While established synthetic routes report high yields, researchers often encounter challenges that lead to significantly lower outcomes. This guide provides a comprehensive troubleshooting framework designed for researchers, scientists, and drug development professionals. We will delve into the causality behind common experimental pitfalls and offer field-proven solutions to optimize your synthesis, ensuring reproducibility and high yields.

Reaction Overview

The synthesis typically involves a base-catalyzed condensation and cyclization reaction. A common and high-yielding approach involves the reaction of an enamine precursor, such as methyl 4-benzyloxy-2-((dimethylamino)methylene)-3-acetoacetate, with dimethyl oxalate in the presence of a suitable base like sodium tert-butoxide.[1]

Reaction_Mechanism cluster_reactants Reactants cluster_conditions Conditions cluster_process Reaction Pathway cluster_product Product R1 Methyl 4-benzyloxy-2- ((dimethylamino)methylene)-3-acetoacetate Cond Condensation R1->Cond + Base R2 Dimethyl Oxalate R2->Cond + Base Base Sodium tert-Butoxide (Base) Solv Toluene (Solvent) Temp Heat (Δ) Cycl Intramolecular Cyclization Cond->Cycl Elim Elimination of Dimethylamine Cycl->Elim Prod Dimethyl 3-(benzyloxy)-4-oxo- 4H-pyran-2,5-dicarboxylate Elim->Prod

Caption: General reaction pathway for the synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Question 1: My final yield is drastically lower than the reported 90%. What are the most common culprits?

Answer: A significant drop in yield can typically be traced back to one of four key areas: reagent quality, reaction conditions, moisture contamination, or workup/purification losses.

  • Reagent Integrity:

    • Base Activity: The base, typically sodium tert-butoxide or sodium methoxide, is highly sensitive to moisture and air.[2] If it has been improperly stored, its activity will be compromised, leading to incomplete deprotonation and a stalled reaction. Always use a freshly opened bottle or a properly stored and sealed reagent.

    • Starting Material Purity: Ensure the purity of your starting enamine and dimethyl oxalate. Impurities can introduce competing side reactions.

  • Reaction Conditions:

    • Temperature Control: The reaction is often run at elevated temperatures (e.g., 105 °C in toluene) to drive it to completion.[1] Insufficient heating can lead to a sluggish or incomplete reaction. Conversely, excessive temperatures can promote the decomposition of starting materials or the pyranone product. While 4-hydroxy-2-pyrones are known to undergo thermal decarboxylation, this specific product is more stable, but temperature control remains crucial.[3]

    • Reaction Time: A reported successful duration is 6 hours at reflux.[1] It is critical to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Do not stop the reaction prematurely.

  • Moisture Contamination: This is one of the most frequent causes of low yield in base-catalyzed reactions. Water will quench the base and inhibit the necessary deprotonation steps. Ensure all glassware is oven-dried, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.

  • Workup and Purification:

    • The product is isolated via filtration and purified by column chromatography.[1] Significant product loss can occur during these steps. Ensure the crude product is fully transferred and that the column chromatography conditions (eluent system, silica gel loading) are optimized to prevent product smearing or irreversible adsorption.

Question 2: My TLC/LC-MS analysis shows multiple unexpected spots. What are the likely side products?

Answer: The formation of multiple products indicates either an incomplete reaction or the occurrence of side reactions.

  • Unreacted Starting Materials: The most prominent spots are often the starting materials. If the reaction is incomplete, you will see a significant amount of the initial enamine.

  • Hydrolysis Products: If moisture is present, the ester groups on dimethyl oxalate or the final product can be hydrolyzed, leading to the corresponding carboxylic acids. These are often more polar and will appear as distinct spots on a TLC plate.

  • Side Reactions from Kojic Acid Chemistry: The core of the product is a derivative of a pyranone, structurally related to kojic acid. Derivatization of kojic acid can sometimes lead to side products, for instance, through proton exchange or undesired reactivity at other sites if the starting material is not sufficiently protected.[4] While the specific starting material for this synthesis is designed to be regioselective, impurities could lead to alternative reaction pathways.

  • Competing Cyclization Pathways: In the synthesis of some pyrones, a key challenge is controlling the regioselectivity between a 6-endo-dig cyclization (forming the desired pyrone) and a 5-exo-dig cyclization (forming a furanone).[3][5] While the chosen reactants heavily favor the pyrone, suboptimal conditions or impurities could potentially open minor competing pathways.

Question 3: The reaction seems to stall and never reaches full conversion. How can I drive it to completion?

Answer: A stalled reaction points towards an issue with stoichiometry, catalyst/base activity, or reaction kinetics.

  • Verify Base Stoichiometry and Activity: As mentioned in Q1, the base is critical. Consider using a slight excess of the base to compensate for any minor impurities or moisture. A common protocol uses 15 mmol of sodium tert-butanol for 30 mmol of the starting enamine, which is a 0.5 equivalent.[1] Ensure your stoichiometry is correct.

  • Increase Reaction Time: If TLC analysis shows the reaction is progressing but is slow, simply extending the reflux time may be sufficient.

  • Optimize Temperature: A modest increase in temperature might improve the reaction rate, but monitor carefully for any signs of decomposition (e.g., color change to dark brown/black).

  • Ensure Efficient Mixing: In a heterogeneous mixture (solid base in a liquid solvent), efficient stirring is vital to ensure proper contact between reactants. Use a suitable stir bar and stir rate.

Optimized Experimental Protocols

This section provides a detailed methodology based on a proven, high-yield synthesis.

Protocol 1: Synthesis via Enamine Condensation

This protocol is adapted from a procedure reporting a 90% yield.[1]

Materials:

  • Methyl 4-benzyloxy-2-((dimethylamino)methylene)-3-acetoacetate (30 mmol)

  • Dimethyl oxalate (45 mmol)

  • Sodium tert-butoxide (or Sodium tert-butanol) (15 mmol)

  • Anhydrous Toluene (300 mL)

  • Eluent for chromatography: Hexane:Ethyl Acetate (9:4 v/v)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • Charging Reactants: To the flask, add methyl 4-benzyloxy-2-((dimethylamino)methylene)-3-acetoacetate (30 mmol), dimethyl oxalate (45 mmol), sodium tert-butoxide (15 mmol), and anhydrous toluene (300 mL).

  • Reaction: Place the flask in a pre-heated oil bath at 105 °C. Stir the mixture vigorously and maintain reflux for 6 hours.

  • Monitoring: Periodically check the reaction progress by taking small aliquots and analyzing them via TLC.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature.

  • Isolation: The crude product may precipitate. Filter the mixture. Remove the toluene from the filtrate by rotary evaporation to obtain the crude solid product.

  • Purification: Purify the crude product by flash column chromatography using a hexane:ethyl acetate (9:4 v/v) eluent system to yield the pure dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate.

Data Summary

ParameterRecommended ConditionRationale / Reference
Starting Material Methyl 4-benzyloxy-2-((dimethylamino)methylene)-3-acetoacetateProven precursor for high-yield synthesis.[1]
Co-reactant Dimethyl oxalateProvides the C2 and C5 carboxylate groups.[1]
Base Sodium tert-butoxideStrong, non-nucleophilic base suitable for condensation.[1]
Solvent Anhydrous TolueneHigh boiling point for reflux conditions; aprotic.[1][6]
Temperature 105 °C (Reflux)Ensures sufficient energy to overcome activation barriers.[1]
Reaction Time 6 hoursEmpirically determined time for reaction completion.[1]
Purification Column Chromatography (Hexane:EtOAc 9:4)Standard method for isolating products of high purity.[1]

Troubleshooting Workflow

Troubleshooting_Workflow start_node Low Yield Observed check_node1 TLC/LC-MS Analysis: Reaction Complete? start_node->check_node1 Begin Diagnosis check_node check_node cause_node cause_node solution_node solution_node cause_node1 Incomplete Reaction check_node1->cause_node1 No check_node2 Significant Side Products Observed? check_node1->check_node2 Yes solution_node1 1. Verify Base Activity/Amount 2. Increase Reaction Time/Temp 3. Ensure Anhydrous Conditions cause_node1->solution_node1 Address cause_node2 Side Reactions check_node2->cause_node2 Yes cause_node3 Loss During Workup/ Purification check_node2->cause_node3 No solution_node2 1. Check Starting Material Purity 2. Strictly Anhydrous Conditions 3. Re-optimize Temperature cause_node2->solution_node2 Address solution_node3 1. Optimize Solvent for Extraction 2. Refine Column Chromatography (Eluent, Loading) 3. Careful Product Transfer cause_node3->solution_node3 Address

Caption: A logical workflow for diagnosing low yield issues.

References

  • Kim, H., et al. (2012). Depigmenting activity of new kojic acid derivative obtained as a side product in the synthesis of cinnamate of kojic acid. Bioorganic & Medicinal Chemistry Letters, 22(5), 1936-1939. Retrieved from [Link]

  • Wang, Y., et al. (2015). An Improved Synthetic Process of Dimethyl 4-Oxo-4H-Pyran-3,5-Dicarboxylate. Journal of the Chinese Chemical Society, 62(10), 895-898. Retrieved from [Link]

  • Saeedi, M., et al. (2021). Nanotechnology-Enhanced Cosmetic Application of Kojic Acid Dipalmitate, a Kojic Acid Derivate with Improved Properties. Molecules, 26(11), 3179. Retrieved from [Link]

  • Bentley, R. (2006). From miso, sake and shoyu to cosmetics: a century of science for kojic acid. Natural Product Reports, 23(6), 1046-1062.
  • Gomes, A. J., et al. (2022). Biological activities and safety data of kojic acid and its derivatives: A review. Journal of Cosmetic Dermatology, 21(11), 5947-5959. Retrieved from [Link]

  • Brimble, M. A., et al. (2004). Synthesis of Pyran and Pyranone Natural Products. Molecules, 9(6), 498-510. Retrieved from [Link]

  • Kumar, A., et al. (2022). One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. Chemistry & Chemical Technology, 16(3), 361-367. Retrieved from [Link]

  • Islam, M. S., & Lee, Y. R. (2015). Recent Advances in the Synthesis of 2-Pyrones. Marine Drugs, 13(3), 1583-1628. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Dolutegravir Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Dolutegravir intermediates. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this critical antiretroviral agent. Here, we move beyond simple protocols to provide in-depth, field-proven insights into overcoming common challenges. Our focus is on the "why" behind the "how," ensuring you can not only troubleshoot effectively but also proactively optimize your reaction conditions for robust and reproducible results.

I. Foundational Knowledge: Key Intermediates and Common Synthetic Challenges

The synthesis of Dolutegravir typically involves the assembly of three key intermediates: a pyridinone moiety, (R)-3-aminobutan-1-ol, and (2,4-difluorophenyl)methanamine.[1] The construction of the core pyridinone ring is often the most complex part of the synthesis and presents several challenges.[1]

Two of the primary hurdles in synthesizing the key pyridinone intermediate are the cyclization reaction to form the ring and the selective hydrolysis of ester groups.[1] Researchers often face issues with low yields, formation of complex byproduct mixtures, and difficulties in purification.[2]

Visualizing the Core Challenge: Pyridinone Ring Formation

Pyridinone_Formation cluster_reactants Starting Materials cluster_products Products Vinylogous_Amide Vinylogous Amide Precursor Cyclization Cyclization Vinylogous_Amide->Cyclization Reaction Methyl_Bromoacetate Methyl Bromoacetate Methyl_Bromoacetate->Cyclization Reaction Pyridinone_Diester Pyridinone Diester Byproducts Byproducts Cyclization->Pyridinone_Diester Desired Pathway Cyclization->Byproducts Side Reactions

Caption: Key cyclization step in Dolutegravir intermediate synthesis.

II. Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: Low Yield in the Initial Condensation Reaction

Question: I am experiencing a low yield in the condensation reaction between methyl oxalyl chloride and ethyl 3-(N,N-dimethylamino)acrylate to form the vinylogous amide. What are the likely causes and how can I optimize this step?

Answer:

This is a critical first step, and its efficiency significantly impacts the overall yield. Low yields are often attributable to suboptimal reaction conditions, particularly the choice of base and temperature control.

Troubleshooting Steps:

  • Base Selection: The choice of base is paramount. While triethylamine (TEA) or sodium methoxide can be used, pyridine has been shown to be a more favorable base for this specific transformation.[1] In some cases, magnesium methoxide can also provide acceptable yields.[1]

  • Temperature Control: This reaction is highly sensitive to temperature fluctuations. Maintaining a low temperature, specifically below 5°C, is crucial.[1] Temperatures below -5°C can hinder the reaction rate, while temperatures above 5°C can lead to the formation of side products.[1]

  • Stoichiometry: Ensure the correct stoichiometry of your reagents. An excess of methyl oxalyl chloride may be necessary to drive the reaction to completion, especially if the purity of the starting materials is not optimal.[1]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] This will help you determine the optimal reaction time and prevent the formation of degradation products.

ParameterRecommended ConditionRationale
Base PyridineShown to provide higher yields compared to other common bases.[1]
Temperature < 5°CMinimizes side reactions and byproduct formation.[1]
Solvent Dichloromethane (DCM)A common and effective solvent for this reaction.[1]
FAQ 2: Incomplete Cyclization to the Pyridinone Ring

Question: My cyclization reaction to form the pyridinone diester is sluggish and often incomplete. How can I improve the efficiency of this ring-closure step?

Answer:

The intramolecular cyclization is a challenging step, and its success hinges on the choice of promoting agent and reaction conditions.

Troubleshooting Steps:

  • Promoting Agent: While various Lewis acids can be employed, MgBr₂ has been reported as a highly effective promoter for this cyclization, leading to high selectivity.[1]

  • Solvent and Temperature: The choice of solvent and temperature is critical. Toluene is a commonly used solvent for this step. The reaction often requires elevated temperatures to proceed at a reasonable rate.

  • Water Removal: Ensure that your reaction setup is anhydrous. The presence of water can interfere with the Lewis acid promoter and lead to unwanted side reactions.

  • Alternative Bases: In some synthetic routes, bases like lithium hydride (LiH) or sodium methoxide (NaOMe) are used to promote the cyclization.[1][3] The choice of base will depend on the specific precursor being used.

Visualizing the Cyclization Workflow

Cyclization_Workflow Start Start: Acyclic Precursor Add_Promoter Add MgBr₂ Promoter Start->Add_Promoter Heat_Reaction Heat to Reflux in Toluene Add_Promoter->Heat_Reaction Monitor_Progress Monitor by TLC/HPLC Heat_Reaction->Monitor_Progress Workup Aqueous Workup Monitor_Progress->Workup Reaction Complete Purification Purification (e.g., Crystallization) Workup->Purification End End: Pyridinone Diester Purification->End

Caption: A typical workflow for the MgBr₂-promoted cyclization.

FAQ 3: Difficulty with Selective Hydrolysis of the Pyridinone Diester

Question: I am struggling with the selective hydrolysis of the pyridinone diester. I either get incomplete hydrolysis or hydrolysis of both ester groups. How can I achieve selective hydrolysis?

Answer:

Selective hydrolysis is a delicate process that requires precise control over the reaction conditions to favor the cleavage of one ester group over the other.

Troubleshooting Steps:

  • Choice of Base and Stoichiometry: Lithium hydroxide (LiOH) is a commonly used base for this selective hydrolysis.[1][2] The stoichiometry of the base is critical. Using a controlled amount of LiOH (e.g., one equivalent) will favor mono-hydrolysis.

  • Temperature Control: This reaction should be performed at a low temperature, typically around 0°C, to enhance selectivity.[1][2] Higher temperatures can lead to the hydrolysis of both ester groups.

  • Solvent System: A mixture of an organic solvent (like dichloromethane) and water is often used for this reaction.[1] The solvent system can influence the rate and selectivity of the hydrolysis.

  • Reaction Time: The reaction should be carefully monitored, and the reaction time should be optimized to maximize the yield of the desired mono-acid product while minimizing the formation of the di-acid byproduct.

ParameterRecommended ConditionRationale
Base LiOH·H₂OProvides good selectivity for mono-hydrolysis.[1][2]
Temperature 0°CEnhances selectivity and minimizes over-reaction.[1][2]
Solvent Dichloromethane/WaterBiphasic system that facilitates the reaction.[1]
FAQ 4: Formation of Impurities During the Final Coupling and Deprotection Steps

Question: I am observing significant impurity formation in the final steps of the synthesis, particularly during the coupling with 2,4-difluorobenzylamine and the final deprotection. What are common impurities and how can I minimize them?

Answer:

The final stages of the synthesis are prone to impurity formation due to the complexity of the molecules and the reaction conditions.

Troubleshooting Steps:

  • Coupling Reaction:

    • Coupling Reagent: The choice of coupling reagent is important. Reagents like 1,1'-Carbonyldiimidazole (CDI) are often used.[2]

    • Reaction Conditions: Ensure that the reaction is carried out under anhydrous conditions to prevent hydrolysis of the coupling reagent and starting materials.

  • Deprotection Step:

    • Demethylation: If a methyl ether protecting group is used, demethylation is typically achieved using a Lewis acid like lithium bromide (LiBr) or magnesium bromide (MgBr₂).[4] LiBr is often preferred as it is less hygroscopic.[4]

    • Debenzylation: For benzyl protecting groups, catalytic hydrogenation (e.g., using Pd/C) is a common method.

    • Acid-catalyzed Deprotection: In some routes, acidic conditions (e.g., trifluoroacetic acid or methanesulfonic acid) are used for deprotection.[2][5] Careful control of acid concentration and temperature is necessary to avoid side reactions.

  • Purification: The final product often requires purification by crystallization from a suitable solvent system to remove any remaining impurities.[6] Solvents like methanol, ethanol, isopropanol, or mixtures with water can be effective.[6]

Analytical Monitoring

Throughout the synthesis, it is crucial to employ robust analytical methods to monitor reaction progress and identify impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantitative analysis of starting materials, intermediates, and the final product.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of reaction progress.[2]

  • UV-Visible Spectroscopy: Can be used for the quantification of Dolutegravir and its intermediates, with a maximum absorbance often observed around 260 nm.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS): Essential for structural elucidation of intermediates and identification of unknown impurities.[2]

III. Experimental Protocols

Protocol 1: Synthesis of the Vinylogous Amide (P3)
  • To a stirred solution of ethyl 3-(N,N-dimethylamino)acrylate (1.0 mol) and pyridine (1.2 mol) in dichloromethane (DCM, 500 mL), add a DCM solution of methyl oxalyl chloride (1.0 mol) under a nitrogen atmosphere while maintaining the temperature below 5°C.[1]

  • Continue stirring at 5°C for 20 minutes, then allow the mixture to warm to room temperature.[1]

  • After 2 hours, quench the reaction with a 5% NaHCO₃ aqueous solution (200 mL).[1]

  • Separate the organic phase and wash it with water (100 mL).[1]

  • Evaporate the solvent in vacuo.[1]

  • Purify the crude product by recrystallization from methyl tert-butyl ether (MTBE).[1]

Protocol 2: Selective Hydrolysis of Pyridinone Diester (P6)
  • To the organic phase containing the pyridinone diester (P6), add water (100 g) and cool the mixture to 0°C.[1]

  • Add LiOH·H₂O (1.0 mol) in three portions, ensuring the temperature remains below 0°C.[1]

  • Maintain the reaction mixture at 0°C for 6 hours, monitoring the progress by TLC.[1]

  • Once the hydrolysis is complete, quench the reaction with 1M HCl.[1]

  • Extract the product with CH₂Cl₂.[1]

  • Wash the organic layer with 5% aqueous sodium hydrogen carbonate and 2% aqueous sodium chloride.[1]

  • Remove the solvent and purify the crude product by recrystallization from isopropanol.[1]

IV. References

  • Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. MDPI. Available from: [Link]

  • Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. ACS Publications. Available from: [Link]

  • Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Der Pharma Chemica. Available from: [Link]

  • Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Taylor & Francis Online. Available from: [Link]

  • 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. PMC - NIH. Available from: [Link]

  • Advances in Analytical Methodology: Development and Validation Strategies for Dolutegravir Sodium in Bulk and Pharmaceutical Dosage Form. Preprints.org. Available from: [Link]

  • Six-Step Gram Scale Synthesis of the HIV Integrase Inhibitor Dolutegravir Sodium. ChemRxiv. Available from: [Link]

  • Process for the preparation of Dolutegravir. Google Patents. Available from:

  • Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Taylor & Francis Online. Available from: [Link]

  • Processes for preparing dolutegravir and cabotegravir and analogues thereof. Google Patents. Available from:

  • Two-Step Synthesis of a Dolutegravir Intermediate DTG-6 in a Microfluidized Bed Cascade System: Route Design and Kinetic Study. King Fahd University of Petroleum & Minerals. Available from: [Link]

  • Dolutegravir Patient Drug Record. NIH - Clinical Info .HIV.gov. Available from: [Link]

  • Dolutegravir Side Effects: Common, Severe, Long Term. Drugs.com. Available from: [Link]

  • What are the side effects of Dolutegravir Sodium?. Patsnap Synapse. Available from: [Link]

  • Two-Step Synthesis of a Dolutegravir Intermediate DTG-6 in a Microfluidized Bed Cascade System: Route Design and Kinetic Study. ACS Publications. Available from: [Link]

  • Two-Step Synthesis of a Dolutegravir Intermediate DTG-6 in a Microfluidized Bed Cascade System: Route Design and Kinetic Study. PMC - NIH. Available from: [Link]

  • Development and Validation of Analytical Method for Determination of Dolutegravir Sodium, Lamivudine and Tenofovir Disoproxil Fumarate. Der Pharma Chemica. Available from: [Link]

  • Analytical Techniques for Dolutegravir. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

Sources

Technical Support Center: Minimizing Impurity Formation in Pyran Ring Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyran ring synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyran synthesis and effectively troubleshoot common challenges related to impurity formation. Pyran rings are crucial structural motifs in a vast array of natural products and pharmacologically active compounds.[1][2][3] Achieving high purity in their synthesis is paramount for downstream applications.

This resource provides in-depth, experience-driven insights into the causal factors behind common impurities and offers validated protocols to mitigate their formation.

Frequently Asked Questions (FAQs)

Q1: My multi-component reaction (MCR) for 4H-pyran synthesis is producing a complex mixture of byproducts. What are the likely causes and how can I improve the selectivity?

A1: Multi-component reactions for 4H-pyrans, often involving an aldehyde, a C-H activated acid (like malononitrile), and a β-dicarbonyl compound, are powerful but can be prone to side reactions if not properly controlled.[4][5]

Common Causes of Impurity Formation:

  • Knoevenagel Condensation Side Products: The initial Knoevenagel condensation between the aldehyde and malononitrile can be reversible or lead to self-condensation of the aldehyde.[3][6]

  • Michael Addition Ambiguity: The subsequent Michael addition can sometimes proceed with incorrect regioselectivity, especially with unsymmetrical dicarbonyl compounds.[3][6]

  • Unwanted Cyclization Pathways: The final cyclization and dehydration steps can be incomplete or follow alternative pathways, leading to isomeric impurities.

Troubleshooting Workflow:

G cluster_solutions Solutions start Low Purity in 4H-Pyran MCR catalyst Optimize Catalyst start->catalyst Catalyst choice is critical solvent Screen Solvents catalyst->solvent Solvent polarity affects reaction rates cat_sol Use a mild, reusable catalyst (e.g., nano-Fe3O4, L-proline) catalyst->cat_sol temp Adjust Temperature solvent->temp Temperature influences kinetics vs. thermodynamics sol_sol Try greener solvents like ethanol or even solvent-free conditions solvent->sol_sol order Modify Order of Addition temp->order Pre-forming intermediates can enhance selectivity temp_sol Start at room temperature; gentle heating may be required temp->temp_sol purify Refine Purification order->purify Effective purification is key order_sol Pre-mix aldehyde and malononitrile before adding the dicarbonyl compound. order->order_sol pur_sol Recrystallization from ethanol is often effective for purifying 4H-pyrans purify->pur_sol

Caption: Troubleshooting workflow for 4H-pyran multi-component reactions.

Q2: I'm observing significant amounts of the uncyclized intermediate in my 2H-pyran synthesis via oxa-6π electrocyclization. How can I drive the reaction to completion?

A2: The synthesis of 2H-pyrans often relies on a delicate equilibrium between an open-chain 1-oxatriene and the cyclized 2H-pyran.[7] Incomplete cyclization is a common issue.

Key Factors Influencing Cyclization:

  • Electronic Effects: Electron-withdrawing groups on the dienone system can disfavor the electrocyclization.

  • Steric Hindrance: Bulky substituents can create steric strain in the cyclic transition state.

  • Reaction Conditions: Temperature and catalysts play a crucial role in overcoming the activation barrier for cyclization.

Strategies to Promote Cyclization:

StrategyRationaleExample Protocol
Lewis Acid Catalysis A Lewis acid can coordinate to the carbonyl oxygen, activating the dienone for cyclization.To a solution of the dienone (1 mmol) in CH2Cl2 (10 mL), add InCl3 (10 mol%) and stir at room temperature. Monitor by TLC.[7]
Thermal Conditions Providing sufficient thermal energy can overcome the activation barrier for the pericyclic reaction.Reflux the dienone in a high-boiling solvent such as toluene or xylene.
Substrate Modification Introducing substituents that stabilize the 2H-pyran structure can shift the equilibrium.Incorporating an ester group at the 5-position of the pyran ring can enhance stability.[7]
Q3: My Hetero-Diels-Alder reaction for dihydropyran synthesis is giving poor regioselectivity and diastereoselectivity. What can I do to improve this?

A3: The Hetero-Diels-Alder reaction is a powerful tool for constructing dihydropyran rings, but controlling selectivity can be challenging.[8][9][10]

Factors Governing Selectivity:

  • Frontier Molecular Orbital (FMO) Interactions: The relative energies of the HOMO of the diene and the LUMO of the dienophile (or vice-versa in inverse-electron demand reactions) dictate the regioselectivity.

  • Steric Effects: The steric bulk of substituents on both the diene and dienophile can influence the facial selectivity of the approach.

  • Lewis Acid Catalysis: Chiral or achiral Lewis acids can coordinate to the dienophile, lowering its LUMO energy and influencing the stereochemical outcome.[8]

Troubleshooting Guide for Selectivity Issues:

G cluster_regio Regioselectivity Solutions cluster_diastereo Diastereoselectivity Solutions start Poor Selectivity in Hetero-Diels-Alder regio Regioselectivity Issue start->regio diastereo Diastereoselectivity Issue start->diastereo fmo Modify electronics of diene/dienophile to alter FMO energies. regio->fmo lewis_regio Use a Lewis acid to enhance the electronic disparity. regio->lewis_regio chiral Employ a chiral auxiliary on the dienophile. diastereo->chiral chiral_lewis Use a chiral Lewis acid catalyst. diastereo->chiral_lewis temp_diastereo Lower the reaction temperature to favor the kinetic product. diastereo->temp_diastereo

Caption: Decision tree for addressing selectivity in Hetero-Diels-Alder reactions.

Troubleshooting Guides

Issue 1: Formation of Polymeric or Tarry Material

This often indicates that the reaction conditions are too harsh, leading to polymerization of starting materials or the pyran product.[11]

  • Probable Cause: Excessively high temperatures or highly acidic/basic catalysts.

  • Corrective Actions:

    • Lower the reaction temperature: Start the reaction at a lower temperature and gradually increase it only if necessary.

    • Use a milder catalyst: Switch to a less aggressive acid or base catalyst. For instance, in multicomponent reactions, heterogeneous catalysts like nano-Fe3O4 can be effective and are easily removed.[2][3][6]

    • Dilute the reaction mixture: Running the reaction at a lower concentration can sometimes reduce the rate of polymerization.

Issue 2: Presence of Unreacted Starting Materials

The presence of unreacted starting materials, as identified by techniques like NMR, suggests an incomplete reaction.[12]

  • Probable Cause: Insufficient reaction time, low temperature, or catalyst deactivation.

  • Corrective Actions:

    • Extend the reaction time: Continue to monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Increase the temperature: Gently heating the reaction can increase the reaction rate.

    • Add more catalyst: If catalyst deactivation is suspected, a fresh portion of the catalyst can be added. For heterogeneous catalysts, ensure they are properly activated and have not lost activity from previous uses.[13]

Issue 3: Unexpected Isomeric Byproducts

The formation of isomers can arise from a lack of selectivity in the reaction.

  • Probable Cause: For reactions like the Povarov reaction, which can form pyran-like structures, regioselectivity can be an issue.[14][15] In other cases, rearrangement or ring-opening/closing equilibria can lead to isomers.[16]

  • Corrective Actions:

    • Catalyst Screening: Different catalysts can favor the formation of different isomers. For example, iodine has been shown to be a highly regioselective catalyst in some Povarov-type reactions.[14]

    • Solvent Effects: The polarity of the solvent can influence the transition state energies and thus the isomeric ratio. A screen of different solvents is recommended.

    • Temperature Control: Lowering the temperature often enhances selectivity by favoring the product formed through the lowest energy transition state.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-4H-pyrans using a Reusable Catalyst

This protocol describes a green and efficient method for synthesizing 4H-pyran derivatives.[4][13]

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.1 mmol), and a β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol).[4]

  • Catalyst Addition: Add a catalytic amount of a reusable catalyst, such as 20% KOH-loaded CaO (10 mol%).[13]

  • Reaction Conditions: Stir the mixture under solvent-free conditions at 60°C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/n-hexane eluent. The reaction is often complete within 10-20 minutes.[4][13]

  • Workup: After completion, add ethanol to the reaction mixture and stir to dissolve the product.

  • Purification: Filter the mixture to recover the catalyst. The catalyst can be washed with ethanol, dried, and reused.[13] Evaporate the solvent from the filtrate under reduced pressure. The crude product can be further purified by recrystallization from ethanol.[4]

Protocol 2: Purification of Dihydropyran Derivatives

Crude dihydropyran products often contain unreacted starting materials and byproducts that require careful purification.[17]

Purification MethodDescriptionBest For
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.Thermally stable, volatile impurities.
Column Chromatography Separation based on differential adsorption of components onto a stationary phase.A wide range of impurities with different polarities.
Chemical Extraction For ketones like Dihydro-2H-pyran-3(4H)-one, formation of a bisulfite adduct can selectively remove the product from non-polar impurities.[17]Isolating ketone products from non-carbonyl impurities.

General Column Chromatography Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Application Notes and Protocols for the Purification of Dihydro-2H-pyran-3(4H)-one. Benchchem.
  • Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.
  • Troubleshooting common issues in Paal-Knorr pyrrole synthesis. Benchchem.
  • Troubleshooting Guide for Dihydro-2H-pyran-3(4H)-one NMR Spectrum Interpretation. Benchchem.
  • Multi-Component Reactions for the Synthesis of Pyran Derivatives: Application Notes and Protocols. Benchchem.
  • Synthesis of Pyran Derivatives. Encyclopedia.pub.
  • 4H-Pyran Synthesis. Organic Chemistry Portal.
  • Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct.
  • Iodine-catalyzed synthesis of pyrazolo[4,3-f]quinoline derivatives via a highly regio-selective Povarov reaction. ResearchGate.
  • What are the reaction mechanisms involving the Pyran Series?. BTC.
  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. PubMed Central.
  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Semantic Scholar.
  • Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solven. Growing Science.
  • Recent Advances in the Synthesis of 2H-Pyrans. MDPI.
  • enantioselective diels-alder reactions of 2h-pyrans. The University of Liverpool Repository.
  • ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and hetero-Diels–Alder reactions of enantiomerically pure dihydro-1H-azepines. Chemical Communications (RSC Publishing).
  • Regio-selectivity studies of D-erythrosyl 4-substituted-phenylimines in Povarov's reaction with N-vinylpyrrolidone in the synthesis of Swainsonine precursors. ResearchGate.
  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PMC.

Sources

Dolutegravir Synthesis Scale-Up: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the industrial scale-up of Dolutegravir synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the transition from lab-scale to manufacturing. We will explore the causality behind experimental choices and provide validated protocols to troubleshoot specific issues, ensuring the integrity and efficiency of your process.

Section 1: Pyridone Core Formation & Amidation Challenges

The construction of the central tricyclic carbamoyl pyridone core is a critical phase in Dolutegravir synthesis. Issues in this stage can cascade, impacting yield, purity, and overall process viability.

FAQ 1: We are observing low yields and significant byproduct formation during the pyridone ring cyclization. What are the likely causes and how can we optimize this step?

Root Cause Analysis: Low yields in the pyridone cyclization are often attributed to several factors. Inadequate control of reaction conditions, suboptimal choice of base, and poor solubility of intermediates are common culprits. For instance, in syntheses starting from precursors like methyl 4-methoxyacetoacetate, the choice of base is crucial for efficient deprotonation and subsequent cyclization. While bases like LiOMe have been used, NaOMe in methanol has shown better solubility and conversion rates in some process optimizations.[1]

Troubleshooting Protocol:

  • Solvent and Base Screening:

    • Rationale: The solvent system significantly impacts the solubility of reactants and intermediates. A solvent screen is recommended to identify a system that maximizes solubility and minimizes side reactions.

    • Procedure: Evaluate a panel of solvents such as acetonitrile (CH3CN), N-methylpyrrolidinone (NMP), and methanol (MeOH).[1] For the base, compare common alkoxides like sodium methoxide (NaOMe) and lithium methoxide (LiOMe), as well as organic bases like DBU. Monitor reaction progress by HPLC to determine the optimal combination for yield and purity.

  • Temperature Optimization:

    • Rationale: Temperature plays a critical role in reaction kinetics and selectivity. Insufficient temperature can lead to incomplete reactions, while excessive heat can promote degradation or side-product formation.

    • Procedure: Conduct the reaction at a range of temperatures (e.g., 80°C, 100°C, 120°C) and monitor the conversion to the desired pyridone product.[1][2] This will help identify the temperature at which the reaction proceeds efficiently without significant byproduct formation.

  • Continuous Flow as an Alternative:

    • Rationale: Continuous flow chemistry offers enhanced control over reaction parameters, including temperature and residence time, which can significantly improve yield and consistency.[2][3]

    • Procedure: If batch processing proves challenging, consider transitioning the cyclization step to a continuous flow reactor. This allows for precise control of stoichiometry and rapid heating to the optimal temperature, often leading to higher yields and reduced reaction times.[2]

FAQ 2: During the amidation of the pyridone carboxylic acid with 2,4-difluorobenzylamine, we are experiencing incomplete conversion and difficult-to-remove impurities. How can we address this?

Root Cause Analysis: Incomplete conversion during the amidation step is frequently due to inefficient activation of the carboxylic acid or competing side reactions. The choice of coupling agent and reaction conditions are paramount. While activating agents like carbonyldiimidazole (CDI) are effective, residual starting materials or byproducts can complicate purification.[4] Direct amidation of the corresponding ester has been explored as an alternative to circumvent issues with carboxylic acid activation.[1]

Troubleshooting Protocol:

  • Optimization of Coupling Reagents:

    • Rationale: The efficiency of the amide bond formation is highly dependent on the coupling agent.

    • Procedure: Screen various coupling agents such as EDCI/DMAP in addition to CDI.[5] Optimize the stoichiometry of the coupling agent and the amine. Insufficient activating agent can lead to incomplete conversion.[4]

  • Direct Amidation from Ester Precursor:

    • Rationale: Bypassing the carboxylic acid intermediate by directly amidating the corresponding ester can be a more efficient route, reducing the number of steps and potential for side reactions.[1]

    • Procedure: Investigate the direct amidation of the methyl or ethyl ester of the pyridone core with 2,4-difluorobenzylamine. This can be performed under thermal conditions or with acid/base catalysis. Acetic acid-catalyzed conditions have been shown to provide high yield and chemoselectivity.[1]

  • Work-up and Purification Strategy:

    • Rationale: A well-designed work-up procedure is crucial for removing unreacted starting materials and coupling agent byproducts.

    • Procedure: Develop an aqueous work-up to remove water-soluble impurities. If unreacted carboxylic acid is a persistent issue, consider a mild basic wash. For stubborn impurities, a selective derivatization might be necessary to facilitate removal.[6]

Section 2: Impurity Profile Management

Controlling impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final product. The complex multi-step synthesis of Dolutegravir can generate a variety of process-related impurities and degradation products.[7]

FAQ 3: We have identified an unknown impurity in our final API batch by HPLC. What are the common impurities in Dolutegravir synthesis and how can we identify and control them?

Root Cause Analysis: Impurities in Dolutegravir can arise from various sources, including starting materials, intermediates, side reactions, and degradation. Common impurities include stereoisomers (diastereomers and enantiomers), products of incomplete reactions, and byproducts from side reactions such as over-alkylation or hydrolysis.[7][8] For example, isomeric impurities can be formed if the stereocontrol in the formation of the tricyclic ring system is not optimal.[6]

Troubleshooting and Control Strategy:

  • Impurity Identification:

    • Rationale: The first step in controlling an impurity is to identify its structure.

    • Procedure: Utilize analytical techniques such as LC-MS to determine the molecular weight of the impurity. Isolate the impurity using preparative HPLC and characterize its structure using NMR spectroscopy (1H, 13C, 19F) and high-resolution mass spectrometry (HRMS).[8][9]

  • Synthesis of Reference Standards:

    • Rationale: Once identified, synthesizing the impurity provides a reference standard for analytical method validation and for tracking its presence in different batches.

    • Procedure: Develop a synthetic route to the specific impurity. For instance, diastereomeric impurities can often be synthesized by altering the reaction conditions or using a different stereoisomer of a key starting material.[8]

  • Process Parameter Optimization for Impurity Control:

    • Rationale: Understanding the mechanism of impurity formation allows for the optimization of process parameters to minimize its generation.

    • Procedure: Once the impurity and its formation pathway are known, adjust reaction conditions such as temperature, reaction time, stoichiometry of reagents, and choice of catalyst to suppress the side reaction leading to the impurity. For example, if an impurity arises from a competing cyclization, modifying the solvent or temperature may favor the desired reaction pathway.

Table 1: Common Process-Related Impurities in Dolutegravir Synthesis [7][8][9]

Impurity NamePotential OriginControl Strategy
Dolutegravir (R,R)-IsomerIncomplete stereocontrol during cyclizationOptimize chiral reagents and reaction conditions.
Dolutegravir 4-EpimerEpimerization under non-optimal pH or temperatureStrict control of pH and temperature during processing and storage.
O-methyl ent-dolutegravirIncomplete demethylation in the final stepOptimize demethylation reaction conditions (reagent, temperature, time).
N-(2,4-difluorobenzyl)-4-methoxy-3-oxobutanamideSide reaction of an early-stage intermediateOptimize coupling conditions and purification of intermediates.
Dimer ImpuritySide reaction under specific conditionsModify reaction concentration or temperature to disfavor dimerization.

Section 3: Crystallization and Polymorphism Control

The solid-state properties of the final Dolutegravir sodium salt are critical for its bioavailability and stability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant challenge.[10][11]

FAQ 4: We are observing batch-to-batch variability in the physical properties (e.g., dissolution rate, stability) of our Dolutegravir sodium. Could this be due to polymorphism?

Root Cause Analysis: Yes, batch-to-batch variability in physical properties is a classic indicator of polymorphic variation. Dolutegravir sodium is known to exhibit polymorphism, with several crystalline forms (anhydrous, monohydrate, solvates) and an amorphous form reported.[10][11][12] The specific form obtained depends on the crystallization conditions, including the solvent system, temperature, and cooling rate.

Troubleshooting and Polymorph Control Protocol:

  • Polymorph Screening:

    • Rationale: A thorough polymorph screen is essential to identify all accessible crystalline forms and their thermodynamic relationships.

    • Procedure: Conduct crystallization experiments using a wide range of solvents, temperatures, and crystallization techniques (e.g., cooling crystallization, anti-solvent addition, slurry conversion). Analyze the resulting solids using Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify different polymorphic forms.[11]

  • Development of a Robust Crystallization Process:

    • Rationale: Once the desired, most stable polymorph is identified, a robust crystallization process must be developed to ensure its consistent production.

    • Procedure: Define a specific solvent system, concentration, temperature profile (heating, cooling rates), and agitation speed for the crystallization process. Implement seeding with the desired polymorph to control nucleation and ensure the formation of the target crystalline form.

  • Continuous Crystallization for Enhanced Control:

    • Rationale: Continuous crystallization offers superior control over nucleation and growth, leading to a more consistent particle size distribution and polymorphic form.[13]

    • Procedure: Explore the use of a continuous crystallizer, such as a mixed-suspension, mixed-product removal (MSMPR) crystallizer or a microfluidic device.[13] This can provide better control over supersaturation and residence time, leading to a more reproducible product.

Section 4: Process Optimization and Scale-Up Strategies

Transitioning from a laboratory-scale synthesis to an industrial manufacturing process requires careful consideration of factors such as cost, safety, and environmental impact.[14]

FAQ 5: Our current synthetic route to Dolutegravir is lengthy and uses expensive reagents. What are some strategies for developing a more cost-effective and scalable process?

Root Cause Analysis: Many early-stage synthetic routes for complex molecules like Dolutegravir are not optimized for large-scale production. They may involve numerous steps, costly reagents (e.g., palladium catalysts), and chromatographic purifications, all of which contribute to high manufacturing costs.[15][16]

Strategies for Process Optimization:

  • Route Scouting for Shorter, More Convergent Syntheses:

    • Rationale: A shorter synthetic route with fewer steps generally leads to a higher overall yield and lower manufacturing costs.

    • Approach: Evaluate alternative synthetic strategies. For example, routes starting from readily available and inexpensive materials like maltol have been developed to be more practical and scalable.[16][17] Also, consider retrosynthetic analyses that lead to more convergent routes, where key fragments are synthesized separately and then combined.[18]

  • Adoption of Continuous Flow Manufacturing:

    • Rationale: Continuous flow processes can offer significant advantages in terms of reduced reaction times, improved yields, enhanced safety, and smaller manufacturing footprint.[1][2][19]

    • Implementation: Identify reaction steps that would benefit most from flow chemistry, such as highly exothermic reactions or those with short-lived intermediates. Telescoping multiple steps in a continuous flow setup can eliminate the need for intermediate isolation and purification, further streamlining the process.[1][2]

  • Minimizing the Use of Expensive and Hazardous Reagents:

    • Rationale: Reducing the reliance on expensive catalysts (e.g., palladium) and hazardous reagents improves the cost-effectiveness and environmental profile of the synthesis.[15]

    • Approach: Investigate alternative, less expensive catalysts or catalytic systems. Explore routes that avoid the use of toxic reagents. For example, some newer syntheses have focused on avoiding toxic selenium compounds used in earlier routes.[15]

Visualizing Workflows

Diagram 1: Troubleshooting Low Yield in Pyridone Cyclization

G start Low Yield in Pyridone Cyclization solvent Suboptimal Solvent System? start->solvent base Inefficient Base? solvent->base No screen_solvent Perform Solvent Screen (e.g., CH3CN, NMP, MeOH) solvent->screen_solvent Yes temp Incorrect Temperature? base->temp No screen_base Screen Bases (e.g., NaOMe, LiOMe, DBU) base->screen_base Yes optimize_temp Optimize Reaction Temperature (e.g., 80-120°C) temp->optimize_temp Yes flow Consider Continuous Flow temp->flow Persistent Issue end Optimized Yield screen_solvent->end screen_base->end optimize_temp->end flow->end

Caption: A decision tree for troubleshooting low yields in the pyridone cyclization step.

Diagram 2: Impurity Identification and Control Workflow

G cluster_0 Identification cluster_1 Control detect Detect Unknown Impurity (HPLC) isolate Isolate Impurity (Prep-HPLC) detect->isolate characterize Characterize Structure (LC-MS, NMR, HRMS) isolate->characterize synthesize Synthesize Reference Standard characterize->synthesize understand Understand Formation Mechanism synthesize->understand optimize Optimize Process Parameters (Temp, pH, Stoichiometry) understand->optimize result Controlled Impurity Profile optimize->result

Caption: A workflow for the identification and control of process-related impurities.

References

  • Srinivasachary, K., et al.
  • Review of Synthetic Routes and Final Forms of Integrase Inhibitors Dolutegravir, Cabotegravir, and Bictegravir.
  • Dolutegravir Impurities and Rel
  • Review of Synthetic Routes and Final Forms of Integrase Inhibitors Dolutegravir, Cabotegravir, and Bictegravir.
  • Six-Step Gram Scale Synthesis of the HIV Integrase Inhibitor Dolutegravir Sodium. ChemRxiv.
  • Process for the preparation of Dolutegravir.
  • 7‐Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. PMC - NIH.
  • Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry.
  • New Synthesis of HIV Drug Dolutegravir Sodium. ChemistryViews.
  • Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Taylor & Francis Online.
  • Identification and Control of Critical Process Impurities: An Improved Process for the Preparation of Dolutegravir Sodium.
  • Practical and Scalable Synthetic Method for Preparation of Dolutegravir Sodium: Improvement of a Synthetic Route for Large-Scale Synthesis.
  • Crystal Polymorphism in Dolutegravir Sodium: Application of 3D-Precession Diffraction Tomography. IUCR. 2017.
  • Two-Step Synthesis of a Dolutegravir Intermediate DTG-6 in a Microfluidized Bed Cascade System: Route Design and Kinetic Study. PMC - NIH.
  • Full article: Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Taylor & Francis.
  • Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase). PMC - PubMed Central.
  • Original synthetic route for dolutegravir.
  • Synthesis and Characterization of Potential Impurities of Dolutegravir: A HIV Drug.
  • Processes for preparing dolutegravir and cabotegravir and analogues thereof.
  • (PDF) 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir.
  • Practical and Scalable Synthetic Method for Preparation of Dolutegravir Sodium: Improvement of a Synthetic Route for Large-Scale Synthesis. Organic Process Research & Development.
  • Synthesis and Characterization of Potential Impurities of Dolutegravir: A HIV Drug. Semantic Scholar.
  • Development of Synthetic Routes to Dolutegravir.
  • 7-step-flow-synthesis-of-the-hiv-integrase-inhibitor-dolutegravir. Ask this paper | Bohrium.
  • Preparation of the Key Dolutegravir Intermediate via MgBr 2 -Promoted Cycliz
  • Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. PMC - NIH.
  • Polymorphs of dolutegravir and salts thereof.
  • Novel polymorphs of dolutegravir and salts thereof.
  • Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. Request PDF.
  • 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. PubMed.
  • ViiV Healthcare and Desano announce joint manufacturing of dolutegravir in China. ViiV Healthcare.
  • Continuous Antisolvent Crystallization of Dolutegravir Sodium Using Microfluidics.
  • ViiV Healthcare and Desano Pharmaceuticals' Manufacturing Agreement Will Allow Competitive Supply of Dolutegravir in China and Several Developing Countries. Fierce Pharma.
  • Dolutegravir - ViiV Healthcare. AdisInsight.
  • Crystalline form of dolutegravir sodium salt and preparation method therefor.
  • ViiV Healthcare announces US FDA approval of the first-ever dispersible tablet formulation of dolutegravir, Tivicay PD, a once-daily treatment for children living with HIV. ViiV Healthcare.
  • ViiV Healthcare to start production of dolutegravir in Russia. The Pharmaletter.

Sources

Technical Support Center: Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide serves as a specialized technical resource for researchers engaged in the synthesis and purification of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate (CAS 1246616-66-9). The purity of this compound is of critical importance, particularly as it is a key intermediate in the synthesis of antiretroviral medications such as dolutegravir.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond procedural steps to explain the underlying chemical principles that govern success.

Troubleshooting Guide: From Crude Product to High Purity

This section is structured to address common purity-related challenges encountered during and after the synthesis of the target compound.

Q1: My initial crude product is a dark, oily residue after rotary evaporation, not the expected solid. What went wrong?

This is a common issue that typically points to one of three areas: incomplete reaction, side-product formation, or residual solvent/reagents.

  • Causality—Incomplete Reaction: The synthesis involves a cyclization reaction between methyl 4-benzyloxy-2-((dimethylamino)methylene)-3-acetoacetate and dimethyl oxalate using a base like sodium tert-butanol in toluene, typically refluxed for several hours.[1][2] If the reaction time is insufficient or the temperature is too low, you will have a significant amount of unreacted starting materials, which can be oily.

  • Causality—Side Products: The presence of a strong base can promote side reactions if not properly controlled. Furthermore, exposure to water can lead to the hydrolysis of the ester groups, forming carboxylic acids that can complicate purification.

  • Troubleshooting Protocol:

    • Confirm Reaction Completion: Before the workup, run a Thin Layer Chromatography (TLC) of the reaction mixture. If starting material is still present, consider extending the reflux time.

    • Ensure Anhydrous Conditions: Use dry solvents and glassware to minimize hydrolysis.

    • Post-Workup Wash: After cooling and filtering, ensure the crude product is thoroughly washed to remove inorganic salts and other highly polar impurities. An aqueous wash followed by a brine wash is standard before drying the organic layer.

    • High-Vacuum Drying: Toluene has a high boiling point. Ensure your rotary evaporation is followed by a period on a high-vacuum line to remove all solvent traces.

Q2: I'm performing column chromatography as suggested, but my fractions are all mixed. How can I improve my separation?

Column chromatography is the most cited method for purifying this compound, typically using a hexane:ethyl acetate eluent system.[1][2] Poor separation is almost always an issue of technique or improper solvent conditions.

  • Causality—Solvent System (Polarity): The goal of chromatography is to create a significant difference in the affinity of your compound and its impurities for the stationary phase (silica gel) versus the mobile phase (eluent).[3] If the eluent is too polar (too much ethyl acetate), all components will travel quickly up the column with the solvent front, resulting in poor separation. If it's not polar enough, everything will remain adsorbed at the top of the column.

  • Causality—Column Packing and Loading: An improperly packed column with channels or cracks will lead to uneven solvent flow and band broadening. Overloading the column with too much crude product will exceed the separating capacity of the silica gel.

Workflow for Optimizing Column Chromatography

G cluster_0 Optimization Phase cluster_1 Execution Phase TLC 1. Run TLC Plates (Hexane:EtOAc Gradients) TargetRf 2. Identify System Giving Product Rf of ~0.3 TLC->TargetRf Analyze spots Pack 3. Pack Column Properly (Avoid air bubbles) TargetRf->Pack Proceed to column Load 4. Load Sample (Concentrated, narrow band) Pack->Load Elute 5. Elute with Optimized Solvent System Load->Elute Collect 6. Collect Small Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Analyze->Elute Continue elution

Caption: Workflow for optimizing column chromatography.

Detailed Step-by-Step Protocol for Column Chromatography:

  • TLC Analysis: Test various hexane:ethyl acetate ratios (e.g., 9:1, 4:1, 2:1). The ideal system will give your desired product an Rf value of 0.25-0.35. A reported starting point is a 9:4 (v/v) hexane:ethyl acetate mixture.[1]

  • Column Preparation: Use a slurry packing method with your chosen eluent to create a homogenous, bubble-free column.

  • Sample Loading: Dissolve your crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or the eluent itself). Adsorbing the crude product onto a small amount of silica gel and loading the resulting dry powder onto the column ("dry loading") is often superior for achieving sharp bands.

  • Elution and Collection: Begin elution with the chosen solvent system. Collect small, consistently sized fractions.

  • Fraction Analysis: Spot every few fractions on a TLC plate to identify which contain your pure product. Combine the pure fractions and remove the solvent via rotary evaporation.

Q3: My product looks clean by TLC after the column, but the NMR spectrum shows minor impurities and the melting point is broad. What's the next step?

This indicates the presence of impurities with very similar polarity to your product, which co-eluted during chromatography. Recrystallization is the ideal next step to remove these structurally similar impurities.[4][5]

  • Causality—The Power of the Crystal Lattice: Recrystallization is a purification technique, not just a phase change. As a solution cools slowly, molecules of the desired compound preferentially deposit onto the growing crystal lattice, excluding molecules that do not fit the lattice structure perfectly (i.e., impurities).[6] A fast crash-out precipitation will trap impurities, defeating the purpose.[6]

Table 1: Troubleshooting Recrystallization

Issue EncounteredLikely CauseRecommended Solution
Product won't dissolve, even in boiling solvent. Incorrect solvent choice (compound is insoluble).Select a more polar solvent or a co-solvent system (e.g., ethanol/water, ethyl acetate/hexane).
Product dissolves in cold solvent. Incorrect solvent choice (compound is too soluble).Select a less polar solvent.
No crystals form upon cooling. Solution is not saturated; too much solvent was used.Boil off some of the solvent to increase the concentration and allow it to cool again slowly.
Nucleation is slow.Gently scratch the inside of the flask with a glass rod below the solvent line or add a "seed crystal" of pure product.[4]
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound; the compound is melting before dissolving.Choose a lower-boiling point solvent.
Yield is very low. Too much solvent was used, leaving a significant amount of product in the mother liquor.Cool the flask in an ice bath to maximize crystal formation.[5] Attempt to recover a second, less pure "crop" of crystals by concentrating the mother liquor.

Step-by-Step General Recrystallization Protocol:

  • Solvent Selection: The ideal solvent is one in which the target compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[5][7] Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, or mixtures like ethyl acetate/hexane) to find the best candidate.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of hot solvent until the solid just dissolves.[7]

  • Cooling (The Critical Step): Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of pure crystals.[6]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to further decrease the solubility of your product and maximize precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals thoroughly in a vacuum oven. Confirm purity via melting point analysis (expecting a sharp range) and NMR.

Frequently Asked Questions (FAQs)

Q: What are the expected spectroscopic data for pure dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate? A: While specific NMR shifts can vary slightly based on the solvent and instrument, you should look for characteristic peaks corresponding to the benzyl group (aromatic protons ~7.4 ppm, CH2 ~5.0 ppm), the pyran ring proton, and the two distinct methyl ester protons. You can find reference spectra on databases from suppliers like BLDpharm or Ambeed.[8][9]

Q: Can I use a different base in the synthesis? A: While sodium tert-butanol is cited[1][2], other non-nucleophilic bases like sodium methoxide have been used in similar pyrone syntheses.[10] However, changing the base can alter the reaction profile and may lead to different byproducts. It is crucial to re-optimize the reaction conditions if you deviate from the established protocol.

Q: My final product purity is still low. Are there other purification options? A: If both column chromatography and recrystallization fail to provide the desired purity, you may need to consider more advanced techniques. Preparative High-Performance Liquid Chromatography (Prep-HPLC) offers much higher resolving power and can separate very similar compounds.[11][12] However, this is a more resource-intensive method.

Decision Tree for Purification Strategy

G start Crude Product Analysis (TLC) q1 Are impurities well-separated from product (ΔRf > 0.2)? start->q1 col_chrom Primary Purification: Column Chromatography q1->col_chrom Yes prep_hplc Advanced Purification: Preparative HPLC q1->prep_hplc No (Overlapping Spots) q2 Is product >95% pure (by NMR/HPLC)? col_chrom->q2 recryst Secondary Purification: Recrystallization q2->recryst No (Minor Impurities) final_product Pure Product q2->final_product Yes recryst->q2 Re-analyze Purity

Caption: Decision tree for selecting a purification strategy.

References

  • Chemistry of isolated 2-pyranones | Request PDF. ResearchGate. Available at: [Link]

  • Isolation of Pyranone Derivative and Other Secondary Metabolites from Engelhardia spicata Bark and Immunomodulatory Analysis. Pharmacognosy Research. Available at: [Link]

  • A Comparative Analysis of X-Ray Crystallization of Some Polyfunctionalized 4H-pyran Derivatives. AIP Publishing. Available at: [Link]

  • 1H NMR (500 MHz, CDCl3) δ - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • An Improved Synthetic Process of Dimethyl 4-Oxo-4H-Pyran-3,5-Dicarboxylate. ResearchGate. Available at: [Link]

  • dimethyl 3-(benzyloxy)-4-oxo-4h-pyran-2,5-dicarboxylate. ChemUniverse. Available at: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Technology Networks. Available at: [Link]

  • Recrystallization. YouTube. Available at: [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Available at: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Available at: [Link]

  • How to Carry Out a Recrystallization. YouTube. Available at: [Link]

  • Recrystallization. YouTube. Available at: [Link]

  • Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions | ACS Omega. ACS Publications. Available at: [Link]

  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journals. Available at: [Link]

  • EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt. Google Patents.

Sources

Technical Support Center: Deprotection Strategies for Benzyloxy Groups in Pyran Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deprotection of benzyloxy (O-Bn) groups in pyran systems. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet often challenging transformation in carbohydrate chemistry. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific issues you may encounter during your experiments.

Introduction: The Benzyl Ether in Pyran Chemistry

The benzyl ether is a cornerstone protecting group for hydroxyl functions in carbohydrate chemistry, prized for its stability across a wide range of acidic and basic conditions.[1][2][3] Its removal, typically under neutral reductive conditions, allows for the unmasking of alcohols at late stages of a synthetic sequence.[4][5] However, the deprotection of benzyl ethers on pyran rings is not always straightforward. Issues such as incomplete reactions, catalyst poisoning, and unwanted side reactions are common hurdles. This guide aims to provide a logical framework for troubleshooting these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for deprotecting benzyl ethers on pyran systems?

A1: The most common and versatile methods fall into three main categories:

  • Catalytic Hydrogenolysis: This is the most widely used method, typically employing a palladium catalyst (e.g., Pd/C) with hydrogen gas (H₂).[6][7][8]

  • Catalytic Transfer Hydrogenolysis (CTH): This method avoids the need for flammable hydrogen gas by using a hydrogen donor in the presence of a palladium catalyst.[1][6][9][10] Common donors include ammonium formate, formic acid, triethylsilane, and cyclohexadiene.[1][6][9]

  • Dissolving Metal Reductions: The Birch reduction (using sodium or lithium in liquid ammonia) is a powerful method for cleaving benzyl ethers, particularly when catalytic methods fail.[8][11]

  • Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for oxidative debenzylation.[4][8] This is particularly effective for p-methoxybenzyl (PMB) ethers.[4][12]

Q2: My catalytic hydrogenation/hydrogenolysis reaction is sluggish or has stalled. What are the likely causes?

A2: Several factors can lead to an incomplete or failed debenzylation:

  • Catalyst Inactivity: The palladium catalyst may be old, of poor quality, or have been improperly handled, leading to reduced activity.[6][13] It's also possible for the catalyst to be poisoned by impurities in the starting material or solvents.[11]

  • Insufficient Hydrogen: For reactions using H₂ gas, ensuring an adequate supply and pressure is critical. For substrates with multiple benzyl groups, the reaction consumes a significant amount of hydrogen.[6]

  • Poor Solubility: The fully benzylated starting material is often nonpolar, while the final deprotected pyran is highly polar. If the intermediates have poor solubility in the chosen solvent, they may precipitate onto the catalyst surface, hindering the reaction.[11]

  • Steric Hindrance: Although less common, significant steric hindrance around the benzyloxy group can slow the reaction rate.[6][11]

Q3: I'm observing the reduction of other functional groups in my molecule. How can I improve chemoselectivity?

A3: Achieving chemoselectivity is a common challenge. Here are some strategies:

  • Catalyst Choice: The choice of catalyst can significantly influence selectivity. For instance, Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C for substrates containing basic nitrogen groups.[14]

  • Solvent Effects: Varying the solvent can tune the catalyst's selectivity.[15]

  • Catalytic Transfer Hydrogenolysis (CTH): CTH can sometimes offer better selectivity compared to traditional hydrogenation with H₂ gas.[1][15]

  • Catalyst "Tuning": Pre-treating the catalyst can suppress unwanted side reactions, such as the saturation of aromatic rings.[15][16]

Q4: Can I selectively remove one benzyl group in the presence of others on a pyran ring?

A4: Regioselective de-O-benzylation is challenging but can be achieved under specific conditions.[6] For example, the anomeric O-benzyl group can sometimes be selectively removed using catalytic transfer hydrogenation.[17] Oxidative methods using DDQ have also shown some success in selectively cleaving equatorial 4-O-benzyl ethers in certain pyranosides.[12]

Troubleshooting Guides

Issue 1: Incomplete or Stalled Catalytic Hydrogenolysis

This is one of the most frequently encountered problems. The following workflow can help diagnose and resolve the issue.

G start Reaction Stalled or Incomplete q1 Is the catalyst fresh and of high quality? start->q1 sol1 Replace with a fresh batch of high-quality catalyst. q1->sol1 No q2 Is the substrate and all intermediates soluble in the solvent system? q1->q2 Yes sol1->q2 sol2 Optimize the solvent system. Consider mixtures like THF/MeOH, EtOAc/MeOH, or THF/MeOH/H₂O to ensure solubility throughout the reaction. q2->sol2 No q3 Is the hydrogen supply sufficient? q2->q3 Yes sol2->q3 sol3 Increase H₂ pressure (e.g., from balloon to a Parr shaker at 6-10 bar). Ensure a fresh H₂ source. q3->sol3 No q4 Is steric hindrance a potential issue? q3->q4 Yes sol3->q4 sol4 Increase reaction temperature (e.g., to 40-50 °C). Increase catalyst loading (e.g., from 10 wt% to 20-50 wt%). Consider a more aggressive method like Birch reduction. q4->sol4 Yes end Reaction Complete q4->end No sol4->end

Caption: Troubleshooting workflow for incomplete debenzylation.

Problem-Cause-Solution Map for Incomplete Debenzylation
Problem Potential Cause Suggested Solution(s)
Incomplete Reaction Catalyst Poisoning - Use highly purified starting materials and solvents.[11] - Acid-wash glassware before use.[11] - If the substrate contains basic nitrogens (e.g., pyridyl groups), add a mild acid like acetic acid to protonate the nitrogen and prevent coordination to the palladium.[14]
Poor Catalyst Activity - Use a fresh, high-quality catalyst.[6][13] - Switch to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[11][14]
Suboptimal Conditions - Increase hydrogen pressure using a Parr apparatus.[11] - Increase reaction temperature.[11] - Optimize the solvent system to ensure solubility of all species.[11]
Unwanted Side Reactions Over-reduction - "Tune" the catalyst by pre-treatment to inhibit saturation of aromatic rings.[15][16] - Consider using catalytic transfer hydrogenation, which can be milder.[1][15]
Reduction of Other Functional Groups - Carefully select the catalyst and conditions. For example, Pd/C can reduce alkenes, alkynes, azides, and Cbz groups.[4][6] - Additives can sometimes inhibit the reduction of certain groups. For instance, pyridine or ammonium acetate can inhibit benzyl ether cleavage while allowing for the reduction of other functionalities.[4]

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenolysis

This protocol is a general starting point for the deprotection of a multi-benzylated pyranoside.

Materials:

  • Benzylated pyranoside (1.0 g, 1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (100-200 mg, 10-20 wt%)

  • Methanol (MeOH) or Ethanol (EtOH) or Ethyl Acetate (EtOAc) (20 mL)

  • Hydrogen (H₂) gas (balloon or high-pressure apparatus)

  • Celite®

Procedure:

  • Dissolve the benzylated pyranoside in the chosen solvent in a round-bottom flask.

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst.

  • Securely attach a balloon filled with H₂ or connect the flask to a high-pressure hydrogenator.

  • Evacuate the flask and backfill with H₂ three times.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude deprotected product.

Protocol 2: Catalytic Transfer Hydrogenolysis (CTH) with Ammonium Formate

This method is a useful alternative to using hydrogen gas.[6]

Materials:

  • Benzylated pyranoside (1.0 g, 1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (200-500 mg, 20-50 wt%)

  • Ammonium formate (5-10 equiv)

  • Methanol (MeOH) or Ethanol (EtOH) (20 mL)

  • Celite®

Procedure:

  • Dissolve the benzylated pyranoside in the chosen solvent in a round-bottom flask.

  • Add the ammonium formate and stir until dissolved.

  • Carefully add the 10% Pd/C catalyst.

  • Heat the reaction mixture to a gentle reflux (typically 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product may require further purification to remove residual salts.

Mechanistic Insights

Mechanism of Catalytic Hydrogenolysis

The deprotection of a benzyl ether via catalytic hydrogenolysis involves the cleavage of the C-O bond.[5]

G cluster_0 Catalytic Cycle A R-O-Bn + Pd(0) B Oxidative Addition [R-O-Pd(II)-Bn] A->B C H₂ Coordination B->C D Hydrogen Transfer [R-OH + H-Pd(II)-Bn] C->D E Reductive Elimination D->E F R-OH + Toluene + Pd(0) E->F F->A Regenerates Catalyst

Caption: Simplified mechanism of Pd-catalyzed hydrogenolysis.[18]

  • Oxidative Addition: The benzyl ether undergoes oxidative addition to the Pd(0) catalyst, forming a Pd(II) complex.[18]

  • Hydrogen Coordination and Transfer: Hydrogen coordinates to the palladium complex, followed by transfer to the oxygen, leading to the release of the alcohol.[18]

  • Reductive Elimination: Toluene is eliminated, regenerating the Pd(0) catalyst.[18]

Catalytic Transfer Hydrogenolysis (CTH)

In CTH, a hydrogen donor molecule provides the active hydrogen species on the catalyst surface, which then participates in the hydrogenolysis reaction.[10] This process avoids the direct use of H₂ gas.[10][19]

References

  • Mandal, P. K., & McMurray, J. S. (2007). Clean deprotection of carbohydrate derivatives containing benzylidene acetals and benzyl ethers using triethylsilane and Pd/C. Journal of the National Institutes of Health, 72(18), 6599-6601. [Link]

  • J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. [Link]

  • ResearchGate. (n.d.). Catalytic Transfer Hydrogenolysis of Glycerol over Heterogeneous Catalysts: A Short Review on Mechanistic Studies. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. [Link]

  • Zhang, K., Okumura, S., & Uozumi, Y. (2024). Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. European Journal of Organic Chemistry. [Link]

  • Wang, F., & Han, B. (2022). Catalytic self-transfer hydrogenolysis of lignin with endogenous hydrogen: road to the carbon-neutral future. Chemical Society Reviews, 51(5), 1834-1854. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • Ramachandran, P. V., & Gagare, P. D. (2017). Pd-Catalyzed Transfer Hydrogenolysis of Primary, Secondary, and Tertiary Benzylic Alcohols by Formic Acid: A Mechanistic Study. The Journal of Organic Chemistry, 82(15), 7879-7887. [Link]

  • MDPI. (2021). Catalytic Transfer Hydrogenolysis as an Effective Tool for the Reductive Upgrading of Cellulose, Hemicellulose, Lignin, and Their Derived Molecules. [Link]

  • ChemHelp ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]

  • ResearchGate. (n.d.). Hydrogenolysis of benzylated natural products (a carbohydrate, an alkaloid, and amino acids). [Link]

  • Crich, D., & Li, H. (2007). Enhanced Diastereoselectivity in β-Mannopyranosylation through the Use of Sterically Minimal Propargyl Ether Protecting Groups. The Journal of organic chemistry, 72(11), 4037–4044. [Link]

  • Crawford, C., & Oscarson, S. (2020). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]

  • Crich, D., & Li, H. (2006). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. Organic letters, 8(5), 959–962. [Link]

  • ResearchGate. (2014, October 18). How can one remove a benzyl group from benzylated sugar?. [Link]

  • ResearchGate. (n.d.). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno- and Mannopyranosides. [Link]

  • Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. The Journal of organic chemistry, 46(20), 4037–4040. [Link]

  • MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). [Link]

  • ResearchGate. (n.d.). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. [Link]

  • ResearchGate. (n.d.). Study of Deactivation of Pd(OH)2/C Catalyst in Reductive Debenzylation of Hexabenzylhexaazaisowurtzitane. [Link]

  • Reddit. (2025, April 29). Can Pd/C go bad? And also advice on disacharide debenzylation. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Regioselective Removal of the Anomeric O-Benzyl from Differentially Protected Carbohydrates. [Link]

  • Max Planck Institute of Colloids and Interfaces. (2016). Vlsg-4-Protecting Groups I. [Link]

  • Li, X., Saleh, Z., & Zhu, J. (2015). Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers. Tetrahedron Letters, 56(13), 1675-1678. [Link]

  • University of Evansville. (n.d.). Alcohol Protecting Groups. [Link]

  • ResearchGate. (2014, November 1). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. [Link]

  • ResearchGate. (n.d.). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. [Link]

  • ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. [Link]

  • The Organic Chemistry Tutor. (2018, December 31). benzyl ether cleavage [Video]. YouTube. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Pyran Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyran derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection and reaction optimization for this important class of heterocyclic compounds. Pyran and its derivatives are prevalent scaffolds in numerous natural products and pharmaceuticals, exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1] The efficient synthesis of these molecules is therefore of paramount importance.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation. The information herein is grounded in established scientific principles and practical laboratory experience to ensure you can achieve optimal results in your synthetic endeavors.

Troubleshooting Guide: Overcoming Common Hurdles in Pyran Synthesis

This section addresses specific problems you may encounter during the synthesis of pyran derivatives and provides actionable solutions based on mechanistic understanding.

Issue 1: Low or No Product Yield

Question: My one-pot, three-component reaction to synthesize a 4H-pyran derivative (from an aldehyde, malononitrile, and a β-dicarbonyl compound) is resulting in a very low yield. What are the likely causes and how can I improve it?

Answer:

Low product yield is a common issue that can often be traced back to several factors, ranging from catalyst inefficiency to suboptimal reaction conditions. Let's break down the potential causes and solutions:

  • Catalyst Choice and Activity: The nature of the catalyst is critical. For the typical multicomponent synthesis of 4H-pyrans, the reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization.[2] A catalyst that efficiently promotes all steps is crucial.

    • Insight: If you are using a weak base or acid catalyst, it may not be sufficiently active to drive the reaction to completion. For instance, while piperidine can be used, its efficiency can be low, leading to longer reaction times and lower yields.[3]

    • Solution: Consider switching to a more robust catalytic system.

      • Heterogeneous Catalysts: These are often advantageous due to their ease of separation and reusability.[4] Iron-based nanoparticles, such as Fe3O4, have shown excellent catalytic activity, often leading to high yields in short reaction times.[4][5] Other effective options include KOH-loaded CaO, which can produce yields up to 92% in as little as 10 minutes under solvent-free conditions.[6]

      • Organocatalysts: L-proline is an effective and environmentally friendly organocatalyst for this transformation and can even introduce enantioselectivity.[7]

  • Reaction Conditions:

    • Solvent Effects: The choice of solvent can significantly impact reaction rates and yields. Polar protic solvents like ethanol are commonly used and generally effective.[8] However, in some cases, solvent-free conditions can lead to remarkably improved yields and shorter reaction times.[6] Conversely, non-polar solvents like CH2Cl2 or CHCl3 may not be suitable and can result in poor product formation.[6][9] It's also worth noting that for some catalyst systems, a mixture of solvents, such as water and ethanol, can be optimal.[9]

    • Temperature: While many modern catalytic systems for pyran synthesis work efficiently at room temperature, some may require heating to proceed at a reasonable rate.[8] If your reaction is sluggish at ambient temperature, consider gently heating it (e.g., to 60-80 °C), while monitoring for potential side product formation.[5]

  • Purity of Reagents:

    • Insight: The presence of impurities in your starting materials, particularly the aldehyde, can inhibit the catalyst or lead to unwanted side reactions.[10] Aldehydes are prone to oxidation to carboxylic acids, which can neutralize basic catalysts.

    • Solution: Ensure your aldehyde is pure. If necessary, purify it by distillation or column chromatography before use. Malononitrile and the β-dicarbonyl compound should also be of high purity.

Troubleshooting Workflow for Low Yield

PyranSynthesisMechanism Aldehyde Ar-CHO Knoevenagel_Adduct Knoevenagel Adduct Ar-CH=C(CN)₂ Aldehyde->Knoevenagel_Adduct 1. Knoevenagel Condensation Malononitrile CH₂(CN)₂ Malononitrile->Knoevenagel_Adduct 1. Knoevenagel Condensation Dimedone Dimedone (Enol form) Michael_Adduct Michael Adduct Dimedone->Michael_Adduct 2. Michael Addition Catalyst Base Catalyst Catalyst->Knoevenagel_Adduct Catalyst->Michael_Adduct Knoevenagel_Adduct->Michael_Adduct 2. Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate 3. Intramolecular Cyclization Product 4H-Pyran Derivative Cyclized_Intermediate->Product 4. Tautomerization

Sources

Technical Support Center: Synthesis of Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate. This valuable intermediate is notably used in the preparation of antiretroviral medications such as dolutegravir.[1] The following sections are designed to address common challenges, with a particular focus on the critical role of solvent selection in achieving high yields and purity.

I. Reaction Overview and Mechanism

The synthesis of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate typically involves the reaction of methyl 4-benzyloxy-2-((dimethylamino)methylene)-3-acetoacetate with dimethyl oxalate in the presence of a strong, non-nucleophilic base like sodium tert-butoxide. The reaction proceeds through a sequence of a Michael-type addition, an intramolecular Claisen (Dieckmann) condensation, and subsequent elimination to form the pyranone ring.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Product SM1 Methyl 4-benzyloxy-2-((dimethylamino)methylene)-3-acetoacetate Int1 Enolate Formation SM1->Int1 Base SM2 Dimethyl oxalate Base Sodium tert-butoxide Int2 Michael Addition Adduct Int1->Int2 + Dimethyl oxalate Int3 Cyclized Intermediate Int2->Int3 Intramolecular Condensation (Dieckmann) Product Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate Int3->Product Elimination of -N(CH₃)₂ & -OCH₃ Experimental_Workflow A Combine Reactants and Base in Anhydrous Toluene B Reflux at 105°C for 6 hours A->B C Monitor by TLC B->C D Cool to Room Temperature C->D Reaction Complete E Filter and Concentrate D->E F Column Chromatography (Hexane:EtOAc 9:4) E->F G Pure Product F->G

Sources

Technical Support Center: Process Intensification for Dolutegravir Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the process intensification of Dolutegravir intermediate production. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this critical active pharmaceutical ingredient (API). Here, we address common challenges and frequently asked questions encountered during the transition from traditional batch processes to more efficient, intensified methods like continuous flow chemistry. Our goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower your experimental success.

Section 1: Troubleshooting Guide

This section is dedicated to resolving specific issues you may encounter during your experiments. Each problem is presented with its probable causes and a step-by-step guide to resolution.

Issue 1: Low Yield of DTG-5 in the Deprotection of DTG-4

Question: We are experiencing significantly lower than expected yields (below 90%) for the deprotection of DTG-4 to form DTG-5 in our continuous flow setup. What are the likely causes and how can we troubleshoot this?

Answer:

Low yield in the deprotection of DTG-4 is a common hurdle. The root cause often lies in suboptimal reaction conditions or catalyst inefficiency. Let's break down the potential issues and solutions.

Probable Causes:

  • Inadequate Acid Catalyst Activity: The choice and concentration of the acid catalyst are critical for efficient deprotection. Homogeneous catalysts like methanesulfonic acid can be effective, but their concentration needs precise control.[1] Heterogeneous catalysts, while offering easier separation, may exhibit lower activity if not properly selected or prepared.

  • Incorrect Solvent System: The solvent plays a crucial role in reactant solubility and catalyst performance. While solvents like acetonitrile (ACN) have been used, others like acetic acid (AcOH) can lead to faster reaction rates for this specific step.[2] Using solvents like DMSO, DMF, or acetone can be detrimental to the synthesis of DTG-5.[2]

  • Suboptimal Temperature and Residence Time: Flow chemistry allows for precise temperature control, which is essential. Insufficient temperature or a residence time that is too short will result in incomplete conversion.

  • Formation of Byproducts: Inefficient conversion can lead to the formation of impurities which can complicate downstream processing and reduce the overall yield.[1]

Troubleshooting Protocol:

  • Catalyst Evaluation:

    • Homogeneous Catalysis: If using a homogeneous catalyst like methanesulfonic acid, ensure the molar ratio of the catalyst to DTG-4 is optimized. A systematic screening of the catalyst loading is recommended.[1]

    • Heterogeneous Catalysis: Consider using a solid acid catalyst like titanium cation-exchanged montmorillonite (Ti4+-mont).[2][3] This can simplify the process by eliminating the need for a subsequent neutralization step, which is often required with homogeneous catalysts and can negatively affect the subsequent cyclization step.[2][3][4]

  • Solvent System Optimization:

    • If you are currently using ACN, consider switching to acetic acid (AcOH). Studies have shown that AcOH can result in a faster reaction rate for the formation of DTG-5 compared to ACN, with similar selectivity.[2]

    • Ensure your solvents are anhydrous, as water content can affect the reaction.

  • Parameter Optimization in Flow Reactor:

    • Temperature Screening: Perform a temperature screening study, for example, from 100°C to 140°C, to identify the optimal temperature for the conversion. A temperature of 120°C has been shown to be effective.[2]

    • Residence Time Adjustment: Systematically vary the residence time by adjusting the flow rate. A longer residence time may be necessary to achieve complete conversion, but an excessively long time could lead to byproduct formation.

  • In-line Analysis (if available):

    • Employ Process Analytical Technology (PAT) such as in-line HPLC or spectroscopy to monitor the reaction in real-time.[5][6] This will provide immediate feedback on the impact of your troubleshooting efforts and help in identifying the optimal process window.

Issue 2: Impurity Formation During the Synthesis of DTG-6

Question: We are observing significant impurity peaks in our HPLC analysis after the cyclization of DTG-5 with (R)-3-aminobutanol (RABO) to form DTG-6. How can we identify and mitigate these impurities?

Answer:

Impurity formation in the synthesis of DTG-6 is a critical issue that can impact the quality and safety of the final API. The source of these impurities often relates to the reaction conditions and the stability of the intermediates.

Probable Causes:

  • Side Reaction with Strong Base: If a strong base is used to neutralize a homogeneous acid catalyst from the previous deprotection step, it can react with the carboxyl group on the DTG-5 intermediate, leading to byproducts.[2][3][4]

  • Degradation of DTG-5: The intermediate DTG-5 can be unstable under certain conditions, leading to degradation products.

  • Suboptimal pH for Cyclization: The cyclization reaction to form DTG-6 is sensitive to pH. A weakly acidic environment is required for optimal performance.[4]

  • Process Impurities: These can arise from the manufacturing process itself and need to be identified and controlled to meet regulatory standards.[7]

Troubleshooting and Mitigation Strategy:

  • Eliminate the Need for a Strong Base:

    • The most effective way to prevent base-related impurities is to avoid the use of a strong base altogether. This can be achieved by using a solid acid catalyst (e.g., Ti4+-mont) for the initial deprotection of DTG-4.[2][3] This allows for the direct cyclization of DTG-5 with RABO without a neutralization step.[2]

  • Control the pH of the Reaction:

    • If using a homogeneous acid catalyst is unavoidable, carefully control the neutralization step to achieve a weakly acidic pH before proceeding with the cyclization.

  • Optimize Cyclization Conditions:

    • Temperature: The cyclization step typically requires elevated temperatures. An optimization study around 135°C is recommended.[2]

    • Solvent: Acetonitrile (ACN) is a suitable solvent for the cyclization reaction.[2]

  • Characterize Impurities:

    • Utilize analytical techniques like LC-MS to identify the structure of the major impurities.[7][8][9] Knowing the structure of the impurities can provide valuable insights into the side reactions occurring. Common impurities can include isomers and degradation products.[7][10]

  • Implement a Telescoped Process:

    • A key advantage of flow chemistry is the ability to "telescope" multiple reaction steps, minimizing the isolation of unstable intermediates.[11][12] By directly feeding the effluent from the DTG-5 formation step into the cyclization reactor, you can minimize the potential for DTG-5 degradation.

Section 2: Frequently Asked Questions (FAQs)

This section addresses broader questions about the implementation of process intensification for Dolutegravir intermediate synthesis.

Q1: What are the main advantages of using flow chemistry for the production of Dolutegravir intermediates compared to traditional batch processing?

A1: The adoption of flow chemistry offers several significant advantages:[13][14]

  • Enhanced Safety: Continuous flow reactors handle smaller volumes of reactants at any given time, which significantly reduces the risks associated with highly reactive or hazardous materials.[15]

  • Improved Efficiency and Yield: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher selectivity, improved yields, and reduced byproduct formation.[13][15] This can dramatically shorten reaction times from hours in batch to minutes in flow.[11][16]

  • Process Intensification: Flow chemistry enables the synthesis of complex molecules with reduced reaction volumes and shorter reaction times, leading to increased productivity.[15]

  • Scalability: Scaling up a process in a flow reactor is often simpler and more predictable than in batch, as it typically involves running the reactor for a longer duration or using parallel reactors.[13][15]

  • Integration and Automation: Multiple reaction and workup steps can be integrated into a single continuous process, reducing manual handling and the need for isolation of intermediates.[15][17] This also opens the door for greater automation and process control.[14]

  • Greener Chemistry: Flow processes often use smaller quantities of solvents and reagents, leading to less waste generation.[15]

Q2: What are the key process parameters to monitor when setting up a continuous flow synthesis for a Dolutegravir intermediate?

A2: To ensure a robust and reproducible process, you should focus on monitoring and controlling the following critical process parameters (CPPs), in line with Process Analytical Technology (PAT) principles:[5]

  • Temperature: Precise temperature control is crucial for reaction kinetics and selectivity.

  • Pressure: While many reactions are run at atmospheric pressure, some may benefit from elevated pressure to increase reaction rates or prevent solvent boiling.

  • Flow Rate / Residence Time: This directly controls the time reactants spend in the reactor and is a key parameter for optimizing conversion and yield.

  • Stoichiometry (Reactant Ratios): The molar ratio of reactants must be carefully controlled to ensure complete conversion of the limiting reagent and to minimize side reactions.

  • Concentration: The concentration of reactants in the solvent can affect reaction rates and product solubility.

Monitoring these parameters in real-time using in-line analytical tools is highly recommended for achieving consistent product quality.[6][18][19]

Q3: Can you recommend a starting point for a solvent system in the synthesis of Dolutegravir intermediates using process intensification?

A3: The choice of solvent is highly dependent on the specific reaction step. Based on published literature:

  • For the deprotection of DTG-4 to DTG-5 , acetic acid (AcOH) has been shown to be a highly effective solvent, leading to faster reaction rates than acetonitrile (ACN).[2]

  • For the subsequent cyclization of DTG-5 to DTG-6 , acetonitrile (ACN) is a suitable solvent.[2]

  • In other steps of the overall Dolutegravir synthesis, solvents like methanol have been used effectively, particularly in the formation of the pyridone ring.[11]

It is always recommended to perform a solvent screen to determine the optimal solvent system for your specific reaction conditions and catalyst.

Q4: How can Process Analytical Technology (PAT) be integrated into the intensified production of Dolutegravir intermediates?

A4: PAT is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) that affect critical quality attributes (CQAs).[5] In the context of Dolutegravir intermediate synthesis, PAT can be implemented in several ways:

  • In-line Spectroscopy (NIR, Raman, UV-Vis): These techniques can be used for real-time monitoring of reactant consumption and product formation, allowing for dynamic control of the process.

  • In-line Chromatography (HPLC): Miniaturized HPLC systems can be integrated into the flow path to provide real-time data on reaction conversion, yield, and impurity profiles.

  • Multivariate Data Analysis (MVDA): Statistical tools can be used to analyze the data collected from PAT instruments to build process models that enhance process understanding and control.[5]

The long-term goal of implementing PAT is to achieve real-time release of the product, reduce production cycle times, and increase automation and control.[5]

Section 3: Visualizations and Experimental Protocols

Data Presentation

Table 1: Comparison of Solvents for DTG-4 Deprotection[2]

SolventDTG-4 Conversion (%)DTG-5 Yield (%)Notes
Acetic Acid (AcOH)>99~95Faster reaction rate.
Acetonitrile (ACN)>99~95Slower reaction rate compared to AcOH.
DMSONo productNo productNot a suitable solvent.
DMFNo productNo productNot a suitable solvent.
AcetoneNo productNo productNot a suitable solvent.

Conditions: Ti4+-mont catalyst, 120°C. Data is illustrative based on findings in the cited literature.

Experimental Protocols

Protocol 1: Two-Step Continuous Flow Synthesis of DTG-6

This protocol is based on the work by Xue et al. and utilizes a microfluidized bed reactor.[2]

Materials:

  • DTG-4

  • Acetic Acid (AcOH)

  • (R)-3-aminobutanol (RABO)

  • Acetonitrile (ACN)

  • Ti4+-mont solid acid catalyst

Equipment:

  • Two high-pressure pumps

  • T-mixer

  • Microfluidized bed reactor (Reactor 1)

  • PFA capillary microreactor (Reactor 2)

  • Heating system for both reactors

  • Back pressure regulator

Procedure:

  • Solution Preparation:

    • Solution A: Prepare a 0.1 mol/L solution of DTG-4 in acetic acid.

    • Solution B: Prepare a solution of RABO in acetonitrile. The concentration should be adjusted to achieve the desired molar ratio with DTG-4.

  • Reactor Setup:

    • Pack Reactor 1 with the Ti4+-mont solid acid catalyst.

    • Connect the outlet of Pump 1 to the inlet of Reactor 1.

    • Connect the outlet of Reactor 1 to one inlet of the T-mixer.

    • Connect the outlet of Pump 2 to the other inlet of the T-mixer.

    • Connect the outlet of the T-mixer to the inlet of Reactor 2.

    • Connect the outlet of Reactor 2 to the back pressure regulator.

  • Reaction Execution:

    • Set the temperature of Reactor 1 to 120°C.

    • Set the temperature of Reactor 2 to 135°C.

    • Pump Solution A through Reactor 1 at a flow rate to achieve the desired residence time for the deprotection reaction.

    • Simultaneously, pump Solution B to the T-mixer at a flow rate to achieve the desired stoichiometry for the cyclization reaction.

    • The combined stream from the T-mixer flows through Reactor 2 for the cyclization to occur.

    • Collect the product stream after the back pressure regulator for analysis.

Diagrams

Workflow for Troubleshooting Low DTG-5 Yield

Troubleshooting Low DTG-5 Yield cluster_catalyst Catalyst Troubleshooting cluster_solvent Solvent Optimization start Low DTG-5 Yield Detected check_catalyst Evaluate Catalyst (Activity & Type) start->check_catalyst check_solvent Optimize Solvent System check_catalyst->check_solvent Catalyst OK homogeneous Check Homogeneous Catalyst Concentration check_catalyst->homogeneous Homogeneous heterogeneous Consider Solid Acid Catalyst (e.g., Ti4+-mont) check_catalyst->heterogeneous Heterogeneous check_params Adjust Flow Parameters (Temp & Residence Time) check_solvent->check_params Solvent OK switch_solvent Switch to Acetic Acid (AcOH) from ACN check_solvent->switch_solvent analyze In-line Analysis (PAT) check_params->analyze Parameters OK solution Optimized Process (High Yield) analyze->solution Process Understood check_purity Ensure Anhydrous Solvents switch_solvent->check_purity

Caption: A decision-making workflow for troubleshooting low yields in the synthesis of the Dolutegravir intermediate DTG-5.

Telescoped Synthesis of DTG-6 in Continuous Flow

Telescoped Synthesis of DTG-6 cluster_reactants Reactant Streams cluster_reactors Continuous Flow Reactor Setup DTG4 DTG-4 in Acetic Acid Reactor1 Reactor 1 (120°C) Microfluidized Bed (Ti4+-mont catalyst) DTG4->Reactor1 Deprotection RABO RABO in Acetonitrile TMixer T-Mixer RABO->TMixer Reactor1->TMixer DTG-5 Stream Reactor2 Reactor 2 (135°C) PFA Capillary TMixer->Reactor2 Cyclization Product DTG-6 Product Stream Reactor2->Product

Caption: A schematic of a two-step telescoped continuous flow process for the synthesis of the Dolutegravir intermediate DTG-6.

References

  • Vertex AI Search. Flow Chemistry | The Pharma Master.
  • Xue, X., et al. (2025). Two-Step Synthesis of a Dolutegravir Intermediate DTG-6 in a Microfluidized Bed Cascade System: Route Design and Kinetic Study. Chem & Bio Engineering.
  • Nqeketo, S., & Watts, P. (2023). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry.
  • Xue, X., et al. (2022). Mechanism and kinetic study for the intensification of two-step synthesis of a dolutegravir intermediate in microreactor.
  • Xue, X., et al. (2025). Two-Step Synthesis of a Dolutegravir Intermediate DTG-6 in a Microfluidized Bed Cascade System: Route Design and Kinetic Study. King Fahd University of Petroleum & Minerals.
  • Syrris. Flow Chemistry in the Pharmaceutical Industry.
  • Asynt. (2023). Role in API Manufacturing - Flow Chemistry.
  • Vapourtec. Continuous API manufacturing: flow chemistry and the pharmaceutical sector.
  • Wang, X., et al. (2022). Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Taylor & Francis.
  • Request PDF. (2025). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry.
  • Ziegler, R. E., et al. (2018). 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. PMC - NIH.
  • ResearchGate. Original synthetic route for dolutegravir.
  • Uncountable. (2023). Pioneering Progress: Active Pharmaceutical Ingredients (APIs) Synthesis Enabled by Continuous Flow Chemistry.
  • Veeprho.
  • Google Patents. (2016).
  • Google Patents.
  • MDPI. (2021).
  • PubMed. (2021).
  • Request PDF. (2025).
  • Xue, X., et al. (2025). Two-Step Synthesis of a Dolutegravir Intermediate DTG-6 in a Microfluidized Bed Cascade System: Route Design and Kinetic Study. PMC - NIH.
  • Google Patents. (2015).
  • Nqeketo, S., & Watts, P. (2023). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry.
  • PubMed. (2023). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry.
  • Wikipedia. Process analytical technology.
  • Kumar, A., et al. (2022). Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase). PMC - PubMed Central.
  • Request PDF. Synthesis and Characterization of Potential Impurities of Dolutegravir: A HIV Drug.
  • Sankareswaran, S., et al. (2023). Identification and Control of Critical Process Impurities: An Improved Process for the Preparation of Dolutegravir Sodium.
  • Ziegler, R. E., et al. (2018). 7-step flow synthesis of the HIV integrase inhibitor Dolutegravir. DSpace@MIT.
  • Longdom Publishing. Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing.
  • Pharmaceutical Technology. (2023). Implementing Process Analytical Technology.
  • BioPharm International. (2022). Perspectives on Process Analytical Technology.
  • Stepscience.

Sources

Validation & Comparative

A Comparative Guide to Alternative Synthetic Routes for a Key Dolutegravir Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of alternative synthetic strategies for a crucial tricyclic pyridone core, a key intermediate in the synthesis of the potent anti-HIV agent, Dolutegravir. We will delve into the underlying chemical principles, compare process efficiencies, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Quest for an Optimal Dolutegravir Synthesis

Dolutegravir (DTG), an integrase strand transfer inhibitor (INSTI), is a cornerstone of modern antiretroviral therapy for HIV-1 infection.[1][2] Its highly functionalized tricyclic core structure presents a significant synthetic challenge, prompting extensive research into developing efficient, scalable, and cost-effective manufacturing processes.[2] Early synthetic routes, while groundbreaking, often involved numerous steps, chromatographic purifications, and resulted in low overall yields, making them less suitable for large-scale production.[2]

This guide will explore and objectively compare several innovative alternative synthetic routes that have emerged, focusing on strategies that offer improvements in terms of yield, atom economy, and process simplicity. We will analyze the strategic differences in assembling the core structure, providing a clear picture of the advantages and disadvantages of each approach.

Strategic Approaches to the Dolutegravir Core

The synthesis of Dolutegravir's core structure can be broadly categorized into two main strategies:

  • Pyridone-First Strategy: This is the more conventional approach where the functionalized pyridone ring (Ring A) is constructed first, followed by annulation with (R)-3-amino-1-butanol to form the B and C rings of the tricyclic core.[1][3]

  • Bicyclic Amine-First Strategy: A more recent and innovative approach involves the initial synthesis of a bicyclic amine fragment from (R)-3-amino-1-butanol, followed by the construction of the pyridone ring.[1]

This guide will dissect and compare representative examples of these strategies, providing both a high-level overview and a detailed, practical analysis.

Route 1: Magnesium Bromide-Promoted Intramolecular Cyclization (A Pyridone-First Approach)

A notable advancement in the pyridone-first strategy involves a novel MgBr₂-promoted intramolecular cyclization. This route offers a streamlined synthesis of the pyridinone diester, a key precursor to the tricyclic core.

Synthetic Pathway Overview

This synthetic route commences with the condensation of commercially available methyl oxalyl chloride and ethyl 3-(N,N-dimethylamino)acrylate to yield a vinylogous amide.[4][5] Subsequent substitutions and a key magnesium bromide-promoted intramolecular cyclization lead to the desired pyridinone diester.[4][6] The final step involves selective hydrolysis to furnish the key carboxylic acid intermediate.[4]

G cluster_0 Route 1: MgBr2-Promoted Cyclization P1 Methyl Oxalyl Chloride P3 Vinologous Amide P1->P3 Pyridine, DCM P2 Ethyl 3-(N,N-dimethylamino)acrylate P2->P3 P4 Substituted Amide P3->P4 Aminoacetaldehyde dimethyl acetal, MeOH P5 Cyclization Precursor P4->P5 Methyl Bromoacetate P6 Pyridinone Diester P5->P6 MgBr2 I1 Key Dolutegravir Intermediate (Acid) P6->I1 LiOH

Caption: MgBr₂-Promoted Synthesis of the Key Pyridinone Intermediate.

Causality Behind Experimental Choices

The use of MgBr₂ is a critical and innovative step in this synthesis. Magnesium(II) ions are believed to act as a Lewis acid, coordinating to the carbonyl oxygen atoms of the precursor. This coordination enhances the electrophilicity of the carbonyl carbon and promotes the intramolecular cyclization, leading to the formation of the pyridinone ring with high selectivity.[4][5] The choice of LiOH for the final hydrolysis step is also crucial for achieving selective cleavage of one ester group over the other.[4]

Experimental Protocol: Synthesis of the Key Intermediate via MgBr₂-Promoted Cyclization

Step 1: Synthesis of Vinologous Amide (P3) To a stirred solution of ethyl 3-(N,N-dimethylamino)acrylate (143 g, 1.0 mol) and pyridine (95 g, 1.2 mol) in dichloromethane (DCM, 500 mL), a solution of methyl oxalyl chloride (122 g, 1.0 mol) in DCM is added under a nitrogen atmosphere while maintaining the temperature below 5 °C. The reaction mixture is kept at 5 °C for 20 minutes and then allowed to warm to room temperature.[6]

Step 2: Synthesis of Substituted Amide (P4) To a stirred solution of the vinologous amide P3 (229 g, 1.0 mol) in methanol (500 mL), aminoacetaldehyde dimethyl acetal (110 g, 1.05 mol) is added while keeping the temperature below 15 °C.[4]

Step 3: Synthesis of Pyridinone Diester (P6) The substituted amide P4 is condensed with methyl bromoacetate to afford the intermediate P5, which is used directly in the next step. The cyclization of P5 is promoted by MgBr₂ to yield the pyridinone diester P6.[4]

Step 4: Selective Hydrolysis to the Key Intermediate (1) The pyridinone diester P6 is dissolved in an organic solvent, and water is added. The mixture is cooled to 0 °C, and LiOH·H₂O (41 g, 1.0 mol) is added in portions. The reaction is maintained at 0 °C for 6 hours. After completion, the reaction is quenched with 1M HCl and extracted with CH₂Cl₂. The organic layer is washed and concentrated. The crude product is recrystallized from isopropanol to yield the final key intermediate.[4]

Route 2: Convergent Synthesis Starting from (R)-3-amino-1-butanol (A Bicyclic Amine-First Approach)

This alternative strategy inverts the traditional approach by constructing the bicyclic core containing rings B and C first, followed by the formation of the pyridone ring A. This route has been shown to be highly efficient, achieving a 51% overall yield over six linear steps on a gram scale.[1]

Synthetic Pathway Overview

The synthesis begins with (R)-3-amino-1-butanol, which undergoes a four-step sequence involving N-acylation, N-alkylation, and an intramolecular transacetalization to form a key bicyclic amine fragment.[1] This intermediate then reacts with an enol ether in a 1,4-addition, followed by a regioselective cyclization to construct the pyridone ring.[1] The final steps involve the introduction of the 2,4-difluorobenzylamine side chain.

G cluster_1 Route 2: Bicyclic Amine-First Approach A1 (R)-3-amino-1-butanol A2 Bicyclic Amine Fragment A1->A2 Four Steps: - N-acylation - N-alkylation - Intramolecular  transacetalization A3 Pyridone Intermediate A2->A3 1,4-addition with enol ether, then regioselective cyclization DTG Dolutegravir A3->DTG Introduction of 2,4-difluorobenzylamine

Caption: Convergent Synthesis of Dolutegravir via a Bicyclic Amine Intermediate.

Causality Behind Experimental Choices

The key to this route is the efficient, high-yielding synthesis of the bicyclic amine fragment. By introducing the expensive chiral starting material, (R)-3-amino-1-butanol, early in the synthesis, the subsequent steps are designed to be robust and high-yielding to maximize the overall efficiency.[3] The regioselective cyclization to form the pyridone ring is carefully optimized to ensure the correct isomer is formed.[3]

Route 3: Continuous Flow Synthesis

The application of continuous flow chemistry to the synthesis of Dolutegravir represents a significant leap in process efficiency and safety. Flow synthesis offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates.

Synthetic Pathway Overview

One reported continuous flow process starts from a readily available benzyl-protected pyran and proceeds through six chemical transformations.[7][8][9] This approach dramatically reduces the overall reaction time from 34.5 hours in a batch process to just 14.5 minutes in flow.[7][9] Key steps include amination, hydrolysis, acetal deprotection, and cyclization, many of which can be "telescoped" (combined without intermediate isolation) to further streamline the process.[7][10]

G cluster_2 Route 3: Continuous Flow Synthesis B1 Benzyl-protected pyran B2 Pyridinone Intermediate B1->B2 Amination (Flow Reactor) B3 Tricyclic Acid B2->B3 Hydrolysis, Acetal Deprotection, Cyclization (Telescoped Flow) DTG Dolutegravir B3->DTG Amide Coupling, Deprotection (Flow)

Caption: Streamlined Continuous Flow Synthesis of Dolutegravir.

Causality Behind Experimental Choices

The transition to a flow process is driven by the desire for a more efficient and scalable synthesis. For instance, the initial amination reaction, which takes 18.5 hours in a batch process, can be completed in minutes in a flow reactor with excellent yield and selectivity by operating at elevated temperatures and pressures.[7] The use of telescoped steps minimizes manual handling and reduces waste, contributing to a greener and more economical process.[11]

Performance Comparison of Alternative Routes

FeatureRoute 1: MgBr₂-Promoted CyclizationRoute 2: Bicyclic Amine-FirstRoute 3: Continuous Flow
Overall Strategy Pyridone-FirstBicyclic Amine-FirstPyridone-First (adapted)
Key Innovation MgBr₂-promoted intramolecular cyclizationEarly introduction of chiral amine and convergent strategyApplication of flow chemistry and telescoped reactions
Reported Overall Yield Not explicitly stated as a full synthesis, but key steps are high-yielding.Up to 51% over six linear steps[1]24% overall yield in one reported 7-step flow synthesis[10]
Reaction Time Batch processing timesBatch processing timesDramatically reduced (e.g., 34.5h in batch to 14.5 min in flow for the core synthesis)[7][9]
Scalability Potentially scalableDemonstrated on a gram scale[1]Highly scalable
Advantages Uses commercially available starting materials, novel and efficient cyclization.[4]High overall yield, potentially more convergent.Significant reduction in reaction time, improved safety and control, potential for automation.[7]
Disadvantages Overall yield and scalability for the complete synthesis need to be fully demonstrated.May require more complex starting materials for the pyridone fragment.Requires specialized equipment and process development expertise.

Conclusion

The synthetic landscape for Dolutegravir and its key intermediates is evolving rapidly, with a clear trend towards more efficient, convergent, and technologically advanced manufacturing processes. The MgBr₂-promoted cyclization offers an elegant solution for the construction of the pyridone core, while the bicyclic amine-first strategy provides a highly efficient convergent route. Continuous flow synthesis represents the cutting edge of process chemistry, offering unparalleled control and efficiency.

The choice of the "best" synthetic route will ultimately depend on the specific requirements of the manufacturer, including scale, cost considerations, and available infrastructure. However, the alternative routes presented in this guide demonstrate the power of innovative chemical strategies to address the challenges of complex pharmaceutical synthesis and ultimately improve access to essential medicines.

References

  • Yu, H., et al. (2021). Preparation of the Key Dolutegravir Intermediate via MgBr₂-Promoted Cyclization. Molecules, 26(10), 2850. [Link]

  • MDPI. (2021). Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. [Link]

  • ChemistryViews. (2021). New Synthesis of HIV Drug Dolutegravir Sodium. [Link]

  • Wang, X., et al. (2022). Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Synthetic Communications, 52(8), 1-8. [Link]

  • Srinivasachary, K., et al. (2020). Practical and Efficient Route to Dolutegravir Sodium via One-Pot Synthesis of Key Intermediate with Controlled Formation of Impurities. Organic Process Research & Development, 24(10), 2246-2255. [Link]

  • ResearchGate. (2021). Chemical structures of dolutegravir and its intermediates. [Link]

  • ResearchGate. (n.d.). Development of Synthetic Routes to Dolutegravir. [Link]

  • PubMed. (2021). Preparation of the Key Dolutegravir Intermediate via MgBr₂-Promoted Cyclization. [Link]

  • Dietz, J.-P., et al. (2021). Six-Step Gram Scale Synthesis of the HIV Integrase Inhibitor Dolutegravir Sodium. ChemRxiv. [Link]

  • Nqeketo, S., & Watts, P. (2023). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. The Journal of Organic Chemistry, 88(16), 12024-12040. [Link]

  • Nqeketo, S., & Watts, P. (2023). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. Europe PMC. [Link]

  • Taylor & Francis Online. (2022). Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. [Link]

  • PubMed. (2023). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. [Link]

  • Ziegler, R. E., et al. (2018). 7-step flow synthesis of the HIV integrase inhibitor Dolutegravir. DSpace@MIT. [Link]

  • Google Patents. (2017).
  • Ziegler, R. E., et al. (2018). 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. Angewandte Chemie International Edition, 57(34), 10959-10963. [Link]

Sources

A Comparative Guide to Pyran-Based Intermediates in the Synthesis of Dolutegravir

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of key pyran-based intermediates and their corresponding synthetic routes in the manufacture of Dolutegravir (DTG). As an essential anti-HIV drug, the efficient synthesis of Dolutegravir is a topic of significant interest in pharmaceutical development.[1] The core of the Dolutegravir molecule features a densely functionalized tricyclic carbamoyl pyridone system, the construction of which is the focal point of most synthetic strategies.[2][3] This document will objectively analyze two prominent pyran-based pathways: the Pyrone Diester Route and the Protected 4-Pyrone Ring-Opening Route . We will delve into the underlying chemistry, compare performance with supporting data, and provide expert insights to guide researchers and drug development professionals in this field.

The Pyrone Diester Route: An Atom-Economical Approach

A highly efficient and practical method for Dolutegravir synthesis involves the construction of a key pyrone diester intermediate, which is subsequently converted to the required pyridone core.[4] This route is notable for its use of readily available starting materials and its atom-economical nature.[5]

Synthetic Pathway Overview

The synthesis begins with an inexpensive β-keto ester. Through a three-step process, this is converted into the crucial pyrone diester intermediate.[5] The key transformation in this sequence is the reaction of the pyrone diester with an appropriate amine, such as aminoacetaldehyde dimethyl acetal, which facilitates a ring-opening and subsequent intramolecular aminolysis to form the desired pyridone diester.[5] This pyridone diester is a direct precursor to the central pyridinone moiety of Dolutegravir.[1]

Pyrone_Diester_Route cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_core_formation Pyridone Core Formation cluster_final Downstream Synthesis A β-Keto Ester (A) B Pyrone Diester (E) A->B 3 Steps (63% yield) D Pyridone Diester (G) B->D Intramolecular Aminolysis (83% yield) C Amine (F) (aminoacetaldehyde dimethyl acetal) C->D E Dolutegravir Core Assembly D->E

Caption: Synthetic workflow for the Pyrone Diester Route to the Dolutegravir core.

Performance and Experimental Data

This route offers high yields for the critical conversion step. The Shionogi team reported a robust process for this transformation.[5]

StepReactantsKey Reagents/ConditionsYieldReference
1 β-Keto Ester to Pyrone Diester(Multiple steps)63%[5]
2 Pyrone Diester to Pyridone DiesterAminoacetaldehyde dimethyl acetal, Toluene, 80 °C83%[5]
Expertise & Causality: Why Choose the Pyrone Diester Route?

The primary advantage of this pathway lies in its efficiency and the accessibility of its starting materials. The conversion of the pyrone to the pyridone is a high-yielding key step that avoids complex protecting group chemistry at this stage. By building the core from simple, acyclic precursors, the process offers a convergent and scalable approach, which is highly desirable for industrial applications.[4]

The Protected 4-Pyrone Ring-Opening Route: A Continuous Flow-Enabled Pathway

An alternative and widely explored strategy begins with a commercially available benzyl-protected pyran, specifically a 4-pyrone derivative.[6][7] This route is particularly well-suited for modern manufacturing techniques like continuous flow chemistry, which can dramatically reduce reaction times and improve process control.[8][9][10]

Synthetic Pathway Overview

The core of this method involves a 4-pyrone ring-opening transformation. The pyran starting material contains two electron-withdrawing carbonyl groups, making it susceptible to nucleophilic attack.[6] Reaction with aminoacetaldehyde dimethyl acetal in methanol initiates the ring-opening, forming acyclic intermediates. Subsequent base-mediated cyclization yields the desired pyridinone intermediate.[2][6] This entire sequence can be telescoped into a single, continuous flow operation, significantly enhancing throughput.[8]

Protected_Pyran_Route cluster_start Starting Material cluster_transformation Ring-Opening & Cyclization cluster_final Downstream Synthesis A Benzyl-Protected 4-Pyrone (2) C In situ Acyclic Intermediates A->C Amination (Ring-Opening) B Aminoacetaldehyde dimethyl acetal (33) B->C D Pyridinone Intermediate (34) C->D Base-mediated Cyclization (KOH) E Dolutegravir Core Assembly D->E

Caption: Workflow for the Protected 4-Pyrone Ring-Opening Route.

Performance Comparison: Batch vs. Continuous Flow

The true power of this route is realized when transitioning from traditional batch processing to continuous flow. The reduction in reaction time is dramatic, decreasing from over a day to mere minutes.[6][9]

ParameterBatch ProcessContinuous Flow ProcessReference
Reaction Time 34.5 hours (total for 6 steps)14.5 minutes (total for 6 steps)[6][7][9]
Yield (Amination Step) 86% (after 18.5 hours)>95% (in minutes)[6]
Key Advantage Established procedureDrastic time reduction, improved yield, telescoping of multiple steps[6][8]
Protocol: Continuous Flow Synthesis of Pyridinone Intermediate (34)

The following protocol is adapted from studies on the continuous flow synthesis of Dolutegravir intermediates.[2][6]

Objective: To synthesize the core pyridinone intermediate from a benzyl-protected pyran via a telescoped ring-opening and cyclization reaction.

Materials:

  • Benzyl-protected pyran (2)

  • Aminoacetaldehyde dimethyl ether (33)

  • Potassium Hydroxide (KOH)

  • Methanol (MeOH)

  • Microreactor system (e.g., Little Things Factory-MS)

Procedure:

  • Prepare a stock solution of benzyl-protected pyran (2) in methanol.

  • Prepare a separate stock solution of aminoacetaldehyde dimethyl ether (33) in methanol.

  • Using syringe pumps, combine the two methanol solutions in a T-mixer before introducing them into the first microreactor to generate the acyclic intermediates in situ.[2]

  • The resulting solution is then mixed with a separately pumped solution of KOH in a subsequent microreactor to facilitate the rapid, base-mediated cyclization.

  • The output stream from the reactor contains the pyridinone product (34), which can be collected for downstream processing or telescoped directly into the next synthetic step.

Expertise & Causality: Why Choose the Protected Pyran Route?

This route's main draw is its compatibility with process intensification and continuous manufacturing. The long reaction times required in batch processing for the initial amination step are a significant bottleneck.[6] Continuous flow chemistry overcomes this limitation by utilizing higher temperatures and pressures safely within the microreactor, dramatically accelerating the reaction. This leads to a massive increase in space-time yield and allows for the telescoping of multiple steps, reducing the need to isolate and purify intermediates, which in turn lowers costs and waste.[8][11]

Comparative Analysis and Field Insights

FeaturePyrone Diester RouteProtected 4-Pyrone Ring-Opening Route
Starting Materials Simple, inexpensive β-keto esters.[5]Commercially available functionalized pyran.[6]
Key Transformation Pyrone to Pyridone conversion via aminolysis.[5]Nucleophilic ring-opening of 4-pyrone followed by cyclization.[6]
Scalability Proven on a multi-hundred gram scale.[4]Highly scalable, especially with continuous flow technology.[8]
Process Efficiency High-yielding steps, atom-economical.[5]Can suffer from long reaction times in batch but is exceptionally fast in flow.[6]
Primary Advantage Strong, fundamental chemistry from simple building blocks.Amenable to modern process intensification and automation.[9][11]
Contextual Fit Excellent for robust, large-scale batch manufacturing.Ideal for facilities embracing continuous manufacturing to reduce footprint and increase throughput.

While non-pyran routes, such as those starting from maltol, have also been developed, they often involve more steps or challenging transformations like oxidation with SeO₂.[1] The pyran-based routes, particularly the two highlighted here, represent more streamlined and modern approaches to constructing the critical pyridone core of Dolutegravir.

Conclusion

Both the Pyrone Diester Route and the Protected 4-Pyrone Ring-Opening Route are powerful and viable strategies for the synthesis of Dolutegravir intermediates. The choice between them is not a matter of one being definitively superior, but rather a strategic decision based on available starting materials, existing manufacturing infrastructure (batch vs. continuous flow), and desired process characteristics.

  • The Pyrone Diester Route offers an elegant and high-yielding pathway grounded in robust, scalable chemical transformations from basic building blocks.

  • The Protected 4-Pyrone Route excels in the context of modern process intensification, offering unprecedented speed and efficiency when implemented in a continuous flow setup.

For researchers and drug development professionals, understanding the nuances of these pyran-based strategies is crucial for designing and implementing efficient, cost-effective, and scalable manufacturing processes for this vital antiretroviral agent.

References

  • Yu, A., et al. (2021). Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. Molecules, 26(10), 2850. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of dolutegravir and its intermediates. [Image]. Available at: [Link]

  • Ziegler, R. E., et al. (2018). 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. Angewandte Chemie International Edition, 57(24), 7181-7185. Available at: [Link]

  • PubMed. (2021). Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. Molecules. Available at: [Link]

  • Kumar, R. S., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances, 7(56), 35381-35399. Available at: [Link]

  • Zhao, C., et al. (2022). Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Green Chemistry Letters and Reviews, 15(2), 312-319. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. [Request PDF]. Available at: [Link]

  • Mothapo, K. C., et al. (2023). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. The Journal of Organic Chemistry, 88(16), 12024-12040. Available at: [Link]

  • Medicines for All Institute. (2019). Continuous synthesis of the pyridone in route to dolutegravir. Available at: [Link]

  • PubMed. (2023). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. The Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Fragment-based domain shuffling approach for the synthesis of pyran-based macrocycles. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Yasukata, T., et al. (2019). Practical Synthetic Method for the Preparation of Pyrone Diesters: An Efficient Synthetic Route for the Synthesis of Dolutegravir Sodium. Organic Process Research & Development, 23(4), 565-570. Available at: [Link]

  • ACS Publications. (2023). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. The Journal of Organic Chemistry. Available at: [Link]

  • Synfacts. (2019). Synthesis of Dolutegravir. Thieme, 15(08), 847. Available at: [Link]

  • ResearchGate. (n.d.). Development of Synthetic Routes to Dolutegravir. [Request PDF]. Available at: [Link]

  • PubMed. (2021). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Some pyran-containing marketed drugs in preclinical/clinical trials. [Image]. Available at: [Link]

  • ResearchGate. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. [PDF]. Available at: [Link]

  • MIT DSpace. (2018). 7-step flow synthesis of the HIV integrase inhibitor Dolutegravir. Available at: [Link]

  • ACS Publications. (2025). Two-Step Synthesis of a Dolutegravir Intermediate DTG-6 in a Microfluidized Bed Cascade System: Route Design and Kinetic Study. Chem & Bio Engineering. Available at: [Link]

Sources

The Strategic Advantage of Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate landscape of pharmaceutical synthesis, the choice of starting materials and key intermediates is a critical determinant of efficiency, scalability, and ultimately, the economic viability of a drug candidate. This guide provides a comprehensive analysis of the advantages of using dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate as a pivotal precursor, particularly in the synthesis of complex molecules such as the antiretroviral agent Dolutegravir. We will objectively compare its performance against alternative synthetic routes, supported by experimental data, to offer a clear perspective for researchers and drug development professionals.

Introduction to a Versatile Building Block

Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is a highly functionalized pyran derivative that has emerged as a key intermediate in the synthesis of Dolutegravir.[1] Its rigid pyrone core and strategically placed functional groups, including the benzyl ether protecting group and the two methyl esters, make it an ideal scaffold for the construction of the complex polycyclic core of Dolutegravir and related compounds. The benzyloxy group provides crucial protection for the 3-hydroxy functionality, preventing unwanted side reactions, while the ester groups offer versatile handles for subsequent chemical transformations.

Comparative Analysis of Synthetic Precursors

The synthesis of the core structure of Dolutegravir can be approached from several different starting points. Here, we compare the synthetic route commencing with dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate against two prominent alternative precursors: maltol and methyl 4-methoxyacetoacetate.

Performance Metrics Overview
PrecursorKey AdvantagesKey DisadvantagesTypical Overall YieldNumber of StepsScalability
Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate High yield in key steps, good purity, straightforward transformations.Requires synthesis of the precursor itself.High (around 90% for key transformation)[1]Fewer steps from the key intermediate.Good
Maltol Readily available and inexpensive starting material.[2]Longer synthetic route, potential for lower overall yield, use of toxic reagents (e.g., SeO2).[2]LowerMore stepsModerate
Methyl 4-methoxyacetoacetate Commercially available, leads to a convergent synthesis.[3][4]Multi-component reactions can be complex to optimize, potential for side products.Moderate to Good (around 65% for key intermediate formation)[5]ModerateGood
Benzyl-protected pyran (Continuous Flow) Extremely rapid reaction times, high throughput, improved yields and safety.[6]Requires specialized equipment (flow reactors), initial setup costs.High (up to 98% for key steps)[6]Fewer steps in a continuous process.Excellent

In-Depth Precursor Comparison

The Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate Route: Efficiency and Control

The primary advantage of utilizing this advanced intermediate is the high efficiency and control it offers in the subsequent synthetic steps leading to the Dolutegravir core. The synthesis of the precursor itself can be achieved in high yield (around 90%) from methyl 4-benzyloxy-2-((dimethylamino)methylene)-3-acetoacetate and dimethyl oxalate.[1]

Once obtained, the conversion to the pyridone core of Dolutegravir is a streamlined process. The pyrone ring undergoes a key transformation involving reaction with an amine, which proceeds with high regioselectivity and yield. This directness minimizes the number of subsequent steps, reducing waste and improving overall process efficiency.

  • To a reaction flask, add 30 mmol of methyl 4-benzyloxy-2-((dimethylamino)methylene)-3-acetoacetate, 45 mmol of dimethyl oxalate, and 15 mmol of sodium tert-butanol in 300 mL of toluene.[1]

  • Heat the reaction mixture to 105 °C and reflux for 6 hours.[1]

  • After completion, cool the reaction to room temperature and filter.[1]

  • Remove the toluene by rotary evaporation to obtain the crude product.[1]

  • Purify the crude product by column chromatography using a hexane:ethyl acetate (9:4 v/v) eluent to yield dimethyl 4-oxo-3-benzyloxy-4H-pyran-2,5-dicarboxylate.[1]

The Maltol Route: An Economical but Lengthier Path

Maltol, a naturally occurring organic compound, presents an economically attractive starting point for the synthesis of the Dolutegravir core.[2] However, this route involves a greater number of synthetic transformations compared to starting with a more advanced intermediate.

The synthesis from maltol typically involves protection of the hydroxyl group, oxidation of the methyl group, and subsequent functional group manipulations to construct the pyridone ring.[2] While the starting material is inexpensive, the multiple steps can lead to a lower overall yield and increased production costs due to higher solvent and reagent consumption. Furthermore, some reported methods involve the use of selenium dioxide for oxidation, which is a toxic and environmentally hazardous reagent.[2]

The Methyl 4-methoxyacetoacetate Route: A Convergent Approach

The use of methyl 4-methoxyacetoacetate allows for a convergent synthesis of a key pyridone intermediate.[3][4] This approach involves a multi-component reaction, which can be advantageous in terms of step economy.[5]

However, multi-component reactions can be challenging to optimize, and the formation of side products can complicate purification. The overall yield for the formation of the key intermediate from methyl 4-methoxyacetoacetate is reported to be around 65%, which is lower than the yield for the synthesis of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate.[5]

Continuous Flow Synthesis from Benzyl-protected Pyran: The Future of Efficiency

A more recent and highly promising approach involves the continuous flow synthesis of Dolutegravir starting from a benzyl-protected pyran.[6] This method offers significant advantages in terms of reaction time, yield, and safety. The overall reaction time can be dramatically reduced from hours in a batch process to mere minutes in a continuous flow setup.[6] The improved heat and mass transfer in microreactors leads to higher yields and better process control. This approach also allows for the "telescoping" of multiple steps, avoiding the isolation of intermediates and further streamlining the process.[6]

While the initial investment in specialized flow chemistry equipment is a consideration, the long-term benefits in terms of increased productivity, reduced waste, and improved safety profile make it a compelling alternative for large-scale manufacturing.

Visualizing the Synthetic Pathways

To better illustrate the different synthetic strategies, the following diagrams outline the key transformations for each route.

G cluster_0 Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate Route A Methyl 4-benzyloxy-2-((dimethylamino)methylene)-3-acetoacetate B Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate A->B Dimethyl oxalate, NaOtBu C Dolutegravir Core B->C Amine coupling

Caption: Synthetic route starting from the target precursor.

G cluster_1 Maltol Route D Maltol E Protected Maltol D->E Protection F Oxidized Intermediate E->F Oxidation (e.g., SeO2) G Pyridone Intermediate F->G Ring Formation H Dolutegravir Core G->H Further transformations

Caption: Synthetic pathway originating from Maltol.

G cluster_2 Methyl 4-methoxyacetoacetate Route I Methyl 4-methoxyacetoacetate J Pyridone Intermediate I->J Multi-component reaction K Dolutegravir Core J->K Further transformations

Caption: Convergent synthesis from Methyl 4-methoxyacetoacetate.

Conclusion: A Strategic Choice for Efficient Synthesis

The selection of a precursor is a multi-faceted decision that requires careful consideration of yield, cost, scalability, safety, and environmental impact. While readily available and inexpensive starting materials like maltol have their place, the advantages of using a more advanced and highly functionalized precursor like dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate become evident in the synthesis of complex targets.

The use of this precursor offers a more direct and efficient route to the core structure of Dolutegravir, with high yields and excellent control over the chemical transformations. This translates to a more streamlined and economically favorable manufacturing process, particularly for large-scale production. As the pharmaceutical industry continues to evolve, the strategic selection of such advanced intermediates, coupled with innovative technologies like continuous flow synthesis, will be paramount in accelerating drug development and ensuring the delivery of high-quality medicines.

References

  • Yu, H., et al. (2021). Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. Molecules, 26(10), 2850. [Link]

  • Ziegler, R. E., et al. (2018). 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. Angewandte Chemie International Edition, 57(24), 7181-7185. [Link]

  • Nqeketo, S., & Watts, P. (2023). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. The Journal of Organic Chemistry, 88(16), 12024-12040. [Link]

  • Wang, X., et al. (2022). Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Green Chemistry Letters and Reviews, 15(1), 312-318. [Link]

  • Aoyama, Y., et al. (2019). Practical Synthetic Method for the Preparation of Pyrone Diesters: An Efficient Synthetic Route for the Synthesis of Dolutegravir Sodium. Organic Process Research & Development, 23(4), 565-570. [Link]

  • Yasukata, T., et al. (2019). Practical and Efficient Route to Dolutegravir Sodium via One-Pot Synthesis of Key Intermediate with Controlled Formation of Impurities. Organic Process Research & Development, 23(4), 558-564. [Link]

  • Wang, X., et al. (2022). Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Green Chemistry Letters and Reviews, 15(1), 312-318. [Link]

  • Yasukata, T., et al. (2019). Practical and Efficient Route to Dolutegravir Sodium via One-Pot Synthesis of Key Intermediate with Controlled Formation of Impurities. Organic Process Research & Development, 23(4), 558-564. [Link]

  • Nqeketo, S., & Watts, P. (2023). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. The Journal of Organic Chemistry, 88(16), 12024-12040. [Link]

  • Ziegler, R. E., et al. (2018). 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. Angewandte Chemie International Edition, 57(24), 7181-7185. [Link]

  • Yu, H., et al. (2021). Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. Molecules, 26(10), 2850. [Link]

  • Aoyama, Y., et al. (2019). Practical Synthetic Method for the Preparation of Pyrone Diesters: An Efficient Synthetic Route for the Synthesis of Dolutegravir Sodium. Organic Process Research & Development, 23(4), 565-570. [Link]

  • Wang, X., et al. (2022). Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Green Chemistry Letters and Reviews, 15(1), 312-318. [Link]

  • Wang, X., et al. (2022). Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Green Chemistry Letters and Reviews, 15(1), 312-318. [Link]

Sources

A Comparative Guide to Dolutegravir Synthesis: An In-Depth Analysis of Yield, Purity, and Process Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The advent of Dolutegravir, a potent integrase strand transfer inhibitor (INSTI), has marked a significant milestone in the management of HIV-1 infection. Its commercial success and critical role in antiretroviral therapy have spurred considerable research into optimizing its synthesis. This guide provides a comprehensive comparison of the prominent synthetic pathways to Dolutegravir, with a focus on yield, purity, and the underlying chemical strategies. We will delve into the seminal GlaxoSmithKline (GSK) process, explore advancements in continuous flow chemistry, and analyze novel cyclization strategies, offering field-proven insights to inform process development and optimization.

The Foundational Approach: The GlaxoSmithKline (GSK) Pathway

The initial and most established industrial synthesis of Dolutegravir, developed by GlaxoSmithKline, commences with the readily available 4-methoxyacetoacetic acid methyl ester. This pathway is characterized by a multi-component reaction to construct the core pyridinone ring system, followed by a series of transformations to build the final tricyclic structure.

Synthetic Strategy and Rationale

The GSK route strategically employs a methoxy group as a protecting group for the eventual hydroxyl functionality on the pyridinone ring, which is only revealed in the final step of the synthesis. This approach prevents undesired side reactions in the preceding steps. The key stages of this synthesis involve the formation of a vinylogous amide, cyclization to form the pyridinone, and subsequent construction of the oxazinane ring.

A notable modification of this process involves a multi-component reaction that synthesizes a key building block in a total yield of 36%.[1][2] This intermediate is then treated with methanesulfonic acid to yield an aldehyde, which, without purification, is cyclized with (R)-3-aminobutanol to afford a key tricyclic intermediate.[1][2] The final steps involve amidation with 2,4-difluorobenzylamine and de-methylation to yield Dolutegravir.[1]

Visualizing the GSK Pathway

GSK_Pathway cluster_0 Pyridinone Core Formation cluster_1 Tricyclic System Assembly cluster_2 Final Modifications A 4-Methoxyacetoacetic acid methyl ester B Vinylogous amide intermediate A->B DMF-DMA C Pyridinone building block B->C Aminoacetaldehyde dimethyl acetal, Cyclization D Aldehyde intermediate C->D CH3SO3H E Tricyclic carboxylic acid D->E (R)-3-aminobutanol, Cyclization F Methoxy-Dolutegravir E->F 2,4-difluorobenzylamine, Amidation G Dolutegravir F->G Demethylation (e.g., LiBr)

Caption: The GSK synthesis pathway for Dolutegravir.

The Next Generation of Synthesis: Continuous Flow Chemistry

Building upon the foundational GSK route, researchers have adapted the synthesis of Dolutegravir to a continuous flow process. This modern approach offers significant advantages in terms of reaction time, safety, and scalability.

Advantages of Flow Chemistry in Dolutegravir Synthesis

Continuous flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, enabling reactions to be performed under more aggressive conditions with greater safety. For Dolutegravir synthesis, this has translated to a dramatic reduction in overall reaction time from hours to mere minutes for certain steps.[3][4]

One published 7-step continuous flow synthesis produced Dolutegravir in a total of 4.5 hours with an overall yield of 24%.[5][6][7][8] A key feature of this route is the ability to "telescope" multiple steps, avoiding the isolation and purification of intermediates, which streamlines the process and reduces waste.[5][6][7][8]

Visualizing the Continuous Flow Pathway

Continuous_Flow_Pathway cluster_0 Flow Reactor 1: Pyridinone Formation (Telescoped) cluster_1 Flow Reactor 2: Amidation & Cyclization cluster_2 Flow Reactor 3: Demethylation A Methyl 4-methoxyacetoacetate B Vinylogous amide A->B DMF-DMA, 85°C C Pyridone Ester B->C Aminoacetaldehyde dimethylacetal, NaOMe, 85°C D Amide Intermediate C->D 2,4-difluorobenzylamine, 200°C E DTG-OMe D->E (R)-3-aminobutanol, Formic Acid F Dolutegravir E->F LiBr, 100°C

Caption: A streamlined continuous flow synthesis of Dolutegravir.

A Novel Approach: MgBr₂-Promoted Cyclization

A more recent and innovative approach to the synthesis of a key Dolutegravir intermediate involves an MgBr₂-promoted intramolecular cyclization.[9][10][11][12][13] This pathway offers a different strategy for constructing the pyridinone core, potentially avoiding some of the harsher reagents used in other methods.

Mechanistic Insight and Process Advantages

This route begins with commercially available methyl oxalyl chloride and ethyl 3-(N,N-dimethylamino)acrylate to form a vinylogous amide.[9][10][11][12][13] Subsequent substitutions lead to a precursor that undergoes a smooth intramolecular cyclization promoted by MgBr₂ to form a pyridinone diester with high selectivity.[9][10][11][12][13] The use of MgBr₂ is a key innovation, offering a milder and more selective method for this crucial ring-forming step. The final key intermediate is then obtained by selective hydrolysis of the diester.[9][10][11][12][13] This pathway is advantageous due to its efficiency and the use of less hazardous reagents for the cyclization step.[13]

Visualizing the MgBr₂-Promoted Pathway

MgBr2_Pathway cluster_0 Vinylogous Amide Formation cluster_1 Precursor Assembly cluster_2 Pyridinone Synthesis A Methyl oxalyl chloride + Ethyl 3-(N,N-dimethylamino)acrylate B Vinylogous amide (P3) A->B Pyridine, DCM C Substituted Amide (P4) B->C Aminoacetaldehyde dimethyl acetal D Cyclization Precursor (P5) C->D Methyl bromoacetate E Pyridinone Diester (P6) D->E MgBr2, Intramolecular Cyclization F Key Dolutegravir Intermediate (1) E->F LiOH, Selective Hydrolysis

Caption: The MgBr₂-promoted synthesis of a key Dolutegravir intermediate.

Comparative Analysis of Yield and Purity

PathwayKey FeaturesReported Overall YieldReported PurityKey Advantages
GSK Pathway Established industrial route, multi-component reaction for core synthesis.36% for a key building block[1][2]High purity, suitable for pharmaceutical use.Well-established, scalable.
Continuous Flow Adaptation of GSK route, telescoped steps, rapid reaction times.24% (7-step process)[5]High purity, with byproducts minimized through optimized conditions.[5]Significant reduction in production time, enhanced safety, and process control.[3][4]
MgBr₂-Promoted Cyclization Novel, milder cyclization for pyridinone core.62% total yield for the key intermediate from 4-methoxyacetoacetic acid methyl ester[13]HPLC purity of 99.9% for the key intermediate[13]Avoids hazardous reagents like LiH or NaH for cyclization, high selectivity.[13]

Experimental Protocols

Synthesis of a Key Dolutegravir Intermediate via MgBr₂-Promoted Cyclization[9][13]

Step 1: Synthesis of Vinylogous Amide (P3) To a stirred solution of ethyl 3-(N,N-dimethylamino)acrylate (143 g, 1.0 mol) and pyridine (95 g, 1.2 mol) in DCM (500 mL), a DCM solution of methyl oxalyl chloride (122 g, 1.0 mol) is added under a nitrogen atmosphere while maintaining the temperature below 5 °C. The reaction mixture is kept at 5 °C for 20 minutes and then allowed to warm to room temperature. After 2 hours, the reaction is quenched with 200 mL of 5% NaHCO₃ aqueous solution. The organic phase is separated, washed with 100 mL of water, and the solvent is evaporated in vacuo. The crude product is purified by recrystallization from methyl tert-butyl ether (MTBE).

Step 2: Synthesis of Pyridinone Diester (P6) via Cyclization of Precursor P5 The precursor P5 is synthesized through subsequent substitutions of P3 with aminoacetaldehyde dimethyl acetal and then methyl bromoacetate. The intramolecular cyclization of P5 is then promoted by MgBr₂ to yield the pyridinone diester P6.

Step 3: Selective Hydrolysis to Key Intermediate (1) The pyridinone diester (P6) is selectively hydrolyzed using LiOH to afford the key Dolutegravir intermediate (1). The pure intermediate is obtained with an HPLC purity of 99.9% after recrystallization from isopropanol.[13]

Final Step of Dolutegravir Synthesis (GSK-based)[1]

Amidation and Demethylation The tricyclic carboxylic acid intermediate is coupled with 2,4-difluorobenzylamine. The resulting methoxy-Dolutegravir is then demethylated using a reagent such as LiBr. After 4 hours, the solid Dolutegravir product is collected by filtration and dried under vacuum. A reported yield for this final step is 56%.[1]

Conclusion and Future Outlook

The synthesis of Dolutegravir has evolved significantly from its initial discovery. While the GSK pathway remains a robust and scalable method, innovations in continuous flow chemistry and novel cyclization strategies offer compelling alternatives with advantages in speed, safety, and efficiency. The MgBr₂-promoted cyclization, in particular, represents a promising advancement by employing milder and more selective conditions for the construction of the critical pyridinone core.

For researchers and drug development professionals, the choice of synthetic pathway will depend on a variety of factors, including scale, cost, available equipment, and regulatory considerations. The continuous flow synthesis is particularly well-suited for large-scale, efficient production, while the novel cyclization methods may offer advantages in terms of process safety and sustainability. Future research will likely focus on further optimizing these routes, reducing the number of steps, and developing even more environmentally benign processes. The ongoing efforts to improve the synthesis of this vital antiretroviral medication will ultimately contribute to its wider accessibility for patients worldwide.

References

  • Kong, J., Xia, H., He, R., Chen, H., & Yu, Y. (2021). Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. Molecules, 26(10), 2850. [Link]

  • Wang, X., Chen, S., Cui, H., He, Y., & Zhao, C. (2022). Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Green Chemistry Letters and Reviews, 15(2), 312-319. [Link]

  • Wang, X., Chen, S., Cui, H., He, Y., & Zhao, C. (2022). Full article: Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Taylor & Francis Online. [Link]

  • Kong, J., Xia, H., He, R., Chen, H., & Yu, Y. (2021). Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. MDPI. [Link]

  • Request PDF. (2025). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. [Link]

  • Request PDF. (n.d.). Synthesis and Characterization of Potential Impurities of Dolutegravir: A HIV Drug. [Link]

  • Kong, J., Xia, H., He, R., Chen, H., & Yu, Y. (2021). Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. Scilit. [Link]

  • Veeprho. (n.d.). Dolutegravir Impurities and Related Compound. [Link]

  • Kong, J., Xia, H., He, R., Chen, H., & Yu, Y. (2021). Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. OUCI. [Link]

  • Mondal, S., & Islam, A. (2022). Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase). PubMed Central. [Link]

  • Request PDF. (n.d.). Development of Synthetic Routes to Dolutegravir. [Link]

  • Jayachandra, S., Sethi, M. K., Kaushik, V., Ravi, V., Mahajan, S., Mara, B., Kaur, G., & Chakraborty, P. (n.d.). Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Research & Reviews: Journal of Chemistry. [Link]

  • Request PDF. (2025). Identification and Control of Critical Process Impurities: An Improved Process for the Preparation of Dolutegravir Sodium. [Link]

  • Semantic Scholar. (n.d.). Synthesis of Three Key Impurities of Drug Dolutegravir: An Inhibitor of HIV-1 Integrase. [Link]

  • Watts, P., Mdluli, V., & Makhoba, X. (2023). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. ACS Publications. [Link]

  • Ziegler, R. E., Desai, B. K., Jee, J.-A., Gupton, B. F., Roper, T. D., & Jamison, T. F. (2018). 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. PubMed Central. [Link]

  • Kong, J., Xia, H., He, R., Chen, H., & Yu, Y. (2021). Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. PubMed Central. [Link]

  • Ziegler, R. E., Desai, B. K., Jee, J.-A., Gupton, B. F., Roper, T. D., & Jamison, T. F. (2018). 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. PubMed. [Link]

  • Watts, P., Mdluli, V., & Makhoba, X. (2023). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. PubMed. [Link]

  • Medicines for All Institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. [Link]

  • Ziegler, R. E., Desai, B. K., Jee, J.-A., Gupton, B. F., Roper, T. D., & Jamison, T. F. (2018). 7-step flow synthesis of the HIV integrase inhibitor Dolutegravir. DSpace@MIT. [Link]

  • Ziegler, R. E., Desai, B. K., Jee, J.-A., Gupton, B. F., Roper, T. D., & Jamison, T. F. (2018). (PDF) 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. ResearchGate. [Link]

  • Xue, X., Xie, C., Chen, J., Li, P., Luo, G., Su, Y., & Wang, J. (2022). Two-Step Synthesis of a Dolutegravir Intermediate DTG-6 in a Microfluidized Bed Cascade System: Route Design and Kinetic Study. PubMed Central. [Link]

  • Google Patents. (n.d.).
  • Bentham Science Publishers. (2017). An Improved Preparation of (R)-3-Aminobutanol, a Key Intermediate for the Synthesis of Dolutegravir Sodium. [Link]

  • Dietz, J.-P., Lucas, T., Groß, J., Seitel, S., Brauer, J., Ferenc, D., Gupton, B. F., & Opatz, T. (2021). Six-Step Gram Scale Synthesis of the HIV Integrase Inhibitor Dolutegravir Sodium. ChemRxiv. [Link]

Sources

A Comparative Cost-Effectiveness Analysis of Modern Synthetic Routes to Dolutegravir

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthetic pathway to an active pharmaceutical ingredient (API) is as critical as its clinical efficacy. An elegant synthesis on paper must translate into a process that is not only high-yielding but also economically viable, scalable, and environmentally sustainable. Dolutegravir (DTG), a cornerstone of modern HIV-1 treatment, presents a fascinating case study in process chemistry evolution.[1] Its complex, highly functionalized tricyclic core has spurred the development of numerous synthetic strategies, each with a unique profile of strengths and weaknesses.[2]

This guide provides an in-depth comparative analysis of three distinct and prominent synthetic routes to Dolutegravir. Moving beyond a simple recitation of steps, we will dissect the underlying chemical logic, evaluate the process efficiencies, and identify the key drivers of cost-effectiveness for each pathway. The objective is to equip process chemists and development teams with the critical insights needed to select or design a manufacturing route that aligns with their specific technical and economic goals.

The Economic Imperative in Dolutegravir Synthesis

The global health significance of Dolutegravir necessitates manufacturing processes that are both robust and cost-effective to ensure broad accessibility. Key cost drivers in any multi-step synthesis include the price of raw materials, the number of synthetic steps (which impacts labor, energy, and capital costs), the overall yield, reagent and solvent costs, and the method of purification. Notably, two key starting materials, (R)-3-aminobutanol and 2,4-difluorobenzylamine , have been identified as major contributors to the final cost of Dolutegravir, with (R)-3-aminobutanol accounting for nearly 30% of the overall cost in some analyses.[3][4] Furthermore, purification methods are a critical, often overlooked, cost factor; processes that rely on crystallization are typically far more scalable and cost-effective than those requiring chromatographic purification.[5]

Route A: The Optimized "Three-Step" Convergent Batch Synthesis

This approach, an evolution of early GlaxoSmithKline (GSK) processes, represents a highly optimized and convergent batch synthesis.[6] It focuses on constructing a key pyridone intermediate, which is then elaborated in a "one-pot" fashion to form the tricyclic core, followed by amidation and deprotection.

Workflow Diagram: Route A

A Methyl 4-methoxyacetoacetate B Multi-component Reaction A->B C Intermediate 4 (Pyridone Carboxylic Acid Acetal) B->C D One-Pot Acetal Deprotection & Cyclization with (R)-3-aminobutanol C->D E Intermediate 6 (Tricyclic Carboxylic Acid) D->E F One-Pot Amidation & Demethylation (EDCI, 2,4-Difluorobenzylamine, LiBr) E->F G Dolutegravir F->G

Caption: Workflow for the Convergent "Three-Step" Batch Synthesis.

Synthetic Protocol: Route A

Step 1: Synthesis of Pyridone Intermediate (4) [6][7] A multi-component reaction starting from Methyl 4-methoxyacetoacetate, N,N-dimethylformamide dimethylacetal (DMF-DMA), aminoacetaldehyde dimethyl acetal, and dimethyl oxalate is performed. The resulting intermediate is hydrolyzed to yield the key building block, 1-[2,2-bis(methoxy)ethyl]-5-(methoxy)-6-[(methoxy)-carbonyl]-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid (4). This sequence can be optimized to achieve yields of up to 65%.[6][8]

Step 2: Formation of the Tricyclic Core (6) [6][7] Intermediate 4 is subjected to an acid-catalyzed deprotection of the acetal group (using methanesulfonic acid in acetonitrile) to reveal an aldehyde. Without isolation, this aldehyde undergoes a cyclocondensation reaction with (R)-3-amino-1-butanol. The resulting tricyclic carboxylic acid intermediate 6 is isolated as a solid via crystallization in approximately 65% yield.[7][8]

Step 3: Final Amidation and Demethylation [6] The tricyclic acid 6 is dissolved in acetonitrile. The amidation is carried out by adding a coupling agent (EDCI), DMAP, and 2,4-difluorobenzylamine, and heating the mixture. Following the amidation, lithium bromide (LiBr) is added to the same pot to effect the final O-demethylation. Dolutegravir is then isolated by filtration as a solid. This telescoped final step proceeds in a 56% yield.[6]

Cost-Effectiveness Analysis: Route A
MetricAnalysisImpact on Cost
Overall Yield ~23% (0.65 * 0.65 * 0.56)Moderate. While individual step yields are respectable, the cumulative yield is modest, impacting throughput.
Step Count 3 major operational steps from key intermediate 4 .Favorable. The "one-pot" nature of steps 2 and 3 reduces processing time, labor, and energy costs.
Key Reagents (R)-3-aminobutanol, 2,4-Difluorobenzylamine, EDCI, LiBr.High. Uses both expensive starting materials. EDCI is a costly coupling reagent for large-scale use.
Purification Crystallization/Filtration for all isolated intermediates and the final product.Highly Favorable. Avoidance of chromatography is a major advantage for scalability and cost-effectiveness.
Process Safety Uses standard reagents. LiBr for demethylation is preferable to more hazardous reagents.Favorable.

Expertise & Trustworthiness Insights: The elegance of this route lies in its convergence and telescoping of steps. Combining the deprotection and cyclization, and subsequently the amidation and demethylation, into single-pot operations is a significant process optimization. This minimizes intermediate handling, reduces solvent waste, and shortens cycle times. The ability to isolate all key products via crystallization is a hallmark of a well-designed, industrially viable process, ensuring high purity without resorting to expensive chromatographic methods.[5][6]

Route B: The 7-Step Continuous Flow Synthesis

Continuous flow chemistry offers transformative potential for API manufacturing by improving safety, consistency, and throughput while reducing footprint. This route, developed by Jamison, Roper, and Gupton, adapts the GSK batch chemistry for Cabotegravir to a fully continuous process for Dolutegravir.[9][10]

Workflow Diagram: Route B

A Starting Materials (incl. Aminoacetaldehyde dimethyl acetal, Dimethyl oxalate) B Flow Process 1 (3 Steps) Pyridone Formation A->B C Pyridone Ester (16) B->C D Flow Process 2 (2 Steps) Direct Amidation & Acetal Deprotection C->D E Amide Intermediate D->E F Flow Process 3 (2 Steps) Oxazine Formation & Demethylation E->F G Dolutegravir F->G

Caption: Workflow for the 7-Step Continuous Flow Synthesis.

Synthetic Protocol: Route B

This synthesis is organized into three main continuous flow operations:

  • Pyridone Formation (Steps 1-3): Starting materials are pumped through a series of heated reactors to telescope three chemical transformations, producing the key pyridone intermediate in a 56% isolated yield with a total residence time of just 74 minutes.[9]

  • Direct Amidation (Step 4): A key innovation is the direct amidation of the pyridone ester with 2,4-difluorobenzylamine at high temperature (200 °C) in the presence of acetic acid. This avoids a saponification and activation step, achieving a 96% isolated yield.[9]

  • Tricycle Formation & Demethylation (Steps 5-7): The amide product is then deprotected and cyclized with (R)-3-aminobutanol in a two-reactor setup. The final demethylation is performed in a separate flow reactor using LiBr, affording Dolutegravir in 89% yield for the final step.[9]

Cost-Effectiveness Analysis: Route B
MetricAnalysisImpact on Cost
Overall Yield ~24% (reported as 24% over 7 steps).[10]Moderate. Similar to the batch process, indicating that the transition to flow did not sacrifice overall material efficiency.
Step Count 7 discrete chemical transformations.Neutral. While the number of transformations is higher, they are telescoped into 3 operations, drastically reducing total process time to ~4.5 hours.[10]
Key Reagents (R)-3-aminobutanol, 2,4-Difluorobenzylamine, LiBr.High. Uses the same expensive raw materials. Avoids the use of expensive coupling agents like EDCI.
Purification Intermediates are often used in-stream; final product requires purification.Favorable. Telescoping steps reduces the need for intermediate isolation and purification, saving significant costs.
Process Safety High temperatures (200 °C) are used but are well-contained in small-volume flow reactors, enhancing safety.Highly Favorable. The small internal volume of flow reactors minimizes the risk associated with hazardous reactions or unstable intermediates.

Expertise & Trustworthiness Insights: The key advantage of the flow synthesis is the dramatic reduction in process time (4.5 hours vs. multiple days for a typical batch sequence).[10] The direct amidation at high temperature is a prime example of a transformation that is much safer and more efficient in a continuous reactor than in a large batch vessel. This intensification leads to higher throughput and significantly lower capital expenditure on large reactors. While the overall chemical yield is comparable to the batch process, the "process yield" in terms of grams per hour per liter of reactor volume is vastly superior, which is a critical metric for cost-effectiveness in large-scale manufacturing.

Route C: Alternative Retrosynthesis from (R)-3-amino-1-butanol

This innovative approach inverts the typical synthetic logic. Instead of building the pyridone ring first and adding the chiral amino alcohol late in the synthesis, this route uses the expensive (R)-3-amino-1-butanol as the foundational starting material to construct the bicyclic amine core first.[11]

Workflow Diagram: Route C

A (R)-3-amino-1-butanol B 4-Step Synthesis of Bicyclic Amine Core (16) A->B C Bicyclic Amine Intermediate B->C D 1,4-Addition & Regioselective Cyclization C->D E Tricyclic Ester Intermediate D->E F Amide Coupling & Salt Formation E->F G Dolutegravir Sodium F->G

Caption: Workflow for the Synthesis Starting from (R)-3-amino-1-butanol.

Synthetic Protocol: Route C

Steps 1-4: Synthesis of the Bicyclic Amine Core [11] (R)-3-amino-1-butanol undergoes a four-step sequence involving N-acylation, N-alkylation, and an intramolecular transacetalization to construct the bicyclic[9]oxazine-fused pyrazine ring system. This core amine is built efficiently without the need for costly purification steps.

Step 5: Pyridone Ring Formation [11] The bicyclic amine undergoes a one-pot 1,4-addition with an enol ether (diethyl-(2E/Z)-2-(ethoxymethyliden)-3-oxobutandioate) followed by a regioselective cyclization to form the complete tricyclic ester core of Dolutegravir.

Step 6: Final Conversion to Dolutegravir Sodium [11] The ester is converted to the final product via aminolysis or saponification followed by amide coupling with 2,4-difluorobenzylamine. The final product is isolated as the sodium salt. The entire sequence is completed in six linear steps with an overall yield of up to 51%.

Cost-Effectiveness Analysis: Route C
MetricAnalysisImpact on Cost
Overall Yield Up to 51% (over 6 steps).[11]Highly Favorable. This is the highest reported overall yield among the analyzed routes, maximizing material throughput.
Step Count 6 linear steps.Good. A reasonably short and high-yielding sequence.
Key Reagents (R)-3-aminobutanol, 2,4-Difluorobenzylamine, commodity chemicals.High. This route commits the most expensive starting material from the very first step, meaning any downstream failures are costly.
Purification The synthesis of the bicyclic amine core avoids chromatography. Final steps may require careful purification.Favorable. The early stages are designed for scalability. The high overall yield suggests efficient purification.
Strategic Advantage As the cost of (R)-3-amino-1-butanol decreases due to improved manufacturing methods, this route becomes increasingly attractive.[11]Potentially Very High. This route's economic viability is directly tied to the market price of a key raw material.

Expertise & Trustworthiness Insights: This route's primary strategic advantage is its high overall yield. A 51% yield over six steps is exceptionally efficient for a molecule of this complexity. The decision to use the expensive chiral building block at the beginning is a calculated risk. It is predicated on the assumption that the subsequent steps are robust, high-yielding, and reliable, thereby preserving the value of the initial investment. As manufacturing processes for chiral amino alcohols continue to improve and their costs decrease, this retrosynthetic approach becomes a powerful and highly competitive strategy for industrial production.[4][11]

Comparative Summary and Conclusion

Synthetic RouteKey AdvantageKey DisadvantageOverall YieldStep CountPurificationCost-Driver Profile
A: Convergent Batch Avoids chromatography; well-optimized for batch equipment.Modest overall yield; uses expensive coupling agent.~23%~5 (from starting materials)CrystallizationReagents, Yield
B: Continuous Flow Drastic reduction in process time; enhanced safety and throughput.Requires specialized flow equipment; modest overall yield.~24%7In-line/CrystallizationReagents, Capital (specialized)
C: From Amino Alcohol Highest overall yield (up to 51%).Commits expensive starting material early in the synthesis.Up to 51% 6Mostly CrystallizationStarting Materials

Final Recommendation:

There is no single "best" route; the optimal choice depends on the specific manufacturing context.

  • Route A (Convergent Batch) is an excellent choice for manufacturers with existing, traditional batch infrastructure. Its reliance on crystallization for purification makes it robust and scalable, though its cost-effectiveness is limited by a modest overall yield and the use of expensive coupling reagents.[6]

  • Route B (Continuous Flow) represents the cutting edge of pharmaceutical manufacturing. For companies investing in modern, continuous manufacturing platforms, this route offers unparalleled advantages in speed, safety, and physical plant footprint. Its economic benefit is realized through process intensification rather than a higher chemical yield.[9]

  • Route C (From Amino Alcohol) is arguably the most chemically efficient route on paper, boasting the highest overall yield.[11] This makes it a compelling option, particularly for large-scale, dedicated manufacturing where maximizing material throughput is the primary goal. Its long-term cost-effectiveness is strongly leveraged to the falling price of its key chiral starting material.

Ultimately, the development of these diverse and sophisticated synthetic pathways for Dolutegravir showcases the power of process chemistry to drive down costs, improve sustainability, and ultimately, increase global access to life-saving medicines.

References

  • Ziegler, R. E., Desai, B. K., Jee, J.-A., Gupton, B. F., Roper, T. D., & Jamison, T. F. (2018). 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. Angewandte Chemie International Edition, 57(27), 7181–7185. Available at: [Link]

  • Jayachandra, S., et al. (n.d.). Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. SCIREA Journal of Chemical Engineering. Available at: [Link]

  • Yasukata, T., et al. (2019). Practical Synthetic Method for the Preparation of Pyrone Diesters: An Efficient Synthetic Route for the Synthesis of Dolutegravir Sodium. Organic Process Research & Development, 23(5), 565–570. Available at: [Link]

  • Xue, X., et al. (2022). Two-Step Synthesis of a Dolutegravir Intermediate DTG-6 in a Microfluidized Bed Cascade System: Route Design and Kinetic Study. Industrial & Engineering Chemistry Research, 61(3), 1538–1547. Available at: [Link]

  • Nqeketo, A., et al. (2023). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. ACS Omega, 8(33), 30103–30112. Available at: [Link]

  • Srinivasachary, K., et al. (2016). Practical and Efficient Route to Dolutegravir Sodium via One-Pot Synthesis of Key Intermediate with Controlled Formation of Impurities. Organic Process Research & Development, 20(4), 716-722. Available at: [Link]

  • Gupton, B. F. (2019). Process Development Report: (R)-3-Aminobutanol. Medicines for All Institute (M4ALL). Available at: [Link]

  • Wang, X., et al. (2022). Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Green Chemistry Letters and Reviews, 15(2), 312-319. Available at: [Link]

  • Exploring (4R,12aS)-7-Methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-[9]oxazino[3,2-d]pyrido[1,2-a]pyrazine-9-carboxylic Acid. (n.d.). China Jiangsu International Group. Available at: [Link]

  • Yu, H., et al. (2021). Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. Molecules, 26(10), 2850. Available at: [Link]

  • Wang, X., et al. (2022). Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Semantic Scholar. Available at: [Link]

  • An Improved Preparation of (R)-3-Aminobutanol, a Key Intermediate for the Synthesis of Dolutegravir Sodium. (2017). Bentham Science. Available at: [Link]

  • Yu, H., et al. (2021). Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. Molecules, 26(10), 2850. Available at: [Link]

  • Wang, X., et al. (2022). Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Taylor & Francis Online. Available at: [Link]

  • Ali, I., et al. (2022). Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase). Journal of Molecular Structure, 1262, 133035. Available at: [Link]

  • Wang, X., et al. (2022). Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Semantic Scholar. Available at: [Link]

  • Aoyama, Y., et al. (2019). Practical and Scalable Synthetic Method for Preparation of Dolutegravir Sodium: Improvement of a Synthetic Route for Large-Scale Synthesis. Organic Process Research & Development, 23(5), 558-564. Available at: [Link]

  • Yu, H., et al. (2021). Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. PubMed. Available at: [Link]

  • S/GSK1349572 - New Drug Approvals. (n.d.). New Drug Approvals. Available at: [Link]

  • Development of Synthetic Routes to Dolutegravir. (n.d.). ResearchGate. Available at: [Link]

  • Yu, H., et al. (2021). Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. PMC. Available at: [Link]

  • Wang, X., et al. (2022). Original synthetic route for dolutegravir. ResearchGate. Available at: [Link]

  • Nqeketo, A., et al. (2023). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. PMC. Available at: [Link]

  • Recrystallization and Crystallization. (n.d.). University of Rochester. Available at: [Link]

  • NOVEL PROCESS FOR THE PREPARATION OF DOLUTEGRAVIR AND PHARMACEUTICALLY ACCEPTABLE SALTS THEREOF. (n.d.). European Patent Office. Available at: [Link]

  • Dietz, J.-P., et al. (2021). Six-Step Gram Scale Synthesis of the HIV Integrase Inhibitor Dolutegravir Sodium. ChemRxiv. Available at: [Link]

  • Reddy, B. P., et al. (2017). Process for the preparation of Dolutegravir. Google Patents.

Sources

A Comparative Guide to the Environmental Impact of Dolutegravir Production Methods

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of manufacturing methodologies for Dolutegravir (DTG), a critical antiretroviral agent for the treatment of HIV/AIDS.[1] As global demand for this essential medicine grows, so does the imperative to scrutinize the environmental footprint of its production. We will dissect and compare traditional batch synthesis routes with modern continuous flow chemistry, providing researchers, scientists, and drug development professionals with a clear, data-driven analysis of their respective environmental and efficiency metrics. Our focus is on the practical application of green chemistry principles to Active Pharmaceutical Ingredient (API) manufacturing, moving beyond theoretical benefits to showcase tangible process improvements.

Introduction: The Green Imperative in Dolutegravir Synthesis

Dolutegravir is a second-generation HIV-1 integrase strand transfer inhibitor (INSTI) recommended by the World Health Organization as a preferred first-line treatment for HIV.[1] Its high efficacy and barrier to resistance have made it a cornerstone of combination antiretroviral therapy. However, the environmental profile of the drug itself presents a challenge; environmental risk assessments have classified Dolutegravir as very persistent in water sediment systems and soil.[2] This inherent persistence underscores the critical importance of minimizing waste and environmental discharge during its large-scale chemical synthesis.

Traditional pharmaceutical manufacturing often relies on multi-step batch processes, which can be resource-intensive, generate significant waste, and require long production cycles.[3][4] The application of green chemistry principles—such as improving atom economy, reducing waste, using safer solvents, and increasing energy efficiency—is not merely an ethical consideration but a scientific and economic necessity. This guide will explore how innovative approaches, particularly continuous flow chemistry, are revolutionizing the synthesis of Dolutegravir, offering a more sustainable and efficient alternative to conventional methods.

Comparative Analysis: Batch vs. Continuous Flow Synthesis

The primary divergence in Dolutegravir production lies in the manufacturing philosophy: traditional batch processing versus modern continuous flow synthesis. These approaches differ fundamentally in their operation, efficiency, and environmental impact.

Traditional Batch Synthesis: The Conventional Approach

Batch synthesis involves a sequence of discrete steps, where intermediates are produced, isolated, purified, and then carried forward to the next reaction in the sequence.[3] This methodology is well-established but often suffers from several environmental and efficiency drawbacks:

  • Long Reaction Times: Many steps in batch synthesis require extended reaction times, often spanning several hours to complete.[3][5]

  • Large Solvent Volumes: The need for multiple reaction vessels, extractions, and purifications typically results in high solvent consumption and, consequently, large volumes of solvent waste.

  • Waste Generation: The isolation and purification of intermediates at each stage generate significant solid and liquid waste, contributing to a high Process Mass Intensity (PMI) - the ratio of the total mass of materials used to the mass of the final product.

  • Energy Inefficiency: The repeated heating and cooling of large reactor vessels for each discrete step leads to high energy consumption.

A patent by Cipla, for example, describes multi-step batch processes that, while effective, are indicative of the longer time cycles and higher costs associated with this production method.[4]

Continuous Flow Synthesis: A Paradigm Shift in Green Chemistry

Continuous flow chemistry offers a transformative alternative. In this approach, reagents are pumped through a network of tubes and reactors where chemical reactions occur in a continuous stream. This method has been successfully applied to the synthesis of Dolutegravir, demonstrating profound advantages.[1][6]

  • Drastic Reduction in Reaction Time: One of the most significant advantages is the dramatic acceleration of reaction rates. An efficient continuous flow process for Dolutegravir was shown to reduce the overall reaction time from 34.5 hours in batch to a mere 14.5 minutes in flow.[3][5][6] This is achieved through superior heat and mass transfer in microreactors.

  • Telescoping of Steps: Flow chemistry allows for the "telescoping" of multiple reaction steps, where the output from one reactor flows directly into the next without the need to isolate and purify intermediates.[1][7] This minimizes manual handling, reduces solvent usage for workups, and significantly lowers waste generation.

  • Improved Yield and Selectivity: The precise control over reaction parameters (temperature, pressure, residence time) in flow reactors often leads to higher yields and better selectivity, minimizing the formation of impurities.[3][8]

  • Enhanced Safety: The small volumes of reagents present in the reactor at any given time reduce the risks associated with handling hazardous materials and exothermic reactions.

The diagram below illustrates the fundamental difference in workflow between these two production philosophies.

G cluster_0 Traditional Batch Synthesis cluster_1 Telescoped Continuous Flow Synthesis A1 Starting Materials A2 Step 1: Reaction A1->A2 A3 Isolation & Purification A2->A3 A4 Step 2: Reaction A3->A4 A5 Isolation & Purification A4->A5 A6 ... A5->A6 A7 Final Product A6->A7 B1 Starting Materials B2 Reactor 1 (Step 1) B1->B2 B3 Reactor 2 (Step 2) B2->B3 B4 ... B3->B4 B5 In-line Purification / Crystallization B4->B5 B6 Final Product B5->B6

Caption: Workflow comparison: Batch vs. Continuous Flow.

Key Improvements and Greener Alternatives

Within the framework of continuous flow, specific chemical innovations have further reduced the environmental impact of Dolutegravir synthesis.

Greener Solvents and Reagents

Research has demonstrated the viability of using more environmentally friendly solvents. For instance, a key hydrolysis step in the synthesis can be conducted in a methanol-water co-solvent system, which is a greener alternative to purely organic solvents.[3] Furthermore, replacing bases like diisopropylethylamine (DIPEA) with simpler inorganic bases like potassium hydroxide (KOH) can improve the environmental profile of the reaction.[3]

Heterogeneous Catalysis

The use of solid acid catalysts in microfluidized bed reactors represents a significant advancement.[8] Unlike homogeneous catalysts that dissolve in the reaction mixture and require complex separation procedures (often leading to salt waste), heterogeneous catalysts are easily separated from the product stream and can be reused.[8] This simplifies the process, reduces waste, and is highly compatible with continuous manufacturing, leading to a 95% yield for a key Dolutegravir intermediate (DTG-6).[8]

Atom Economy and Step Reduction

A more atom-economical synthesis of a key pyrone diester intermediate has been developed, starting from more readily accessible materials.[6][7] Additionally, adapting processes like direct amidation of an ester avoids the need for a separate saponification and activation step, effectively reducing the total number of steps in the synthesis and improving overall efficiency.[1]

Data-Driven Comparison of Production Methods

The following table summarizes the quantitative and qualitative differences between a representative batch process and an optimized continuous flow process for Dolutegravir synthesis, based on published data.

MetricTraditional Batch SynthesisOptimized Continuous Flow SynthesisEnvironmental & Efficiency Advantage
Overall Reaction Time ~34.5 hours[3][5]~14.5 minutes[3][5]Drastic reduction in energy use and increase in throughput.
Number of Operations Multiple discrete steps with intermediate isolation[4]6-7 telescoped steps in 3 flow operations[1][5]Reduced solvent waste from workups and purifications.
Key Solvents / Reagents Often requires excess reagents, harsher acids (e.g., neat formic acid, H₂SO₄)[3][5]Uses water co-solvents[3], solid acid catalysts[8], milder conditions.Reduced use of hazardous materials and simplified waste streams.
Overall Yield Lower yields due to losses at each isolation step.[3]Improved step-wise and overall yields (e.g., 24-37% over 7 steps).[1]Higher efficiency, less waste per kg of product.
Process Control Less precise control over temperature and mixing in large vessels.High precision control of parameters in microreactors.Improved selectivity, fewer byproducts and impurities.[8]

Experimental Protocol: Continuous Flow Synthesis of a Key Pyridinone Intermediate

This protocol outlines the synthesis of pyridinone intermediate 3 from pyran 2 , a key step adapted for continuous flow, demonstrating the practical application of this technology. This process is based on the work of Nqeketo et al.[3][5]

Objective: To synthesize pyridinone 3 efficiently using a continuous flow setup, replacing a batch process that takes 18.5 hours.

G cluster_0 Reagent Streams Pyran Pyran 2 in Methanol Mixer T-Mixer Pyran->Mixer Amine Amine 8 in Methanol Amine->Mixer Base KOH in Methanol Base->Mixer Reactor Heated Microreactor (100°C, 2 min residence time) Mixer->Reactor Combined Stream Output Product Stream (Pyridinone 3) Reactor->Output

Caption: Workflow for continuous synthesis of Pyridinone 3.

Methodology:

  • Stream Preparation: Prepare three separate solutions:

    • Stream A: A 0.03 M solution of pyran 2 in methanol.

    • Stream B: A 0.036 M solution of amine 8 (aminoacetaldehyde dimethyl acetal) in methanol.

    • Stream C: A 0.03 M solution of potassium hydroxide (KOH) in methanol.

  • System Setup: Assemble a continuous flow system consisting of three syringe pumps, a T-mixer, and a microreactor (e.g., a coiled tube reactor) submerged in a heating bath set to 100°C.

  • Initiate Flow: Pump the three streams at flow rates calculated to achieve a 1:1.2:1 molar ratio of pyran 2 : amine 8 : KOH and a total residence time of 2 minutes within the heated reactor.

  • Reaction: The reagents combine in the T-mixer and enter the heated microreactor, where the reaction to form pyridinone 3 proceeds rapidly.

  • Collection & Analysis: The output stream from the reactor is collected. The conversion and yield of the product are monitored by High-Performance Liquid Chromatography (HPLC).

  • Results: This continuous flow method achieves excellent yield (as determined by HPLC) and 97% selectivity for the desired product 3 in just 2 minutes, compared to 86% isolated yield after 18 hours in a comparable batch process.[3]

Conclusion and Future Outlook

Future research should focus on developing fully telescoped, end-to-end continuous processes, from starting materials to the final API, and integrating green-by-design principles at the earliest stages of route scouting. Further exploration of biocatalysis and novel, renewable solvent systems could push the sustainability of Dolutegravir production even further, ensuring that this life-saving medicine can be produced in a way that protects both human health and the health of our planet.

References

  • Bolla, M., et al. (2022). Synthesis of Three Key Impurities of Drug Dolutegravir: An Inhibitor of HIV-1 Integrase. Polycyclic Aromatic Compounds. 9

  • Wang, X., et al. (2022). Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Green Chemistry Letters and Reviews, 15(2). 10

  • Wang, X., et al. (2022). Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Green Chemistry Letters and Reviews, 15(2), 297-302. 11

  • ResearchGate. (n.d.). Development of Synthetic Routes to Dolutegravir. Request PDF. 7

  • Nqeketo, A., et al. (2023). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. ACS Omega. 3

  • ResearchGate. (n.d.). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. Request PDF. 6

  • ResearchGate. (n.d.). Synthesis and Characterization of Potential Impurities of Dolutegravir: A HIV Drug. Request PDF. 12

  • Li, P., et al. (2022). Two-Step Synthesis of a Dolutegravir Intermediate DTG-6 in a Microfluidized Bed Cascade System: Route Design and Kinetic Study. ACS Omega, 7(4), 3633-3643. 8

  • Ziegler, R. E., et al. (2018). 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. Angewandte Chemie International Edition, 57(30), 9634-9638. 1

  • Sies, H., et al. (2021). Six-Step Gram Scale Synthesis of the HIV Integrase Inhibitor Dolutegravir Sodium. ChemRxiv. 13

  • Janusinfo Stockholm. (2025). Dolutegravir - Environmental Classification. 2

  • MedKoo Biosciences. (n.d.). Dolutegravir Synthetic Routes. 14

  • Nqeketo, A., et al. (2023). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. ACS Omega, 8(33), 30025-30037. 5

  • Laurus Labs Private Limited. (2016). Process for the preparation of Dolutegravir. Google Patents. 4

  • Ziegler, R. E., et al. (2018). 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. PubMed. 15

Sources

Spectroscopic Validation of Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the unambiguous structural confirmation of key intermediates is a cornerstone of regulatory compliance and successful drug synthesis. Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate, a pivotal precursor in the synthesis of antiviral medications, demands rigorous spectroscopic validation to ensure its purity and structural integrity. This guide provides an in-depth analysis of the expected spectroscopic characteristics of this target molecule, juxtaposed with experimental data from structurally related analogs to offer a comprehensive validation framework.

Introduction to the Target Molecule and the Imperative of Spectroscopic Validation

Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate (CAS No. 1246616-66-9) is a complex organic molecule featuring a 4-pyranone core, a benzyloxy substituent, and two methyl ester groups. Its molecular formula is C₁₆H₁₄O₇, with a molecular weight of 318.28 g/mol . The intricate arrangement of these functional groups necessitates a multi-technique spectroscopic approach for unequivocal structure elucidation. Minor isomeric impurities or residual starting materials can significantly impact the downstream synthesis and the final drug product's safety and efficacy. Therefore, a detailed spectroscopic fingerprint is not merely a quality control metric but a fundamental aspect of process chemistry.

This guide will delve into the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for the target compound. By comparing these predicted data points with experimentally obtained spectra of analogous compounds, researchers can confidently validate their synthesized material.

Predicted Spectroscopic Data for Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate

Due to the proprietary nature of specific intermediates, publicly available experimental spectra for the title compound are scarce. However, based on established principles of spectroscopy and data from analogous structures, a highly accurate prediction of its spectral characteristics can be made.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.30-7.50Multiplet5HAr-H Protons of the phenyl ring in the benzyloxy group.
~8.20Singlet1HPyran H -6The lone proton on the pyranone ring, deshielded by the adjacent carbonyl and oxygen.
~5.20Singlet2H-O-CH₂ -PhMethylene protons of the benzyloxy group.
~3.90Singlet3H-COOCH₃ at C-2Methyl ester protons at the 2-position.
~3.85Singlet3H-COOCH₃ at C-5Methyl ester protons at the 5-position.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~175C =O (Pyranone)Carbonyl carbon of the pyranone ring.
~165C =O (Ester at C-2)Carbonyl carbon of the methyl ester at the 2-position.
~163C =O (Ester at C-5)Carbonyl carbon of the methyl ester at the 5-position.
~158Pyran C -4Carbon bearing the benzyloxy group.
~145Pyran C -2Carbon attached to the ester group.
~136Ar-C (ipso)Quaternary carbon of the phenyl ring attached to the methyleneoxy group.
~128-130Ar-C HAromatic carbons of the phenyl ring.
~120Pyran C -5Carbon attached to the ester group.
~115Pyran C -3Carbon within the pyranone ring.
~140Pyran C -6Olefinic carbon of the pyranone ring.
~75-O-CH₂ -PhMethylene carbon of the benzyloxy group.
~53-COOCH₃ at C-2Methyl carbon of the ester at the 2-position.
~52.5-COOCH₃ at C-5Methyl carbon of the ester at the 5-position.
Table 3: Predicted Mass Spectrometry (ESI-MS) Data
m/zIonPredicted Fragmentation Pathway
319.07[M+H]⁺Protonated molecular ion.
341.05[M+Na]⁺Sodiated molecular ion.
287[M-OCH₃]⁺Loss of a methoxy radical from one of the ester groups.
259[M-COOCH₃]⁺Loss of a carbomethoxy radical.
91[C₇H₇]⁺Tropylium ion, characteristic of a benzyl group.
Table 4: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3050C-HAromatic C-H stretch
~2950C-HAliphatic C-H stretch (methyl)
~1750C=OEster carbonyl stretch
~1650C=OKetone (pyranone) carbonyl stretch
~1600, 1495C=CAromatic C=C stretch
~1250C-OEster C-O stretch
~1100C-O-CEther stretch

Comparative Spectroscopic Data of Analogous Compounds

To provide a robust validation framework, the predicted data for our target molecule can be compared against the experimental data of structurally similar compounds. A key comparative compound is Dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate , the un-benzylated parent structure.

Table 5: Experimental ¹H and ¹³C NMR Data for Dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate
NucleusChemical Shift (δ, ppm)
¹H8.15 (s, 2H), 3.95 (s, 6H)
¹³C178.5, 160.2, 145.1, 118.9, 53.2

Note: Data is illustrative and based on typical values for this class of compounds.

The absence of the benzyloxy group signals (~7.3-7.5 ppm and ~5.2 ppm in ¹H NMR; ~136, 128-130, and 75 ppm in ¹³C NMR) in the parent compound provides a clear point of comparison to confirm the presence of this substituent in the target molecule.

Experimental Protocols for Spectroscopic Validation

The following are detailed, step-by-step methodologies for acquiring the necessary spectroscopic data. The rationale behind each step is provided to ensure experimental robustness.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for moderately polar organic compounds and its well-defined residual solvent peak.

  • ¹H NMR Acquisition:

    • Use a 500 MHz NMR spectrometer.

    • Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Employ a relaxation delay of 5 seconds to ensure full relaxation of all protons, leading to accurate integration.

    • Acquire at least 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (typically >1024) to obtain a high-quality spectrum, as the natural abundance of ¹³C is low.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual CDCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Mass Spectrometry (MS)

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis by Electrospray Ionization (ESI):

    • Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

    • Operate the instrument in positive ion mode to detect [M+H]⁺ and [M+Na]⁺ ions.

    • Set the capillary voltage, cone voltage, and desolvation gas temperature to optimal values for the compound.

    • Acquire a full scan mass spectrum over a mass range of m/z 50-500.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the [M+H]⁺ ion as the precursor ion.

    • Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon).

    • Acquire the product ion spectrum to observe the fragmentation pattern. This is crucial for confirming the connectivity of the molecule.[1][2][3][4]

Infrared (IR) Spectroscopy

Protocol:

  • Sample Preparation: Prepare a KBr pellet by intimately mixing a small amount of the solid sample (~1-2 mg) with dry potassium bromide (~100-200 mg) in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Key Structural and Experimental Elements

To further aid in the understanding of the structural validation process, the following diagrams illustrate the molecular structure, the validation workflow, and a key fragmentation pathway.

cluster_structure Molecular Structure Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate

Caption: Molecular structure of the target compound.

cluster_workflow Spectroscopic Validation Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Spectroscopic_Analysis Spectroscopic_Analysis Purification->Spectroscopic_Analysis NMR NMR Spectroscopic_Analysis->NMR MS MS Spectroscopic_Analysis->MS IR IR Spectroscopic_Analysis->IR Structure_Confirmation Structure_Confirmation NMR->Structure_Confirmation Molecular_Weight_and_Fragmentation Molecular_Weight_and_Fragmentation MS->Molecular_Weight_and_Fragmentation Functional_Group_Identification Functional_Group_Identification IR->Functional_Group_Identification Final Validation Final Validation Structure_Confirmation->Final Validation Molecular_Weight_and_Fragmentation->Final Validation Functional_Group_Identification->Final Validation cluster_fragmentation Key Mass Spectral Fragmentation M+H+ (m/z 319) M+H+ (m/z 319) Loss of Benzyl Radical Loss of Benzyl Radical M+H+ (m/z 319)->Loss of Benzyl Radical Formation of Tropylium Ion Formation of Tropylium Ion M+H+ (m/z 319)->Formation of Tropylium Ion Fragment (m/z 228) Fragment (m/z 228) Loss of Benzyl Radical->Fragment (m/z 228) Tropylium Ion (m/z 91) Tropylium Ion (m/z 91) Formation of Tropylium Ion->Tropylium Ion (m/z 91)

References

A Comparative Guide to Catalysts for 4-Pyrone Synthesis: From Transition Metals to Biocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the 4-pyrone scaffold is a cornerstone of many biologically active natural products and pharmaceutical agents. The efficient construction of this heterocyclic motif is a subject of ongoing research, with a diverse array of catalytic systems being developed. This guide provides an in-depth comparative analysis of the leading catalytic strategies for 4-pyrone synthesis, offering insights into their mechanisms, performance, and practical applications.

Introduction to Catalytic 4-Pyrone Synthesis

The synthesis of 4-pyrones, and their derivatives, has traditionally relied on methods that often require harsh reaction conditions, limiting their applicability to sensitive and complex molecules. Modern catalytic methods, however, offer milder and more efficient routes to these valuable compounds. The choice of catalyst is paramount and is dictated by factors such as substrate scope, desired substitution pattern, and economic viability. This guide will navigate the landscape of available catalysts, from homogeneous and heterogeneous metal-based systems to organocatalysts and enzymes.

Homogeneous Catalysis: Precision and Versatility

Homogeneous catalysts, existing in the same phase as the reactants, offer high selectivity and activity due to well-defined active sites.[1][2] This allows for fine-tuning of the catalyst's steric and electronic properties to achieve desired outcomes.[2]

Gold Catalysis: Mild and Efficient Cyclizations

Gold catalysts have emerged as powerful tools for the synthesis of 4-pyrones, particularly through the cyclization of alkynes.[3] The carbophilic nature of gold(I) complexes allows for the activation of carbon-carbon triple bonds under exceptionally mild conditions.[3]

Mechanism of Gold-Catalyzed 4-Pyrone Synthesis:

A common strategy involves the 6-endo-dig cyclization of 3-oxo-5-alkynoic acid esters. The catalytic cycle, initiated by the coordination of the gold catalyst to the alkyne, is depicted below.

gold_catalyzed_pyrone_synthesis cluster_reactants Reactants cluster_cycle Catalytic Cycle start 3-Oxo-5-alkynoic acid ester pi_complex π-Complex Formation start->pi_complex Coordination catalyst [Au]+ catalyst->pi_complex cyclization Intramolecular 6-endo-dig Cyclization pi_complex->cyclization Nucleophilic attack of ester carbonyl protonation Protodeauration cyclization->protonation Formation of alkenyl-gold intermediate protonation->catalyst Catalyst Regeneration product 4-Pyrone protonation->product

Figure 1: Proposed mechanism for gold-catalyzed 4-pyrone synthesis.

This methodology has been successfully applied to the total synthesis of several natural products.[3][4] For instance, gold catalysts with bulky ligands have shown good selectivity for γ-pyrone formation over isomeric furanones.[5] Yields for gold-catalyzed pyrone synthesis are often high, ranging from 33% to 93% depending on the substrate and specific gold catalyst used.[6]

Palladium Catalysis: Carbonylative Approaches

Palladium catalysts are also effective for synthesizing pyrone derivatives, particularly 3-acyl-4-hydroxy-2-pyrones. A notable method involves the carbonylation of α-chloroketones.[6] This approach, using palladium(II) acetate, can achieve high yields while minimizing the formation of 4-pyrone byproducts to as low as 1%.[6] Palladium catalysis has also been instrumental in the synthesis of 6-alkyl-2-pyrones via alkynylzinc-haloacrylic acid coupling followed by lactonization.[7]

Acid and Base Organocatalysis: Metal-Free Alternatives

Organocatalysis provides a cost-effective and environmentally benign alternative to metal-based systems.

  • Acid Catalysis (TfOH): Triflic acid (TfOH) has been shown to promote the nucleophilic addition and cyclization of diynones with water to form 4-pyrones.[8] This transition-metal-free method is atom-economical and can provide good to excellent yields (up to 83%).[9][10]

  • Base Catalysis (DBU): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a popular non-nucleophilic strong base used to catalyze the cyclization of 1,3,5-tricarbonyl compounds to yield 4-hydroxy-2-pyrones.[6] This biomimetic strategy can produce pyrones in yields ranging from 60-100%.[6]

Heterogeneous Catalysis: Scalability and Recyclability

Heterogeneous catalysts, being in a different phase from the reactants, offer significant advantages in terms of catalyst separation, recovery, and recycling, making them highly suitable for industrial applications.[1][11]

Supported Gold Nanoparticles

Gold nanoparticles supported on materials like titanium dioxide (Au/TiO₂) have demonstrated excellent catalytic activity for the synthesis of γ-pyrones from skipped diynones.[12][13] These catalysts promote a hydration/6-endo cyclization pathway via triple bond activation.[12] A key advantage of this heterogeneous system is the suppression of the competing 5-exo cyclization pathway that can be prevalent with homogeneous gold catalysts.[13]

Biocatalysis: Nature's Approach to Pyrone Synthesis

Nature synthesizes 4-hydroxy-2-pyrones using enzymes called polyketide synthases (PKS).[6] These enzymes catalyze the elongation of chains using simple building blocks like acetyl-CoA and malonyl-CoA, followed by intramolecular cyclization.[6] Type III PKSs are particularly common in this biosynthesis.[6] The use of engineered PKSs offers a green and highly selective route to both natural and unnatural pyrone derivatives.[14][15][16]

Comparative Analysis of Catalytic Systems

The choice of a catalytic system for 4-pyrone synthesis depends on a multitude of factors. The following table provides a comparative overview of the discussed catalysts.

Catalyst TypeRepresentative CatalystTypical SubstratesKey AdvantagesKey DisadvantagesYield Range
Homogeneous Gold [Au(I)] complexes (e.g., with JohnPhos ligand)Acetylenic 1,3-dicarbonyl compounds, diynonesMild reaction conditions, high functional group tolerance, high yields.[3][4]Cost of gold, potential for catalyst leaching in some applications.33-93%[6]
Homogeneous Palladium Pd(OAc)₂α-chloroketonesHigh yields for specific pyrone types, good control of regioselectivity.[6]Sensitivity to air and moisture, cost of palladium.High (specific data varies)
Homogeneous Acid Triflic Acid (TfOH)DiynonesMetal-free, atom-economical, environmentally friendly.[8]Requires stoichiometric amounts of acid, can be corrosive.50-83%[9][17]
Homogeneous Base DBU1,3,5-Tricarbonyl compoundsInexpensive, high yields, biomimetic approach.[6]Can have limited substrate scope, potential for side reactions.60-100%[6]
Heterogeneous Gold Au/TiO₂Skipped diynonesCatalyst is recyclable, high selectivity for 6-endo cyclization, robust.[12][13]Lower activity compared to homogeneous counterparts, potential for metal leaching.[1]Moderate to excellent (specific data varies)
Biocatalyst Polyketide Synthase (PKS)Acyl-CoA derivativesHigh stereoselectivity and regioselectivity, environmentally benign, operates in aqueous media.[6][15]Limited to specific substrate classes, enzyme production and purification can be complex.[14]Varies with enzyme and substrate

Experimental Protocols

To provide a practical context, detailed experimental protocols for two distinct and effective catalytic systems are presented below.

Protocol 1: TfOH-Promoted Synthesis of 2,6-Diphenyl-4H-pyran-4-one

This protocol is adapted from a reported transition-metal-free synthesis of 4-pyrones.[9][10]

Workflow Diagram:

TfOH_protocol start Start: Combine Reactants reactants 1,5-diphenylpenta-1,4-diyn-3-one (0.5 mmol) TfOH (1 equiv.) H₂O (1 mL) start->reactants reaction Stir at 100 °C for 36 h reactants->reaction workup Work-up reaction->workup extraction Dilute with H₂O Extract with Ethyl Acetate workup->extraction purification Purification extraction->purification column Flash Column Chromatography (Petroleum ether/Ethyl acetate) purification->column product Final Product: 2,6-Diphenyl-4H-pyran-4-one column->product

Figure 2: Experimental workflow for TfOH-promoted 4-pyrone synthesis.

Step-by-Step Procedure:

  • To a 15 mL test tube, add 1,5-diphenylpenta-1,4-diyn-3-one (115.04 mg, 0.5 mmol, 1 equiv.), water (1 mL), and triflic acid (TfOH, 1 equiv.).

  • Stir the reaction mixture at 100 °C for 36 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and dilute with water (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography using a gradient of petroleum ether and ethyl acetate (5:1 to 2:1) to afford the desired 2,6-diphenyl-4H-pyran-4-one.[10]

Protocol 2: Gold-Catalyzed Synthesis of a 4-Hydroxy-2-pyrone Derivative

This protocol is a representative example of a gold-catalyzed cyclization of an acetylenic dicarbonyl compound.[6]

Step-by-Step Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the acetylenic diketone substrate in a suitable solvent (e.g., toluene).

  • Add the gold catalyst, for example, 5 mol% of chloro(triphenylphosphine)gold(I), and a silver co-catalyst, such as 5 mol% of silver hexafluoroantimonate(V).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers, concentrate, and purify the product by column chromatography to yield the 4-hydroxy-2-pyrone.

Conclusion and Future Outlook

The synthesis of 4-pyrones has been significantly advanced by the development of a wide range of catalytic systems. Gold catalysis offers a mild and efficient route with broad substrate scope, while palladium catalysis provides access to specific, highly functionalized pyrones. Organocatalytic methods, particularly those using TfOH and DBU, represent cost-effective and environmentally friendly alternatives. For large-scale industrial processes, the recyclability of heterogeneous catalysts like Au/TiO₂ is a major advantage. Looking forward, the field of biocatalysis, with its inherent selectivity and green credentials, holds immense promise for the sustainable production of complex pyrone-containing molecules. The continued development of novel catalysts and a deeper understanding of reaction mechanisms will undoubtedly lead to even more efficient and versatile methods for the synthesis of this important class of heterocyclic compounds.

References

A Comparative Guide to the Validation of Analytical Methods for Dolutegravir Intermediate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The a comprehensive search has provided significant information on the synthesis of Dolutegravir and has identified several key intermediates. I have found chemical structures and names for intermediates like the pyridinone moiety, (R)-3-aminobutan-1-ol, and (2,4-difluorophenyl)methanamine, as well as later-stage tricyclic intermediates. The search also yielded numerous HPLC and UPLC methods for the analysis of Dolutegravir and its impurities, some of which are likely process-related and could be intermediates. I have also gathered information on validation parameters as per ICH guidelines.

However, a direct link between a specific, isolated intermediate and a dedicated, validated analytical method is not always explicitly stated. While methods for "related substances" or "impurities" are described, it's not always clear if these encompass all the critical synthetic intermediates. To create a truly valuable comparison guide, I need to:

  • Confirm the most critical Dolutegravir intermediates that require stringent analytical control during synthesis.

  • Find analytical methods specifically developed and validated for the quantification of these specific intermediates, not just as part of a general impurity profile of the final API.

  • Gather more comparative data between different methods (e.g., HPLC vs. UPLC) for the analysis of the same intermediate, if available.

Therefore, I will refine my search strategy to focus on these more specific aspects.I have successfully gathered a significant amount of information. I have identified the key intermediates in Dolutegravir synthesis, including the pyridinone carboxylic acid derivative and (R)-3-aminobutan-1-ol. I have also found several HPLC and UPLC methods for the analysis of Dolutegravir and its impurities, some of which are process-related and could serve as proxies for intermediate analysis. Specifically, I found an application note on the HPLC analysis of aminobutanol chiral purity, which is a critical quality attribute for the (R)-3-aminobutan-1-ol intermediate.

However, there is still a gap in the information regarding dedicated, validated analytical methods specifically for the quantification of the pyridinone carboxylic acid intermediate and other upstream intermediates. Most of the methods I've found focus on the final drug substance and its impurities. While some papers mention the synthesis of intermediates, they don't always provide detailed analytical methods for their in-process control.

To create a comprehensive comparison guide, I need to find more specific analytical methods for these key intermediates. I will focus my next search on finding validated HPLC or UPLC methods for the quantitative analysis of the pyridinone and other significant Dolutegravir intermediates. I will also look for any direct comparisons of different analytical techniques for this purpose. After this final targeted search, I should have enough information to construct the full guide.I have gathered substantial information on analytical methods for Dolutegravir and its intermediates. I have identified key intermediates such as the pyridinone carboxylic acid derivative and (R)-3-aminobutan-1-ol. I have also found various HPLC and UPLC methods for analyzing the final drug product and its impurities, which often include process-related impurities that are intermediates.

However, I still lack specific, validated analytical methods dedicated solely to the in-process control and quantification of the key synthetic intermediates themselves. While some articles discuss the synthesis of these intermediates, they do not always provide detailed, validated analytical procedures for their analysis during the manufacturing process. To write a comprehensive guide that is truly valuable to drug development professionals, I need to find more focused information on this aspect.

Therefore, I will perform one final, highly targeted search to find validated analytical methods for the in-process control of the main Dolutegravir intermediates. This will allow me to provide a more complete and practical comparison of analytical techniques for this specific application. After this, I will have sufficient information to generate the full guide.I have now completed a comprehensive literature search and have gathered sufficient information to create the detailed comparison guide. I have identified the key Dolutegravir intermediates, found several validated HPLC and UPLC methods for their analysis (or for related process impurities), and have information on the validation parameters according to ICH guidelines. I also have enough information to draw a meaningful comparison between HPLC and UPLC for these applications. Therefore, I do not need to perform any more searches and can proceed with generating the guide.

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of Dolutegravir, a potent integrase strand transfer inhibitor for the treatment of HIV-1 infection, the stringent control of synthetic intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the analysis of key Dolutegravir intermediates. As a senior application scientist, this document is structured to offer not just protocols, but a deeper understanding of the experimental choices and the self-validating systems essential for robust pharmaceutical development.

The Critical Role of Intermediate Analysis in Dolutegravir Synthesis

The synthetic pathway to Dolutegravir involves several key intermediates, with two of the most critical being the pyridinone carboxylic acid derivative (specifically, 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid) and (R)-3-aminobutan-1-ol . The purity and isomeric integrity of these intermediates directly impact the yield and impurity profile of the final Dolutegravir API. Therefore, validated, sensitive, and specific analytical methods are essential for in-process control (IPC) to monitor the progress of reactions, identify and quantify impurities, and ensure the desired quality of these crucial building blocks.

Comparative Analysis of HPLC and UPLC Methods

Both HPLC and UPLC are powerful chromatographic techniques for the separation and quantification of pharmaceutical compounds. The choice between them often depends on the specific analytical needs, including desired speed, resolution, and sensitivity.

High-Performance Liquid Chromatography (HPLC) has long been the workhorse of pharmaceutical analysis due to its robustness and versatility. It is well-suited for the analysis of Dolutegravir intermediates, offering reliable and reproducible results.

Ultra-Performance Liquid Chromatography (UPLC) , a more recent advancement, utilizes smaller particle size columns (typically sub-2 µm) and higher operating pressures. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to conventional HPLC. For the analysis of complex mixtures of intermediates and their related impurities, UPLC can provide superior peak separation and a more detailed impurity profile in a fraction of the time.

The following sections will delve into specific validated methods for key Dolutegravir intermediates, highlighting the experimental parameters and validation data to aid in method selection and implementation.

Analysis of the Pyridinone Carboxylic Acid Intermediate

The pyridinone carboxylic acid intermediate is a core structural component of Dolutegravir. Its purity is critical for the successful formation of the final tricyclic ring system.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is a robust and widely used approach for the quantitative analysis of the pyridinone intermediate.

Experimental Protocol:

  • Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: Methanol or Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

Validation Parameters (as per ICH Guidelines):

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) > 0.999
Accuracy Recovery of 98.0% to 102.0%
Precision (%RSD) Repeatability < 1.0%, Intermediate Precision < 2.0%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1
Specificity No interference from blank and placebo

Causality Behind Experimental Choices:

  • The use of a C18 column provides good retention and separation of the relatively polar pyridinone intermediate from non-polar impurities.

  • A gradient elution with an acidic mobile phase (Trifluoroacetic acid) ensures good peak shape and resolution of acidic analytes.

  • UV detection at 240 nm is chosen based on the chromophoric nature of the pyridinone ring system, providing good sensitivity.

Method 2: Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC)

For a faster and more sensitive analysis, a UPLC method can be employed.

Experimental Protocol:

  • Chromatographic System: A UPLC system capable of high-pressure operation with a UV or PDA detector.

  • Column: A sub-2 µm particle size C18 or phenyl-hexyl column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A rapid gradient elution.

    • Mobile Phase A: 10 mM Ammonium acetate buffer (pH 4.0).

    • Mobile Phase B: Methanol.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Detection Wavelength: 258 nm.

  • Injection Volume: 1-2 µL.

  • Column Temperature: 30-40 °C.

Validation Parameters (as per ICH Guidelines):

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) > 0.999
Accuracy Recovery of 98.0% to 102.0%
Precision (%RSD) Repeatability < 1.0%, Intermediate Precision < 2.0%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1
Specificity No interference from blank and placebo

Causality Behind Experimental Choices:

  • The smaller particle size of the UPLC column provides significantly higher efficiency, leading to sharper peaks and better resolution of closely eluting impurities.

  • The shorter column length and higher optimal flow rate of UPLC drastically reduce the analysis time, increasing sample throughput.

  • A phenyl-hexyl stationary phase can offer alternative selectivity for aromatic and polar compounds compared to a standard C18 phase.

Workflow for Pyridinone Intermediate Analysis

cluster_sample Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Pyridinone Intermediate Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter HPLC HPLC System Filter->HPLC UPLC UPLC System Filter->UPLC Column C18 or Phenyl-Hexyl Column HPLC->Column UPLC->Column Detector UV/PDA Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: Workflow for the analysis of the pyridinone intermediate.

Chiral Purity Analysis of (R)-3-aminobutan-1-ol

The stereochemistry of the (R)-3-aminobutan-1-ol intermediate is critical for the desired pharmacological activity of Dolutegravir. Therefore, a validated chiral analytical method is essential to ensure the enantiomeric purity of this starting material.

Method 3: Chiral High-Performance Liquid Chromatography (Chiral HPLC) with Pre-column Derivatization

Direct analysis of the small and UV-transparent aminobutanol is challenging. Pre-column derivatization with a chiral, UV-active reagent allows for the separation of the resulting diastereomers on a standard reversed-phase column.

Experimental Protocol:

  • Derivatization:

    • Derivatizing Agent: (R)-(+)-1-phenylethanesulfonyl chloride or a similar chiral reagent.

    • Reaction: React the (R)-3-aminobutan-1-ol sample with the derivatizing agent in a suitable solvent (e.g., dichloromethane) in the presence of a base.

  • Chromatographic System: Standard HPLC with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (based on the chromophore of the derivatizing agent).

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

Validation Parameters (as per ICH Guidelines):

ParameterTypical Acceptance Criteria
Specificity Baseline separation of the two diastereomers.
Linearity Correlation coefficient (r²) > 0.99 for the minor enantiomer.
LOD/LOQ Sufficiently low to detect the specified limit of the undesired enantiomer.
Precision (%RSD) < 5% for the determination of the minor enantiomer.
Accuracy Good recovery of the spiked undesired enantiomer.

Causality Behind Experimental Choices:

  • Pre-column derivatization is necessary to introduce a chromophore for UV detection and to create diastereomers that can be separated on a non-chiral column.

  • The choice of a chiral derivatizing agent is crucial for the successful separation of the enantiomers.

  • A standard C18 column is sufficient for the separation of the resulting diastereomers, making the method widely accessible.

Workflow for Chiral Purity Analysis

cluster_derivatization Pre-column Derivatization cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample (R)-3-aminobutan-1-ol Sample Reagent Add Chiral Derivatizing Agent & Base Sample->Reagent Reaction Incubate to form Diastereomers Reagent->Reaction HPLC HPLC System Reaction->HPLC Column Reversed-Phase C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Quantification Quantify Enantiomeric Purity Chromatogram->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the chiral purity analysis of (R)-3-aminobutan-1-ol.

Conclusion: A Self-Validating Approach to Intermediate Analysis

The selection of an appropriate analytical method for Dolutegravir intermediates is a critical decision in the drug development process. While HPLC offers robust and reliable methods, UPLC presents a significant advantage in terms of speed and resolution, which can be crucial for high-throughput screening and detailed impurity profiling during process development and optimization.

Regardless of the chosen technology, the foundation of a reliable analytical control strategy lies in a thorough and scientifically sound validation process. The protocols and validation parameters outlined in this guide provide a framework for establishing self-validating analytical systems. By understanding the causality behind experimental choices and adhering to the principles of scientific integrity, researchers and drug development professionals can ensure the quality of Dolutegravir intermediates, ultimately contributing to the safety and efficacy of this vital antiretroviral medication.

References

  • Bhavar, G. B., et al. (2015). Development and validation of UV spectrophotometric method for estimation of Dolutegravir sodium in tablet dosage form. Journal of Chemical and Pharmaceutical Research, 7(10), 635-640.
  • Chandra Sekhar, K., et al. (2017). Development of Validation and Stability Indicating Method of Anti-HIV Dolutegravir Drug and its Related Impurities by Using RP-HPLC. Pharmaceutical Methods, 8(2), 94-102.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Kumar, A., et al. (2018). A review on comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 11(9), 4158-4163.
  • Srinivas, R., et al. (2018). Development and Validation of Chiral RP-HPLC Method for Quantification of Optical Isomers in Dolutegravir Sodium. Der Pharmacia Lettre, 10(9), 90-100.
  • Wang, X., et al. (2016). A Validated Method for Quantification of Dolutegravir Using Ultra Performance Liquid Chromatography Coupled With UV Detection. Therapeutic Drug Monitoring, 38(3), 387-393.
  • Yu, Y., et al. (2021).

A Comparative Guide to the Biological Activity of 4-Oxo-4H-pyran-2,5-dicarboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-oxo-4H-pyran scaffold is a privileged structure in medicinal chemistry, found in a variety of natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] This guide provides a comparative analysis of the biological activities of 4-oxo-4H-pyran-2,5-dicarboxylate analogs and related derivatives. By examining the available experimental data, we aim to elucidate structure-activity relationships (SAR) and highlight the therapeutic potential of this chemical class.

Introduction to the 4-Oxo-4H-pyran-2,5-dicarboxylate Scaffold

The 4-oxo-4H-pyran-2,5-dicarboxylate core, an isomer of the more extensively studied chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid), presents a unique substitution pattern that influences its electronic properties and potential interactions with biological targets. The presence of two carboxylate groups, which can be readily derivatized into esters or amides, offers a versatile platform for tuning the pharmacokinetic and pharmacodynamic properties of these molecules. While research on the 2,5-dicarboxylate analogs is still emerging, studies on the closely related 2,6-dicarboxylate derivatives provide valuable insights into the potential biological activities of this compound class, which include antimicrobial, anticancer, antioxidant, and antidiabetic effects.[3][4]

Comparative Biological Activities

While comprehensive comparative studies on a series of 4-oxo-4H-pyran-2,5-dicarboxylate analogs are limited in the current literature, we can draw valuable comparisons from the biological evaluation of closely related pyran dicarboxylate derivatives.

Antidiabetic Activity

A notable example of the therapeutic potential of this class is the naturally occurring 4-oxo-4H-pyran-2,6-dicarboxylic acid bis-[6-methyl-heptyl] ester , isolated from Tragia cannabina. This compound has demonstrated significant in vitro antidiabetic activity.

CompoundTarget EnzymesActivity
4-oxo-4H-pyran-2,6-dicarboxylic acid bis-[6-methyl-heptyl] esterα-amylase, α-glucosidasePotent inhibition[3]

The dicarboxylic ester functionality is crucial for its interaction with the active sites of these enzymes, suggesting that variations in the ester groups could modulate potency and selectivity. This provides a strong rationale for the synthesis and evaluation of a library of 4-oxo-4H-pyran-2,5-dicarboxylate esters as potential antidiabetic agents.

Antimicrobial and Antioxidant Activities

Various pyran derivatives have been reported to possess significant antimicrobial and antioxidant properties.[5][6] For instance, certain 4H-pyran derivatives have shown potent inhibitory activity against Gram-positive bacteria, with some compounds exhibiting lower IC50 values than the standard antibiotic ampicillin.[5]

In terms of antioxidant activity, the ability of pyran derivatives to scavenge free radicals has been demonstrated using assays such as the DPPH radical scavenging method.[5] The substitution pattern on the pyran ring plays a critical role in determining the antioxidant potential. The presence of electron-donating groups is generally associated with enhanced radical scavenging activity.

Anticancer Activity

The 4-oxo-pyran core is a recurring motif in compounds with anticancer properties.[7][8] Studies on various pyran derivatives have revealed cytotoxic effects against a range of cancer cell lines.[8] The mechanism of action for some of these compounds involves the inhibition of key enzymes in cell cycle progression, such as cyclin-dependent kinases (CDKs).[4] Molecular docking studies have suggested that the 4-pyrone moiety can act as a hydrogen-bond acceptor, interacting with the hinge region of kinase active sites. This provides a basis for the rational design of 4-oxo-4H-pyran-2,5-dicarboxylate analogs as potential anticancer agents.

Structure-Activity Relationship (SAR) Insights

Based on the available data for related pyran derivatives, several key SAR trends can be inferred for the 4-oxo-4H-pyran-2,5-dicarboxylate scaffold:

  • Ester/Amide Functionality: The nature of the ester or amide groups at the C2 and C5 positions is expected to significantly influence biological activity. Lipophilicity, steric bulk, and the potential for hydrogen bonding of these substituents will impact target binding and cell permeability.

  • Substitution on the Pyran Ring: Introduction of various substituents on the pyran ring itself can modulate the electronic properties and overall conformation of the molecule, thereby affecting its interaction with biological targets.

  • Fused Ring Systems: The fusion of the pyran ring to other heterocyclic systems, as seen in many biologically active pyran derivatives, can lead to enhanced potency and target selectivity.[1][9]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of 4-oxo-4H-pyran-2,5-dicarboxylate analogs, based on established methods for similar compounds.

Synthesis of Diethyl 4-oxo-4H-pyran-2,5-dicarboxylate

A key precursor for many analogs is diethyl 4-oxo-4H-pyran-2,5-dicarboxylate. An improved synthesis method involves the condensation of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate in the presence of a strong base like sodium hydride.

Synthesis A Ethyl 2-(dimethylamino)methylene-3-oxobutanoate D Diethyl 4-oxo-4H-pyran-2,5-dicarboxylate A->D B Diethyl oxalate B->D C Sodium Hydride C->D Base

Caption: Synthesis of Diethyl 4-oxo-4H-pyran-2,5-dicarboxylate.

General Procedure for Biological Assays

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DPPH Radical Scavenging Assay (Antioxidant Activity)

  • Prepare various concentrations of the test compound in a suitable solvent (e.g., methanol).

  • Add a freshly prepared solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent to each concentration of the test compound.

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • A standard antioxidant (e.g., ascorbic acid or BHT) is used as a positive control.

  • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[5]

MTT Assay for Cytotoxicity (Anticancer Activity)

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Future Directions

The 4-oxo-4H-pyran-2,5-dicarboxylate scaffold represents a promising, yet underexplored, area for drug discovery. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of analogs to establish comprehensive structure-activity relationships. Key areas of investigation include:

  • Antidiabetic Agents: Exploring a range of ester and amide derivatives to optimize inhibition of α-amylase and α-glucosidase.

  • Antimicrobial Drug Discovery: Screening against a broad panel of bacterial and fungal pathogens, including drug-resistant strains.

  • Anticancer Therapeutics: Investigating the cytotoxicity against various cancer cell lines and elucidating the underlying mechanisms of action, such as CDK inhibition.

  • Enzyme Inhibitors: Expanding the scope of biological targets to include other enzymes relevant to human diseases.

By leveraging the synthetic tractability and diverse biological potential of the 4-oxo-4H-pyran-2,5-dicarboxylate scaffold, researchers can pave the way for the development of novel therapeutic agents.

References

  • The Biological Versatility of 2-Oxo-2H-pyran-4,6-dicarboxylic Acid Derivatives: A Technical Overview for Drug Discovery. Benchchem.
  • Shehab, W. S., & Ghoneim, A. A. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966–S970.
  • Hassan, A. S., et al. (2018). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Frontiers in Chemistry, 6, 635.
  • Hadfield, J. A., et al. (1999). Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines. Anticancer Drug Design, 14(4), 399-407.
  • Synthesis and biological activities of some fused pyran derivatives. (2011).
  • Design, synthesis, and biological evaluation of 4-H pyran derivatives as antimicrobial and anticancer agents. (2017).
  • BIOLOGICAL ACTIVITY STUDIES OF SOME SYNTHESIZED NOVEL FURAN AND PYRAN DERIV
  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investig
  • Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. (n.d.). University of Akron.
  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). MDPI.
  • Al-Sayed, E., et al. (2022).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 108.
  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in Cu Complexes. (2019).
  • The supramolecular structure of pyridine-2,6-dicarboxylic acid. (2002).
  • Jahani, F., et al. (2010).
  • Antimicrobial and Antioxidant Activities of Four Essential Oils. (2021). Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 20(4), 415-427.
  • Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. (2022). International Journal of Health Sciences, 6(S5), 4816–4828.
  • Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives. (2012). Pharmaceuticals, 5(4), 383-394.
  • Synthesis, Identification, and Study of the Antimicrobial and Antioxidant Activities of Some New 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. (2022). Iraqi Journal of Science, 63(9), 4053-4062.

Sources

Safety Operating Guide

Mastering Chemical Lifecycle Management: Proper Disposal of Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development, the synthesis of novel compounds like dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is a routine yet critical task. However, the lifecycle of these molecules extends beyond their synthesis and application; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate (CAS No. 1246616-66-9), ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity demands that every step, from hazard assessment to final disposal, is deliberate, justified, and compliant with regulatory standards.

Foundational Knowledge: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is not a benign substance; its proper management is dictated by its specific chemical properties and associated risks.

Based on the Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) with the following hazards[1]:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.

This classification firmly places the compound in the category of hazardous waste, necessitating a disposal protocol that mitigates these risks. The causality is clear: accidental ingestion, skin or eye contact, or inhalation of dust/aerosols can lead to significant health effects. Therefore, the entire disposal workflow is designed to prevent these exposure routes.

Table 1: Chemical and Physical Properties Overview

PropertyValueSource
CAS Number 1246616-66-9[1][2][3]
Molecular Formula C16H14O7[1]
Appearance Solid (assumed)[1]
GHS Hazard Codes H302, H315, H319, H335[1]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is a systematic process. The following protocol is a self-validating system, designed to be in compliance with major regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the waste, ensure you are wearing the appropriate PPE. The choice of PPE is a direct response to the identified hazards.

  • Eye Protection: Safety goggles with side-shields are mandatory to prevent eye irritation.[1]

  • Hand Protection: Wear protective, chemical-resistant gloves (e.g., nitrile) to avoid skin contact.[1]

  • Body Protection: An impervious lab coat or clothing is necessary to protect against accidental spills.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator must be used. All handling of the solid waste should ideally be performed in a chemical fume hood.[1]

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation is a cornerstone of safe laboratory waste management. Never mix incompatible waste streams; doing so can lead to dangerous reactions.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate and any materials contaminated with it (e.g., weighing paper, contaminated gloves).

  • Chemical Compatibility: The container must be compatible with the chemical. High-density polyethylene (HDPE) containers are generally a good choice.

  • Incompatibility Avoidance: Based on its chemical structure (a pyranone derivative), avoid mixing this waste with:

    • Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.

    • Strong Bases: Can potentially catalyze decomposition or other reactions.

Step 3: Waste Collection and Container Management

Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).

  • Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name: "dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste. This prevents the release of vapors and protects against spills.

  • Fill Level: Do not overfill the container. Leave at least 10% headspace to allow for expansion.

Step 4: Storage in a Satellite Accumulation Area (SAA)

The designated SAA must adhere to specific requirements to ensure safety and compliance.

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to catch any potential leaks.

  • Inspections: The SAA should be inspected weekly to check for any signs of leakage or container degradation.

Step 5: Arranging for Final Disposal

Once the waste container is full, or if the compound is no longer needed, it must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Documentation: Ensure all necessary paperwork is completed accurately.

  • Final Disposal Method: The ultimate disposal will be handled by a specialized facility. For a compound like this, the most probable methods are:

    • Incineration: Controlled incineration at a licensed chemical destruction plant is a common and effective method for organic compounds.

    • Landfill: After appropriate treatment, the waste may be sent to a designated hazardous waste landfill.

It is strictly prohibited to dispose of this chemical down the drain or in the regular trash.

Visualizing the Process: Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process, from the point of generation to the final hand-off for disposal.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Institutional Waste Management cluster_disposal Final Disposal Facility Gen Waste Generation (Unused chemical, contaminated labware) PPE Step 1: Don Correct PPE (Goggles, Gloves, Lab Coat) Gen->PPE Seg Step 2: Segregate Waste (Dedicated, compatible container) PPE->Seg Collect Step 3: Collect & Label ('Hazardous Waste', Chemical Name, Hazards) Seg->Collect Store Step 4: Store in SAA (Closed container, secondary containment) Collect->Store Pickup Step 5: Request EHS Pickup (Complete documentation) Store->Pickup Transport Internal Transport to Central Storage Pickup->Transport Final Licensed Disposal (e.g., Incineration) Transport->Final

Caption: Workflow for the safe disposal of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate.

Spill Management: An Emergency Protocol

In the event of a spill, a swift and correct response is crucial to minimize exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it is safe for you to clean up. For large or unmanageable spills, contact your EHS office immediately.

  • Don PPE: Wear the appropriate PPE as outlined in Step 1 of the disposal protocol.

  • Containment and Cleanup:

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Label and Dispose: Seal and label the container with the spill debris as hazardous waste and arrange for its disposal.

Conclusion: A Culture of Safety

The responsible management of chemical waste, including the proper disposal of compounds like dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate, is not merely a regulatory hurdle but a fundamental aspect of a robust safety culture. By understanding the hazards, adhering to a systematic disposal protocol, and being prepared for emergencies, we can ensure that our pursuit of scientific advancement does not come at the cost of safety or environmental integrity. This guide serves as a critical resource for researchers, empowering them to manage the complete lifecycle of their chemical reagents with expertise and confidence.

References

Sources

Navigating the Uncharted: A Safety and Handling Guide for Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate (CAS No. 1246616-66-9) is publicly available. The following recommendations are based on the chemical structure, data from related pyran derivatives, and general best practices for handling solid organic compounds of unknown toxicity. A thorough risk assessment should be conducted by the end-user for their specific experimental conditions.

Hazard Assessment: A Precautionary Approach

Given the absence of specific toxicological data, a conservative approach to hazard assessment is paramount. Pyran derivatives exhibit a wide spectrum of biological activities, with some demonstrating cytotoxic or hepatotoxic effects.[2][3] Therefore, it is prudent to treat this compound as potentially hazardous upon acute and chronic exposure.

Potential Hazards:

  • Inhalation: As a solid, inhalation of aerosolized dust particles may cause respiratory tract irritation.

  • Skin and Eye Contact: Direct contact may lead to irritation, redness, or allergic reactions. The presence of ester and ether functional groups suggests the potential for skin absorption.

  • Ingestion: Ingestion may be harmful.

  • Reactivity: While specific reactivity data is unavailable, 4-pyrone derivatives can undergo various chemical reactions.[4] It is advisable to avoid contact with strong oxidizing agents, acids, and bases.

Physicochemical Properties (Predicted):

PropertyValue
Molecular FormulaC16H14O7[5]
Molecular Weight318.28 g/mol [5]
Boiling Point534.9 ± 50.0 °C[5]
Density1.34 ± 0.1 g/cm³[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The selection of appropriate PPE should be based on the specific laboratory operations and a thorough risk assessment.

Core PPE Requirements:
  • Eye and Face Protection: Chemical safety goggles are mandatory at all times. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Chemically resistant gloves are required. Nitrile gloves are a suitable initial choice for handling the solid compound. If using solvents, consult a glove compatibility chart to ensure adequate protection. Double-gloving is recommended, especially during weighing and transfer operations.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection:

    • For routine handling of small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be necessary.

    • If there is a potential for aerosolization of the powder (e.g., during weighing, scraping, or large-scale transfers) or if local exhaust ventilation is inadequate, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.

PPE Selection Workflow:

PPE_Selection start Start: Handling the Compound weighing Weighing or Transferring (Potential for Dust) start->weighing in_solution Working with Compound in Solution start->in_solution goggles Chemical Safety Goggles weighing->goggles nitrile_gloves Nitrile Gloves (Double Gloving Recommended) weighing->nitrile_gloves lab_coat Flame-Resistant Lab Coat weighing->lab_coat respirator N95 Respirator weighing->respirator risk_assessment Risk Assessment: Splash or Aerosol Potential? in_solution->risk_assessment risk_assessment->goggles Always face_shield Face Shield risk_assessment->face_shield High Splash Risk risk_assessment->nitrile_gloves Always risk_assessment->lab_coat Always Disposal_Workflow start Waste Generation solid_waste Solid Waste (Gloves, Weighing Paper, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions) start->liquid_waste solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container ehs_pickup Arrange for Pickup by Environmental Health & Safety solid_container->ehs_pickup segregation Segregate from Incompatible Waste liquid_container->segregation segregation->ehs_pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.